5-(2-Methylpropylidene)-2,4-imidazolidinedione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
55666-11-0 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-(2-methylpropylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)3-5-6(10)9-7(11)8-5/h3-4H,1-2H3,(H2,8,9,10,11) |
InChI Key |
FKEBJFWQLNFBHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)NC(=O)N1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2-Methylpropylidene)-2,4-imidazolidinedione
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(2-Methylpropylidene)-2,4-imidazolidinedione, a heterocyclic compound of interest in medicinal chemistry and drug development. The hydantoin scaffold is a privileged structure known for a wide range of biological activities.[1] This document details a robust synthetic protocol for the target molecule via the Knoevenagel condensation of hydantoin and isobutyraldehyde. Furthermore, it outlines a suite of analytical techniques for the comprehensive characterization of the synthesized compound, ensuring its identity, purity, and structural integrity. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, providing both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of the Hydantoin Scaffold
The imidazolidine-2,4-dione, commonly known as hydantoin, is a five-membered heterocyclic ring system that is a cornerstone in the development of a plethora of therapeutic agents.[2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The versatility of the hydantoin core allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. The 5-substituted derivatives, in particular, have been the subject of extensive research, leading to the discovery of potent and selective modulators of various biological targets. This compound, with its isobutylidene substituent, represents a key building block for the synthesis of more complex molecules with potential therapeutic applications.
Synthesis of this compound: A Knoevenagel Condensation Approach
The most efficient and widely adopted method for the synthesis of 5-alkylidenehydantoins is the Knoevenagel condensation.[3][4][5][6] This reaction involves the base-catalyzed condensation of a compound with an active methylene group (in this case, hydantoin) with a carbonyl compound (isobutyraldehyde).[5] The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated product.
Reaction Mechanism
The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine (e.g., piperidine or pyridine), which is crucial to deprotonate the active methylene group of the hydantoin without promoting the self-condensation of the aldehyde. The mechanism can be described as follows:
-
Enolate Formation: The basic catalyst abstracts a proton from the C-5 position of the hydantoin ring, forming a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of isobutyraldehyde.
-
Aldol Addition Product: This attack forms an unstable aldol-type addition intermediate.
-
Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated product, this compound.
Caption: Knoevenagel condensation mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a robust and reproducible method for the synthesis of this compound.
Materials:
-
Hydantoin (1.0 eq)
-
Isobutyraldehyde (1.2 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
-
Hydrochloric acid (for acidification)
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydantoin in a suitable volume of ethanol.
-
Addition of Reagents: To the stirred solution, add isobutyraldehyde followed by a catalytic amount of piperidine.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Precipitation: Slowly add the reaction mixture to a beaker of cold water with constant stirring.
-
Acidification: Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 5-6. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and catalyst.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound as a crystalline solid.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended:
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 154.17 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| CAS Number | 55666-11-0 | --INVALID-LINK-- |
Spectroscopic and Chromatographic Analysis
A combination of spectroscopic and chromatographic methods provides a complete profile of the molecule.
References
- 1. (Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione | 1369499-44-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
An In-Depth Technical Guide to the Physicochemical Properties of 5-Isobutylidenehydantoin
This guide provides a comprehensive technical overview of the physicochemical properties of 5-Isobutylidenehydantoin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies for characterization. While specific experimental data for 5-Isobutylidenehydantoin is not widely available in the public domain, this guide establishes a robust framework for its analysis based on the well-understood chemistry of hydantoin derivatives.
Introduction to 5-Isobutylidenehydantoin
5-Isobutylidenehydantoin is a derivative of hydantoin, a five-membered heterocyclic compound. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically used drugs, including the anticonvulsant phenytoin. The substituent at the 5-position of the hydantoin ring plays a crucial role in modulating the compound's biological activity and physicochemical properties. The isobutylidene group in 5-Isobutylidenehydantoin is expected to influence its lipophilicity, solubility, and interactions with biological targets. A thorough understanding of its physicochemical properties is therefore essential for any research and development efforts involving this compound.
Chemical Structure and Molecular Properties
The foundational step in characterizing any chemical entity is to define its structure and fundamental molecular properties.
Caption: Chemical structure of 5-Isobutylidenehydantoin.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | Calculated |
| Molecular Weight | 154.17 g/mol | Calculated |
| CAS Number | Not readily available | - |
Note: The lack of a readily available CAS number suggests that 5-Isobutylidenehydantoin may be a novel or less-common compound. Researchers should consider assigning a new CAS number upon synthesis and characterization if one does not exist.
Synthesis of 5-Isobutylidenehydantoin
The synthesis of 5-alkylidenehydantoins is most commonly achieved through the Knoevenagel condensation of hydantoin with an appropriate aldehyde or ketone. In the case of 5-Isobutylidenehydantoin, the reaction would involve hydantoin and isobutyraldehyde.
Caption: General workflow for the synthesis of 5-Isobutylidenehydantoin via Knoevenagel condensation.
Experimental Protocol: Synthesis via Knoevenagel Condensation
This protocol provides a general procedure that can be optimized for the synthesis of 5-Isobutylidenehydantoin.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydantoin (1 equivalent) and isobutyraldehyde (1.1 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1 equivalents), to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Isobutylidenehydantoin.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by determining its melting point.
Physicochemical Properties and Their Determination
A comprehensive understanding of a compound's physicochemical properties is paramount for its application in drug development and other scientific research.
Melting Point
The melting point is a critical indicator of purity. For crystalline solids like hydantoins, a sharp melting point range is expected.
Expected Properties: Hydantoins are generally crystalline solids with relatively high melting points due to intermolecular hydrogen bonding.[1] The isobutylidene substituent may slightly lower the melting point compared to smaller alkylidene groups due to increased molecular weight and altered crystal packing.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the purified 5-Isobutylidenehydantoin is completely dry. Finely powder a small amount of the sample.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a steady rate (e.g., 2-5 °C/min).
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For a pure compound, this range should be narrow (1-2 °C).
Solubility
Solubility in aqueous and organic solvents is a key determinant of a compound's bioavailability and suitability for various experimental assays.
Expected Properties: The hydantoin ring itself imparts some polarity. The isobutylidene group is nonpolar and will increase the lipophilicity of the molecule. Therefore, 5-Isobutylidenehydantoin is expected to have low solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and DMSO.[2]
Experimental Protocol: Equilibrium Solubility Determination
Caption: Workflow for experimental solubility determination.
-
Preparation of Saturated Solution: Add an excess amount of 5-Isobutylidenehydantoin to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of 5-Isobutylidenehydantoin in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Acid Dissociation Constant (pKa)
The pKa value is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, absorption, and interaction with biological targets. The hydantoin ring has an acidic proton on N3.[1]
Expected Properties: The pKa of the N-H proton in the hydantoin ring is influenced by substituents. For unsubstituted hydantoin, the pKa is around 9.0.[1] The electron-donating nature of the isobutyl group is not expected to have a strong effect on the acidity of the N3 proton. Therefore, the pKa of 5-Isobutylidenehydantoin is anticipated to be in the range of 9-10.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Prepare a solution of 5-Isobutylidenehydantoin of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide information on the number and types of protons and their connectivity. Expected signals for 5-Isobutylidenehydantoin would include:
-
Singlets for the two N-H protons (which may be broad and exchangeable with D₂O).
-
A signal for the vinylic proton of the isobutylidene group.
-
Signals for the methine and methyl protons of the isobutyl group, showing characteristic splitting patterns.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the two carbonyl carbons, the carbons of the isobutylidene group, and the carbons of the hydantoin ring.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands for 5-Isobutylidenehydantoin include:
-
N-H stretching vibrations around 3200-3400 cm⁻¹.
-
C=O stretching vibrations (for the two carbonyl groups) in the region of 1700-1780 cm⁻¹.
-
C=C stretching of the isobutylidene group around 1650 cm⁻¹.
-
C-H stretching vibrations below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. The molecular ion peak (M⁺) for 5-Isobutylidenehydantoin would be expected at an m/z corresponding to its molecular weight (154.17).
Stability
The chemical stability of a compound is a critical parameter, especially for drug candidates, as it affects shelf-life and formulation development.
Expected Stability: Hydantoin derivatives are generally stable compounds. However, the isobutylidene group may be susceptible to hydrolysis under strongly acidic or basic conditions, which could cleave the exocyclic double bond. Stability studies should be conducted to evaluate the degradation of 5-Isobutylidenehydantoin under various stress conditions (e.g., different pH values, temperatures, and light exposure).
Experimental Protocol: Stability Study
-
Sample Preparation: Prepare solutions of 5-Isobutylidenehydantoin in various buffers (e.g., pH 2, 7.4, and 9) and store them at different temperatures (e.g., 4 °C, 25 °C, and 40 °C) and protected from light.
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw aliquots from each solution.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining amount of 5-Isobutylidenehydantoin and to detect the formation of any degradation products.
-
Data Evaluation: Plot the concentration of 5-Isobutylidenehydantoin versus time to determine its degradation kinetics and shelf-life under different conditions.
Conclusion
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 5-Isobutylidenehydantoin. While specific experimental data for this compound is limited, the methodologies and expected properties outlined herein, based on the well-established chemistry of hydantoin derivatives, offer a solid foundation for researchers. The successful synthesis and thorough characterization as described will be crucial for unlocking the potential of 5-Isobutylidenehydantoin in medicinal chemistry and other scientific disciplines.
References
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-(2-Methylpropylidene)-2,4-imidazolidinedione
Foreword: From Chemical Structure to Biological Function
To the dedicated researchers, scientists, and drug development professionals, this guide addresses a common yet critical challenge in modern pharmacology: defining the precise mechanism of action (MoA) for a novel chemical entity. Our subject, 5-(2-Methylpropylidene)-2,4-imidazolidinedione, belongs to the imidazolidinedione class—a group of heterocyclic compounds known for a diverse range of biological activities.[1][2][3] While the therapeutic potential of this class is appreciated, the specific MoA of this particular derivative remains largely uncharted territory.
This document, therefore, is not a retrospective summary of established facts. Instead, it is a forward-looking strategic guide, a comprehensive roadmap designed to systematically unravel the biological intricacies of this compound. We will proceed from foundational hypothesis generation, grounded in the known pharmacology of its chemical relatives, to a multi-pronged experimental strategy for target identification, validation, and pathway elucidation. This is a guide to discovery.
Part 1: Hypothesis Generation - Standing on the Shoulders of Analogs
The imidazolidinedione scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating anticancer, anticonvulsant, and anti-inflammatory properties.[4][5][6] Our initial hypotheses for the MoA of this compound are therefore informed by the established activities of its structural cousins.
-
Anti-inflammatory and Anticancer Potential via COX-2 Inhibition: Several imidazolidinedione analogues have been identified as significant inhibitors of cyclooxygenase-2 (COX-2).[1][7] The expression of COX-2 is upregulated in many inflammatory conditions and cancers. Inhibition of this enzyme is a well-established therapeutic strategy. The structural features of this compound may allow it to fit within the active site of COX-2.
-
Induction of Apoptosis in Cancer Cells through ROS Generation: A recent study on novel imidazolidin-4-one derivatives demonstrated their ability to induce apoptosis in colorectal cancer cells by triggering the production of reactive oxygen species (ROS) and activating the JNK pathway.[8] It is plausible that our target compound shares this pro-apoptotic mechanism.
-
Modulation of Immune Cell Signaling: Certain imidazolidine-2,4-dione derivatives have been investigated as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a key negative regulator of T-cell activation.[9] Inhibition of LYP could enhance immune responses, an attractive MoA for immuno-oncology.
-
Interaction with DNA and Cell Cycle Regulation: The heterocyclic nature of the imidazolidine nucleus may facilitate direct interactions with DNA, thereby influencing DNA replication and cell cycle progression, a mechanism of action observed in some anticancer agents.[3]
These initial hypotheses provide a rational starting point for our experimental investigation.
Part 2: A Phased Approach to Target Identification and Validation
Elucidating the molecular target of a novel compound requires a systematic and multi-faceted approach, combining computational predictions with rigorous experimental validation.[4][10]
Phase 1: In Silico Target Prediction
Before embarking on wet-lab experiments, computational methods can provide valuable, cost-effective insights into potential protein targets.[11][12]
-
Ligand-Based Virtual Screening: This approach leverages the principle that structurally similar molecules often bind to similar targets.[11] By comparing the 2D and 3D structure of this compound against databases of compounds with known biological activities (e.g., ChEMBL), we can identify potential targets.
-
Reverse/Inverse Docking: This structure-based method involves docking our compound into the binding sites of a large number of known protein structures.[11] This can predict binding affinities and identify potential off-target interactions.
-
Machine Learning-Based Prediction: AI and machine learning models, trained on vast datasets of compound-target interactions, can predict the likely biological targets of a novel compound based on its chemical structure.[13][14]
Phase 2: Phenotypic Screening to Uncover Cellular Effects
Phenotypic screening allows us to observe the effect of the compound on whole cells or organisms without a preconceived notion of the target.[9][15] This can reveal unexpected mechanisms of action.
-
High-Content Imaging: This powerful technique involves treating various cell lines (e.g., cancer cell lines, immune cells) with this compound and using automated microscopy to quantify changes in cellular morphology, protein localization, and other phenotypic markers. This can provide clues about the affected cellular pathways.[4]
Phase 3: Experimental Target Identification and Validation
The hypotheses generated from in silico predictions and phenotypic screening must be validated experimentally.
-
Target-Based Biochemical Assays: Based on our initial hypotheses, we can directly test the effect of our compound on purified enzymes. For example, a COX-2 inhibition assay would be a high-priority starting point.[16]
-
Direct Binding Assays: To confirm a direct interaction between the compound and a putative target protein, biophysical techniques are employed.
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics (kon and koff) and affinity (KD) of the compound to a target protein immobilized on a sensor chip.[4]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing thermodynamic parameters of the interaction.[4]
-
-
Target Deconvolution from Phenotypic Hits: If a compelling cellular phenotype is observed without a clear target, several methods can be used to identify the responsible protein(s).
-
Affinity Chromatography: The compound is immobilized on a solid support and used as "bait" to pull down its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.[3][17]
-
Drug Affinity Responsive Target Stability (DARTS): This label-free method is based on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis. Cell lysates are treated with the compound, followed by digestion with a protease. The remaining proteins are then identified by mass spectrometry.[3]
-
Part 3: Delineating the Downstream Signaling Cascade
Identifying the primary molecular target is only the first step. A comprehensive understanding of the MoA requires elucidating the downstream signaling pathways that are modulated by the compound-target interaction.[18][19]
Workflow for Pathway Elucidation
Caption: Experimental workflow for elucidating downstream signaling pathways.
Key Experimental Protocols
Protocol 1: Western Blotting for Phospho-Protein Analysis
This protocol is designed to detect changes in the phosphorylation state of key signaling proteins downstream of the identified target.
-
Cell Culture and Treatment: Plate cells (e.g., HCT116 colorectal cancer cells) at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound for a predetermined time course (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a protein of interest (e.g., phospho-JNK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total form of the protein of interest to normalize for protein loading.
Part 4: Data Synthesis and Visualization
A rigorous MoA study generates a large amount of quantitative data. Clear presentation is essential for interpretation and communication.
Table 1: Summary of in vitro Activity
| Assay Type | Target/Cell Line | Parameter | Value |
| Biochemical Assay | Recombinant Human COX-2 | IC50 | Value µM |
| Cell Viability Assay | HCT116 | GI50 | Value µM |
| Direct Binding Assay | Purified COX-2 | K_D | Value nM |
Visualizing a Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical MoA where this compound induces apoptosis in cancer cells.
Caption: Hypothetical ROS-mediated apoptotic pathway.
Part 5: Conclusion and Path Forward
This guide has outlined a comprehensive, hypothesis-driven strategy for elucidating the mechanism of action of this compound. By integrating computational predictions, phenotypic screening, biochemical and biophysical assays, and downstream pathway analysis, we can build a robust understanding of how this compound exerts its biological effects.
The successful execution of this research plan will not only define the therapeutic potential and liabilities of this specific molecule but will also contribute to a deeper understanding of the structure-activity relationships within the broader class of imidazolidinedione compounds. The insights gained will be invaluable for optimizing lead compounds and advancing the most promising candidates toward preclinical and clinical development.
References
- 1. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Target identification of small molecules: an overview of the current applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 6. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. nuvisan.com [nuvisan.com]
- 9. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 10. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nebiolab.com [nebiolab.com]
A Technical Guide to the Spectroscopic Analysis of 5-(2-Methylpropylidene)imidazolidine-2,4-dione (CAS 55666-11-0)
This document provides an in-depth technical guide to the spectroscopic characterization of 5-(2-Methylpropylidene)imidazolidine-2,4-dione. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes predictive data analysis with established experimental protocols to facilitate the structural elucidation and verification of this compound.
Introduction to the Analyte
5-(2-Methylpropylidene)imidazolidine-2,4-dione is a heterocyclic organic compound belonging to the hydantoin class.[1][2] Hydantoins are notable scaffolds in medicinal chemistry, and understanding the precise structure of their derivatives is critical for research and quality control. This compound is sometimes referenced as an impurity related to the drug Phenytoin.[3][4]
Compound Profile:
-
Chemical Name: 5-(2-Methylpropylidene)imidazolidine-2,4-dione
-
CAS Number: 55666-11-0
-
Structure:

Integrated Spectroscopic Analysis Workflow
The definitive identification of a chemical entity relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle. Mass spectrometry reveals the molecular weight and fragmentation patterns, infrared spectroscopy identifies functional groups, and nuclear magnetic resonance spectroscopy maps the carbon-hydrogen framework. The following workflow illustrates the logical process of structural verification.
Caption: A logical workflow for compound identification.
Mass Spectrometry (MS) Analysis
Mass spectrometry is employed to determine the molecular weight of the analyte and to gain structural insights from its fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.
Predicted ESI-MS Data:
| Ion | Predicted m/z | Interpretation |
|---|---|---|
| [M+H]⁺ | 155.08 | Protonated molecular ion (C₇H₁₁N₂O₂⁺) |
| [M+Na]⁺ | 177.06 | Sodium adduct of the molecular ion (C₇H₁₀N₂O₂Na⁺) |
| [M-C₃H₇]⁺ or [M-43]⁺ | 112.03 | Fragment from loss of the isopropyl group |
Predicted Fragmentation Pathway
The primary fragmentation event in ESI-MS/MS would likely involve the cleavage of the isopropyl group from the exocyclic double bond, which is a common and energetically favorable fragmentation pathway.
Caption: A plausible fragmentation pathway for the protonated molecule.
Infrared (IR) Spectroscopy Analysis
FT-IR spectroscopy is instrumental in identifying the key functional groups within a molecule by measuring the absorption of infrared radiation.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
|---|---|---|
| 3200 - 3300 | N-H | Stretching |
| 2950 - 2850 | C-H (sp³) | Stretching |
| 1780 - 1710 | C=O (Amide I) | Stretching |
| 1680 - 1640 | C=C | Stretching |
| 1550 - 1500 | N-H | Bending |
The presence of strong absorption bands in the carbonyl region (1780-1710 cm⁻¹) would be a key indicator of the hydantoin ring, while the N-H stretching frequency confirms the secondary amide groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen and carbon atoms.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 - 11.5 | Broad Singlet | 1H | N-H (Position 1) | Acidic amide proton, exchangeable. |
| ~8.0 - 9.0 | Broad Singlet | 1H | N-H (Position 3) | Acidic amide proton, exchangeable. |
| ~5.5 - 6.0 | Doublet | 1H | =CH (Vinyl) | Vinylic proton coupled to the methine proton of the isopropyl group. |
| ~2.5 - 3.0 | Multiplet | 1H | -CH- (Isopropyl) | Methine proton, deshielded by the double bond, coupled to two methyl groups. |
| ~1.0 - 1.2 | Doublet | 6H | -CH₃ (Isopropyl) | Two equivalent methyl groups coupled to the methine proton. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~165 - 175 | C=O | C4 (Carbonyl) |
| ~155 - 165 | C=O | C2 (Carbonyl) |
| ~130 - 140 | C (sp²) | C of C=CH |
| ~115 - 125 | CH (sp²) | CH of C=CH |
| ~105 - 115 | C (sp²) | C5 |
| ~30 - 35 | CH (sp³) | -CH- (Isopropyl) |
| ~20 - 25 | CH₃ (sp³) | -CH₃ (Isopropyl) |
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh 5-10 mg of CAS 55666-11-0 for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[5]
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay). For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the isotope.[6]
Protocol 2: FT-IR Sample Preparation and Acquisition (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.[7] Collect a background spectrum to subtract atmospheric H₂O and CO₂ signals.[8][9]
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.[7][8]
-
Data Collection: Acquire the sample spectrum. A typical measurement involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.[9]
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Protocol 3: ESI-MS Sample Preparation and Analysis
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol or acetonitrile.[10]
-
Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (often with 0.1% formic acid to promote protonation).[10][11]
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[12]
-
Parameter Optimization: Optimize ESI source parameters, including capillary voltage (e.g., 3-5 kV), nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the [M+H]⁺ ion.[12][13]
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). For fragmentation studies (MS/MS), isolate the precursor ion of interest (m/z 155.08) and apply collision-induced dissociation (CID).
Conclusion
The combined application of Mass Spectrometry, FT-IR, and NMR spectroscopy provides a robust and definitive method for the structural confirmation of 5-(2-Methylpropylidene)imidazolidine-2,4-dione. The predicted data presented in this guide, based on fundamental spectroscopic principles, align with the known chemical structure. By following the detailed experimental protocols, researchers can generate high-quality data to verify the identity, purity, and structure of this compound, ensuring the integrity of their scientific investigations.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Rutgers_MS_Home [react.rutgers.edu]
- 12. bio-protocol.org [bio-protocol.org]
- 13. phys.libretexts.org [phys.libretexts.org]
A Guide to the Structural Elucidation of 5-(2-Methylpropylidene)-2,4-imidazolidinedione: A Technical Whitepaper for Drug Development Professionals
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the crystal structure analysis of 5-(2-Methylpropylidene)-2,4-imidazolidinedione. While a definitive published crystal structure for this specific molecule is not publicly available, this guide will utilize the crystallographic data of the closely related compound, 5-isopropylimidazolidine-2,4-dione monohydrate, as a practical exemplar. The principles and methodologies detailed herein are directly applicable to the structural determination of the title compound and its analogues, which are of significant interest in medicinal chemistry due to the established diverse biological activities of the hydantoin scaffold.[1]
Introduction: The Significance of the Hydantoin Scaffold in Medicinal Chemistry
The imidazolidine-2,4-dione, or hydantoin, core is a privileged structure in pharmaceutical development, forming the basis for a wide array of therapeutic agents with anticonvulsant, antiarrhythmic, and antitumor properties. The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with molecular targets. Therefore, a precise understanding of their crystal structure is paramount for rational drug design and the development of novel therapeutic agents. This compound, a derivative of this important class, serves as a valuable building block in the synthesis of new chemical entities.
Part 1: Synthesis and Crystallization
The synthesis of 5-alkylidene-2,4-imidazolidinediones can be achieved through various established synthetic routes. A common and effective method is the Knoevenagel condensation of an appropriate aldehyde or ketone with hydantoin.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve hydantoin (1 equivalent) and isobutyraldehyde (1.1 equivalents) in a suitable solvent such as glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of a base, such as sodium acetate or piperidine, to the reaction mixture.
-
Reflux: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound.
Crystal Growth: The Gateway to Structural Analysis
Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. The quality of the diffraction data is directly dependent on the quality of the crystal.
General Protocol for Crystal Growth of Organic Molecules:
-
Solvent Selection: The choice of solvent is crucial. A solvent in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures is ideal for slow cooling crystallization. Alternatively, a solvent system comprising a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) can be used for vapor diffusion or liquid-liquid diffusion methods.
-
Slow Evaporation: A straightforward method involves dissolving the compound in a suitable solvent to near saturation, filtering the solution to remove any particulate matter, and allowing the solvent to evaporate slowly in a loosely covered vial.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is prepared and allowed to cool slowly to room temperature, and then further cooled in a refrigerator or freezer. The flask should be well-insulated to ensure a slow cooling rate.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.
Part 2: Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow for Single-Crystal XRD
The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.
Data Collection and Processing
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams. This raw data is then processed to correct for experimental factors and to reduce the data to a set of unique reflection intensities.
Structure Solution and Refinement
The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial atomic model is then refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other structural parameters.
Part 3: Structural Analysis of a Related Compound: 5-Isopropylimidazolidine-2,4-dione Monohydrate
In the absence of a published structure for the title compound, we will examine the crystal structure of 5-isopropylimidazolidine-2,4-dione monohydrate as a case study.[1] This molecule is structurally very similar, with an isopropyl group at the 5-position instead of an isobutylidene group.
Crystallographic Data
The following table summarizes the key crystallographic data for 5-isopropylimidazolidine-2,4-dione monohydrate.[1]
| Parameter | Value |
| Chemical Formula | C₆H₁₀N₂O₂·H₂O |
| Formula Weight | 160.18 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.2688 (3) |
| b (Å) | 9.2387 (4) |
| c (Å) | 14.8280 (7) |
| V (ų) | 858.77 (7) |
| Z | 4 |
| ρcalc (g/cm³) | 1.239 |
| μ (mm⁻¹) | 0.84 |
| F(000) | 344 |
Molecular Structure and Conformation
The imidazolidine-2,4-dione ring in 5-isopropylimidazolidine-2,4-dione is essentially planar.[1] The isopropyl substituent at the C5 position will adopt a conformation that minimizes steric hindrance with the adjacent carbonyl groups. For this compound, the exocyclic double bond will enforce planarity in its immediate vicinity, and the conformation of the isobutyl group will be a key feature of interest.
Supramolecular Assembly and Hydrogen Bonding
In the crystal structure of 5-isopropylimidazolidine-2,4-dione monohydrate, the molecules are connected via N—H···O and O—H···O hydrogen bonds, forming a supramolecular tape along the a-axis.[1] The hydantoin ring possesses two N-H groups that can act as hydrogen bond donors and two carbonyl oxygen atoms that can act as hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonding networks, which are crucial in determining the overall crystal packing.
The diagram below illustrates the potential hydrogen bonding interactions in a crystal lattice of a 5-substituted hydantoin.
Part 4: Spectroscopic and Computational Characterization
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are essential for a comprehensive characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound in solution. The chemical shifts and coupling constants provide detailed information about the connectivity and the chemical environment of the atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic peaks for the N-H stretching, C=O stretching (of the amide groups), and C=C stretching of the alkylidene group would be expected.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. The molecular formula of this compound is C₇H₁₀N₂O₂, with a molecular weight of approximately 154.17 g/mol .[3]
Computational Chemistry
Density Functional Theory (DFT) and other computational methods can be used to predict the geometry, electronic properties, and spectroscopic features of the molecule. These theoretical calculations can complement the experimental data and provide deeper insights into the molecule's structure and reactivity.
Conclusion
A thorough crystal structure analysis of this compound is a critical step in understanding its physicochemical properties and its potential as a scaffold in drug discovery. This guide has outlined the essential experimental and analytical techniques required for such an analysis. By following these protocols, researchers can obtain high-quality structural data that will be invaluable for the design and development of new and improved hydantoin-based therapeutics. The provided case study of a closely related molecule illustrates the type of detailed structural information that can be obtained and its importance in understanding the solid-state behavior of these compounds.
References
The Discovery of Novel Imidazolidine-2,4-dione Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Enduring Potential of a Privileged Scaffold
The imidazolidine-2,4-dione, commonly known in the scientific community as hydantoin, represents a cornerstone heterocyclic scaffold in medicinal chemistry. First isolated in 1861, its true value was unlocked with the discovery of Phenytoin in the 1930s, a landmark anti-seizure medication.[1][2][3] Today, the hydantoin core is integral to a range of therapeutics, from the anti-androgen Nilutamide used in prostate cancer treatment to the antibacterial agent Nitrofurantoin.[4][5] This diverse pharmacological profile, spanning anticonvulsant, anticancer, anti-inflammatory, and antimicrobial activities, underscores the hydantoin structure as a "privileged scaffold".[2][4][6][7][8][9]
This guide provides an in-depth exploration of the strategies and methodologies for discovering novel imidazolidine-2,4-dione derivatives. We will move beyond simple procedural lists to delve into the causal relationships behind synthetic choices, the logic of structure-activity relationship (SAR) studies, and the practical application of these compounds in targeting key biological pathways. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols necessary to innovate within this versatile chemical space.
Strategic Synthesis: From Classic Reactions to Modern Innovations
The generation of a diverse library of derivatives is the first critical step in a drug discovery campaign. The choice of synthetic route is dictated by factors such as desired substitution patterns, scalability, and efficiency.
The Cornerstone: The Bucherer-Bergs Reaction
For decades, the Bucherer-Bergs reaction has been the workhorse for synthesizing 5-substituted and 5,5-disubstituted hydantoins.[10][11] This multicomponent reaction, which condenses a carbonyl compound (an aldehyde or ketone), an alkali metal cyanide (like potassium cyanide), and ammonium carbonate, is valued for its operational simplicity and the frequent formation of crystalline products that are easy to purify.[10][11][12][13][14]
Causality in the Mechanism: The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia to form an aminonitrile.[12] This intermediate is the key branching point. Nucleophilic attack by the amino group's nitrogen onto carbon dioxide (derived from ammonium carbonate) and subsequent intramolecular cyclization ultimately yields the stable hydantoin ring.[10][12] Understanding this mechanism is crucial for troubleshooting and predicting potential side reactions. For instance, sterically hindered ketones may react slowly, requiring modified conditions like the use of ultrasonication to improve yields and reduce reaction times.[10]
Modern Synthetic Evolutions
While robust, the Bucherer-Bergs reaction has limitations, particularly in accessing derivatives with substitutions at the N-1 and N-3 positions. Modern organic synthesis has introduced more flexible and efficient methods.
-
Ugi and Post-Ugi Cyclization: Multicomponent reactions (MCRs) like the Ugi reaction offer a powerful platform for rapid library generation. A recent innovation involves a two-step Ugi/cyclization sequence where a microwave-assisted, one-pot cyclization strategy uses an alkyne group as a leaving group under basic conditions to efficiently form the hydantoin scaffold.[15] This approach is atom-economical and environmentally friendlier than many traditional methods.[15]
-
Solid-Phase and Green Chemistry Approaches: To streamline purification and enhance sustainability, methods using solid-phase synthesis and green chemistry principles have been developed.[16] These techniques are particularly advantageous for creating large combinatorial libraries for high-throughput screening.
Structure-Activity Relationship (SAR): Decoding Biological Activity
The systematic modification of a lead compound and the subsequent evaluation of its biological activity is the essence of SAR studies. For imidazolidine-2,4-dione derivatives, the three primary points of diversity are the C-5, N-1, and N-3 positions of the heterocyclic ring.
Key Insights from Anticonvulsant and Anticancer Derivatives
-
C-5 Position: This position is critical for anticonvulsant activity. The presence of at least one phenyl or other aromatic substituent at C-5 is often essential for activity against tonic-clonic seizures, as seen in Phenytoin. In contrast, alkyl substituents at this position can introduce sedative properties. For anticancer agents like the androgen receptor antagonist Nilutamide, the C-5 position is disubstituted with methyl groups, while the crucial pharmacophore is attached at the N-3 position.[17]
-
N-1 and N-3 Positions: N-alkylation can significantly modulate a compound's properties. For instance, N-methylation of certain anticonvulsants can decrease their activity against electroshock-induced seizures but enhance it against chemically induced convulsions. In the context of antiandrogens, the N-3 position is used to attach the bulky substituted phenyl group that directly competes with androgens for binding to the receptor.[17][18]
The following table summarizes general SAR trends for hydantoin derivatives targeting different therapeutic areas.
| Position | Modification | Observed Biological Effect | Example Compound Class |
| C-5 | Aromatic substituent (e.g., Phenyl) | Essential for anticonvulsant activity (tonic-clonic seizures). | Anticonvulsants (e.g., Phenytoin) |
| C-5 | Alkyl substituents | May introduce sedative effects. | Anticonvulsants |
| N-3 | Substituted aryl group | Critical for androgen receptor antagonism.[18] | Antiandrogens (e.g., Nilutamide, Enzalutamide) |
| N-1 | Alkylation (e.g., Methylation) | Can shift activity profile in anticonvulsants. | Anticonvulsants |
Targeting Key Signaling Pathways: The Androgen Receptor
A primary reason for the renewed interest in hydantoin derivatives is their success as androgen receptor (AR) antagonists for the treatment of prostate cancer.[19][20][21][22] Androgens, like testosterone, drive the growth of most prostate cancers.[19][20] AR antagonists work by competitively blocking these hormones from binding to and activating the receptor.[19][20][22]
Second-generation antagonists like Enzalutamide, which are structurally based on the hydantoin scaffold, exhibit a multi-faceted mechanism.[23] Not only do they block androgen binding, but they also prevent the nuclear translocation of the AR and impair its ability to bind to DNA, providing a more complete shutdown of the signaling pathway.[23]
Experimental Protocols: From Synthesis to Biological Evaluation
Trustworthiness in scientific research is built on reproducible, well-described protocols. Here, we provide step-by-step methodologies for a representative synthesis and a key biological assay.
Protocol 1: Synthesis of a 5,5-Disubstituted Hydantoin via Bucherer-Bergs Reaction
This protocol describes the synthesis of 5,5-diphenylhydantoin (Phenytoin) from benzophenone.
Materials:
-
Benzophenone
-
Potassium cyanide (KCN) - EXTREME CAUTION: Highly toxic
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filter paper.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzophenone (10.0 g, 54.9 mmol), potassium cyanide (4.3 g, 66.0 mmol), and ammonium carbonate (21.1 g, 219.6 mmol).
-
Solvent Addition: Add 100 mL of 50% aqueous ethanol to the flask. The use of an aqueous ethanol mixture is a common improvement to the original method, enhancing the solubility of the reactants.[10]
-
Reflux: Heat the mixture to a gentle reflux (approximately 80-90°C) with constant stirring. The reaction is typically run for 10-12 hours.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. A precipitate will form.
-
Acidification: Slowly acidify the mixture with concentrated HCl to pH 2-3. This step ensures that any unreacted cyanide is neutralized and helps to fully precipitate the product.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate thoroughly with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from hot ethanol to yield pure 5,5-diphenylhydantoin as a white crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Cytotoxicity Evaluation using the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity, making it a crucial first step in evaluating potential anticancer compounds.[24][25] The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[26][27]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[25][26] The amount of formazan produced is quantified by dissolving it and measuring its absorbance spectrophotometrically.
Materials:
-
Human prostate cancer cell line (e.g., LNCaP or PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (hydantoin derivatives) dissolved in DMSO
-
96-well cell culture plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the hydantoin derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank), and cells with medium containing DMSO (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.[27]
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[26]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[27]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The imidazolidine-2,4-dione scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its synthetic tractability, coupled with its proven ability to interact with a wide range of biological targets, ensures its relevance in modern drug discovery. Future research will likely focus on the development of even more sophisticated synthetic methodologies, such as asymmetric synthesis to control stereochemistry, and the application of computational chemistry to rationally design derivatives with enhanced potency and selectivity. By integrating classical knowledge with modern technology, the scientific community can continue to unlock the full therapeutic potential of this exceptional heterocyclic system.
References
- 1. Phenytoin - Wikipedia [en.wikipedia.org]
- 2. jddtonline.info [jddtonline.info]
- 3. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Imidazolidine-2,4-dione: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. One moment, please... [rjpn.org]
- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Bucherer-Bergs Reaction [organic-chemistry.org]
- 14. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Facile Construction of Hydantoin Scaffolds via a Post-Ugi Cascade Reaction [organic-chemistry.org]
- 16. [PDF] Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. | Semantic Scholar [semanticscholar.org]
- 17. Nilutamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 18. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nilutamide - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Nilutamide? [synapse.patsnap.com]
- 21. Nilutamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What is Nilutamide used for? [synapse.patsnap.com]
- 23. erc.bioscientifica.com [erc.bioscientifica.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. clyte.tech [clyte.tech]
- 26. broadpharm.com [broadpharm.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Literature review on the synthesis of hydantoin compounds
An In-Depth Technical Guide to the Synthesis of Hydantoin Compounds
Authored by: Gemini, Senior Application Scientist
Introduction: The Hydantoin Scaffold, a Privileged Structure in Medicinal Chemistry
The hydantoin ring system, chemically known as imidazolidine-2,4-dione, is a five-membered heterocyclic scaffold that has proven to be a cornerstone in the field of medicinal chemistry.[1][2] Its prevalence in numerous clinically significant drugs underscores its status as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. Notable pharmaceuticals incorporating the hydantoin core include the anticonvulsant Phenytoin, the antibiotic Nitrofurantoin, and the antiandrogen Enzalutamide used in prostate cancer therapy.[1][3][4]
The value of the hydantoin moiety lies in its unique structural features: it possesses two carbonyl groups that can act as hydrogen bond acceptors and two nitrogen atoms that can serve as hydrogen bond donors.[1] This arrangement, combined with the potential for substitution at the N-1, N-3, and C-5 positions, provides a versatile template for designing molecules with diverse pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[3][5] Furthermore, the synthetic accessibility of the hydantoin core allows for the systematic exploration of chemical space, making it an invaluable tool for drug development professionals.[1]
This guide provides a comprehensive review of the core synthetic strategies for constructing hydantoin compounds, moving from foundational classical reactions to modern high-throughput methodologies. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying causality and field-proven insights essential for successful synthesis and application.
Part 1: Classical Synthetic Strategies: The Cornerstones of Hydantoin Chemistry
The enduring relevance of hydantoins is partly due to the robustness and simplicity of the classical methods developed for their synthesis. These reactions often utilize readily available starting materials and provide reliable access to the core scaffold.
The Bucherer-Bergs Multicomponent Reaction
First discovered by Bucherer and Bergs, this multicomponent reaction (MCR) remains one of the most efficient and straightforward methods for preparing 5-substituted and 5,5-disubstituted hydantoins.[6][7] Its power lies in the one-pot convergence of a carbonyl compound (an aldehyde or ketone), a cyanide source (like potassium or sodium cyanide), and ammonium carbonate.[8][9] This approach is highly atom-economical and often results in crystalline products that are easily purified.[6]
Causality and Mechanistic Insight: The reaction proceeds through a series of equilibrium steps. The carbonyl compound first reacts with ammonium carbonate-derived ammonia to form an imine, and with cyanide to form a cyanohydrin. These intermediates then combine to form a crucial α-aminonitrile.[6][10] The aminonitrile is then carboxylated by carbon dioxide (also from ammonium carbonate), and the resulting carbamic acid undergoes an intramolecular cyclization to form an imino-oxazolidinone, which finally rearranges to the more thermodynamically stable hydantoin ring.[10][11] This elegant cascade obviates the need for isolating unstable intermediates.
Caption: The reaction mechanism of the Bucherer-Bergs synthesis.
Experimental Protocol: General Procedure for Bucherer-Bergs Synthesis [6][11]
-
Reaction Setup: In a sealed pressure vessel or a round-bottom flask equipped with a reflux condenser, combine the carbonyl compound (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).
-
Solvent Addition: Add a suitable solvent, typically a mixture of ethanol and water, to dissolve the reactants. For less reactive carbonyls, solvents like acetamide or DMF can be beneficial.[6]
-
Heating: Heat the reaction mixture to 60–100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can range from a few hours to overnight.
-
Workup: After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Precipitation: Carefully acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 6-7. This step protonates the hydantoin and causes it to precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and then a small amount of cold ethanol to remove impurities. The crude product is often of high purity but can be further recrystallized from ethanol or water to yield the final product.[6]
Table 1: Comparison of Yields for Various Carbonyl Substrates in the Bucherer-Bergs Reaction
| Starting Carbonyl | Product | Yield (%) | Reference |
| Acetone | 5,5-Dimethylhydantoin | ~85% | [11] |
| Cyclohexanone | Cyclohexanespiro-5'-hydantoin | >90% | [6] |
| Benzaldehyde | 5-Phenylhydantoin | ~70% | [6] |
| Benzil | 5,5-Diphenylhydantoin (Phenytoin) | 87-93% | [6] |
The Read (Urech) Synthesis from Amino Acids
The Read synthesis, an evolution of the Urech synthesis, provides a direct route to hydantoins from α-amino acids.[12][13] This method is particularly valuable as it allows the stereochemical information from a chiral amino acid to be potentially transferred to the final hydantoin product, a critical consideration in drug development.
Causality and Mechanistic Insight: The reaction is typically a two-step, one-pot process. The amino acid is first treated with an alkali metal cyanate (e.g., potassium cyanate, KCNO) under acidic conditions.[12] This in situ generates isocyanic acid (HNCO), which reacts with the amino group of the amino acid to form an N-carbamoyl amino acid (a ureido acid) intermediate. In the second step, heating this intermediate under acidic conditions induces an intramolecular cyclization via nucleophilic attack of the ureido nitrogen onto the carboxylic acid carbonyl, eliminating a molecule of water to form the hydantoin ring.[12][14]
Caption: The reaction pathway of the Read (Urech) synthesis.
Experimental Protocol: Microwave-Assisted Urech Synthesis [14]
-
N-Carbamylation: In a 30 mL microwave reactor vial, charge the L-amino acid (1.0 eq), distilled water (e.g., 7 mL for 5 mmol scale), and potassium cyanate (5.0 eq).
-
Microwave Irradiation (Step 1): Seal the vial and irradiate the mixture in a microwave reactor at 80 °C for 1 hour to form the ureido intermediate. Monitor completion by TLC.
-
Cyclization: After cooling, add concentrated hydrochloric acid (e.g., 7 mL) directly to the reaction mixture.
-
Microwave Irradiation (Step 2): Reseal the vial and irradiate at 80 °C for 15 minutes.
-
Isolation: Cool the reaction vessel in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with ice-cold water, and dry under vacuum to obtain the final hydantoin product, often without the need for column chromatography.[14]
Part 2: Modern Synthetic Methodologies: Expanding the Chemical Space
While classical methods are reliable, modern drug discovery demands greater molecular diversity and synthetic efficiency. Advanced methodologies have been developed to meet these needs, enabling the rapid synthesis of large, complex libraries of hydantoin derivatives.
Ugi Multicomponent Reaction for Complex Hydantoins
The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular complexity.[15] By combining an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid, a complex α-acylamino amide intermediate is formed in a single step. This intermediate can then be cleverly designed to undergo a subsequent cyclization to yield highly substituted hydantoins.[6][16]
Causality and Mechanistic Insight: A common strategy involves using trichloroacetic acid or a similar component that acts as a carbonic acid equivalent.[15] The Ugi product is then treated with a base, which induces an intramolecular nucleophilic attack, leading to cyclization and formation of the hydantoin ring.[15][16] This one-pot, two-step sequence is highly efficient for creating 1,3,5-trisubstituted hydantoins, offering three points of diversity for library construction.[6]
Caption: Workflow for hydantoin synthesis via the Ugi reaction.
Experimental Protocol: Ugi/Cyclization for 1,3,5-Trisubstituted Hydantoins [15][16]
-
Ugi Reaction: To a solution of the amine (1.0 eq) in methanol, add the aldehyde (1.0 eq), the isocyanide (1.0 eq), and trichloroacetic acid (1.0 eq).
-
Stirring: Stir the reaction mixture at room temperature for 24-48 hours. The Ugi adduct often precipitates from the solution.
-
Isolation of Intermediate (Optional): The crude Ugi product can be filtered and washed with ether to remove unreacted starting materials. Often, this intermediate is pure enough for the next step without further purification.[16]
-
Cyclization: Dissolve the crude Ugi adduct in a suitable solvent such as acetonitrile (CH3CN). Add a base, such as potassium carbonate (K2CO3).
-
Microwave Heating: Heat the mixture under microwave irradiation at 100 °C for 10-15 minutes.[16]
-
Workup: After cooling, filter the reaction mixture to remove the base. Evaporate the solvent under reduced pressure, and purify the residue by column chromatography to yield the final trisubstituted hydantoin.
Solid-Phase Synthesis for Library Generation
For high-throughput screening in drug discovery, the parallel synthesis of hundreds or thousands of compounds is necessary. Solid-phase synthesis is the premier technology for this purpose, allowing for the use of excess reagents to drive reactions to completion and simplifying purification to simple washing and filtration steps.[17][18]
Causality and Mechanistic Insight: A common strategy involves anchoring an amino acid to a solid support (resin).[19] The N-terminus is then derivatized, for example, by reaction with an isocyanate to form a urea. The final step is a "cyclative-cleavage," where treatment with an acid or base simultaneously induces cyclization to the hydantoin and cleaves the product from the resin support, delivering the pure compound directly into solution.[17][20] This approach is highly efficient and amenable to automation.
Caption: General workflow for the solid-phase synthesis of hydantoins.
Experimental Protocol: Solid-Phase Synthesis via Cyclative Cleavage [17][19]
-
Resin Preparation: Start with an amino acid anchored to a suitable resin (e.g., Fmoc-Phe-Wang resin). Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus. Wash the resin extensively with DMF, DCM, and methanol.
-
Urea Formation: Swell the deprotected resin in a solvent like tetrahydrofuran (THF). Add a solution of the desired isocyanate (4.0 eq) in THF. The reaction can be accelerated by heating under microwave irradiation (e.g., 60 °C for 10 min).[20]
-
Washing: After the coupling is complete (monitored by a negative Kaiser test), wash the resin thoroughly with THF, DMF, MeOH, and DCM to remove all excess reagents.
-
Cyclative Cleavage: Suspend the resin in a cleavage cocktail. For acid-labile resins like Wang, a mixture of trifluoroacetic acid (TFA), triisopropylsilane, and water (e.g., 95:2.5:2.5) is common. For base-mediated cleavage, a solution of triethylamine in THF/DMF can be used.[20]
-
Product Collection: Shake the resin with the cleavage cocktail for 1-3 hours at room temperature. Filter to separate the resin beads and collect the filtrate, which contains the desired hydantoin product.
-
Finalization: Evaporate the cleavage cocktail under reduced pressure to obtain the crude product, which is often of high purity.
Microwave-Assisted Synthesis: Accelerating Discovery
The integration of microwave irradiation has revolutionized chemical synthesis by dramatically reducing reaction times from hours to minutes.[21][22]
Causality and Mechanistic Insight: Unlike conventional heating which relies on slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, causing rapid and uniform heating.[20] This "microwave effect" leads to a significant increase in reaction rates, often improves yields by minimizing the formation of side products, and enhances the efficiency of many hydantoin syntheses, including the Biltz, Urech, and solid-phase methods.[6][14][20]
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenytoin [21][22]
| Method | Conditions | Time | Yield (%) |
| Conventional | Reflux in Ethanol | 2-4 hours | ~60-70% |
| Microwave | DMF, 150 °C | 5-10 minutes | >85% |
Conclusion
The hydantoin scaffold continues to be a remarkably fruitful area of research in synthetic and medicinal chemistry. The classical Bucherer-Bergs and Read reactions provide robust and reliable entry points to the core structure from simple, inexpensive starting materials. Concurrently, modern methodologies such as the Ugi multicomponent reaction, solid-phase synthesis, and microwave-assisted protocols have vastly expanded the toolkit available to scientists. These advanced techniques enable the rapid, efficient, and often automated synthesis of diverse compound libraries, accelerating the discovery of new therapeutic agents. A thorough understanding of these varied synthetic approaches, from their mechanistic underpinnings to their practical execution, is essential for any researcher aiming to harness the full potential of this privileged scaffold in the development of next-generation pharmaceuticals.
References
- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]
- 4. Hydantoin - Wikipedia [en.wikipedia.org]
- 5. Green Synthesis of Hydantoins and Derivatives [ouci.dntb.gov.ua]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bucherer-Bergs Reaction [organic-chemistry.org]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction [jsynthchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. ikm.org.my [ikm.org.my]
- 13. Synthesis of Hydantoin & Its Derivatives | Study.com [study.com]
- 14. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 16. Facile Construction of Hydantoin Scaffolds via a Post-Ugi Cascade Reaction [organic-chemistry.org]
- 17. Solid-phase synthesis of a library of amphipatic hydantoins. Discovery of new hits for TRPV1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multiple solid-phase synthesis of hydantoins and thiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. books.rsc.org [books.rsc.org]
- 21. researchportal.unamur.be [researchportal.unamur.be]
- 22. asianpubs.org [asianpubs.org]
In Silico Modeling of 5-Isobutylidenehydantoin Binding Sites: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of 5-isobutylidenehydantoin binding sites. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights. The methodologies presented herein are structured to ensure scientific integrity and provide a self-validating framework for computational drug discovery projects.
Introduction: The Therapeutic Potential of Hydantoin Derivatives
The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Hydantoin derivatives have been identified as inhibitors of various enzymes, including human leukocyte elastase (HLE), chymotrypsin, and cathepsin G.[1] This guide will focus on a representative member of this class, 5-isobutylidenehydantoin, and delineate a robust in silico workflow to identify and characterize its potential binding sites on a relevant biological target. For the purpose of this guide, we will use Human Leukocyte Elastase (HLE) as our target protein, given the established inhibitory activity of hydantoin derivatives against this enzyme.[1]
The In Silico Workflow: A Conceptual Overview
Our approach is a multi-stage process designed to progressively refine our understanding of the 5-isobutylidenehydantoin-HLE interaction. This workflow ensures that each subsequent step builds upon a validated foundation, enhancing the reliability of the final predictions.
Figure 1: Conceptual workflow for in silico modeling of 5-isobutylidenehydantoin binding.
PART 1: System Preparation - The Foundation of Accurate Modeling
The quality of your input structures directly dictates the reliability of your in silico predictions. Meticulous preparation of both the ligand and the protein is a non-negotiable first step.
Ligand Preparation: Defining the Conformation of 5-Isobutylidenehydantoin
The goal of ligand preparation is to generate a low-energy, 3D conformation of 5-isobutylidenehydantoin that is suitable for docking.
Experimental Protocol:
-
Obtain 2D Structure: Source the 2D structure of 5-isobutylidenehydantoin from a chemical database such as PubChem.[1]
-
2D to 3D Conversion: Utilize a molecular editor and visualization tool like Avogadro or ChemDraw to convert the 2D structure into a 3D representation.
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step resolves any steric clashes and brings the molecule to a local energy minimum.
-
Conformational Search (Optional but Recommended): For flexible molecules, a conformational search is advisable to identify the global minimum energy conformer. This can be accomplished using tools like Open Babel.
-
File Format Conversion: Save the final, energy-minimized 3D structure in a format compatible with your chosen docking software (e.g., .pdbqt for AutoDock).
Causality Behind Choices:
-
Energy Minimization: A non-minimized structure may have unrealistic bond lengths and angles, leading to inaccurate docking poses and inflated energy scores.
-
Force Field Selection: The choice of force field is crucial. MMFF94 is generally a good starting point for drug-like organic molecules.
Protein Preparation: Preparing Human Leukocyte Elastase for Docking
For this guide, we will use the crystal structure of Human Leukocyte Elastase in complex with an inhibitor, for example, the structure with PDB ID: 1PPG.[2] Using a co-crystallized structure allows for a critical validation step in our docking protocol.
Experimental Protocol:
-
Retrieve Protein Structure: Download the PDB file for HLE (e.g., 1PPG) from the RCSB Protein Data Bank.[2]
-
Initial Cleaning: Open the PDB file in a molecular visualization program (e.g., PyMOL, UCSF Chimera). Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand. For the purpose of docking 5-isobutylidenehydantoin, we will treat the protein as a rigid receptor initially. The co-crystallized ligand should be saved as a separate file for later use in the validation step.
-
Handling Missing Residues and Atoms: Check for any missing residues or atoms in the protein structure. Tools like SWISS-MODEL or the "Repair" functions within UCSF Chimera can be used to model these missing fragments.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are appropriate for a physiological pH (typically around 7.4). Assign partial charges to all atoms using a force field like CHARMM or AMBER.[3][4][5][6][7]
-
File Format Conversion: Save the prepared protein structure in a format compatible with your docking software (e.g., .pdbqt for AutoDock).
Causality Behind Choices:
-
Removal of Water Molecules: While some water molecules can be critical for ligand binding, they are often removed in initial docking studies to simplify the system. Advanced docking protocols may selectively retain key water molecules.
-
Protonation State: The protonation state of active site residues can significantly influence ligand binding through electrostatic interactions and hydrogen bonding. Incorrect protonation can lead to failed docking or inaccurate binding mode prediction.
PART 2: Binding Site Identification & Molecular Docking
With our ligand and protein prepared, we can now proceed to identify potential binding sites and predict the binding mode of 5-isobutylidenehydantoin.
Binding Site Prediction: Where Does the Ligand Bind?
If the binding site of a ligand is unknown, various computational methods can be employed to predict potential pockets on the protein surface.[8][9][10]
Methodologies:
-
Geometry-based Methods: These algorithms identify cavities and pockets on the protein surface based on its geometric shape. Examples include CASTp and POCASA.
-
Energy-based Methods: These methods use a probe molecule to scan the protein surface and identify regions with favorable interaction energies.
-
Evolutionary Conservation-based Methods: The principle here is that functionally important residues, such as those in a binding site, are often conserved across evolution. ConSurf is a popular tool for this type of analysis.
-
Machine Learning-based Methods: More recent approaches utilize machine learning algorithms trained on large datasets of protein-ligand complexes to predict binding sites.[8][9]
For our example, since we are using a crystal structure with a known inhibitor, we can define the binding site based on the location of the co-crystallized ligand. This provides a high-confidence starting point for our docking simulations.
Molecular Docking: Predicting the Binding Pose and Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[11][12][13][14][15]
Experimental Protocol (using AutoDock as an example):
-
Grid Box Generation: Define a 3D grid box that encompasses the predicted or known binding site on the protein. The grid box pre-calculates the interaction energies for different atom types, which speeds up the docking process.
-
Docking Parameter Setup: Configure the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) and the number of docking runs.
-
Execution of Docking: Run the docking simulation. The software will explore different conformations and orientations of the ligand within the grid box and score them based on a scoring function.
-
Analysis of Results: The output will be a series of docked poses, each with a corresponding binding energy score. These poses should be visually inspected to assess their plausibility and the interactions they form with the protein.
Data Presentation: Docking Results Summary
| Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| 1 | -7.5 | His57, Ser195, Gly193 | 2 |
| 2 | -7.2 | His57, Ser195, Phe215 | 1 |
| 3 | -6.9 | Val216, Ser214 | 1 |
Docking Protocol Validation: A Critical Self-Validating Step
To ensure that our docking protocol is reliable, we must validate it by demonstrating that it can reproduce the experimentally determined binding mode of a known ligand.[2][16]
Experimental Protocol:
-
Re-docking the Co-crystallized Ligand: Using the same protein structure and docking parameters, dock the co-crystallized ligand (that was saved separately in the protein preparation step) back into its binding site.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose.
-
Evaluation: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is capable of accurately predicting the binding mode of ligands in this particular binding site.
Causality Behind Choices:
-
Why Re-dock? If the docking protocol cannot reproduce the known binding pose of a ligand, it is unlikely to accurately predict the binding pose of an unknown ligand. This step is crucial for establishing confidence in your results.
Figure 2: Workflow for docking protocol validation.
PART 3: Refinement and Advanced Analysis
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the complex over time.
Molecular Dynamics Simulation: Observing the Complex in Motion
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe how the protein-ligand complex behaves in a simulated physiological environment.
Experimental Protocol (using GROMACS as an example):
-
System Setup: Place the best-docked pose of the 5-isobutylidenehydantoin-HLE complex in a simulation box filled with water molecules and ions to mimic physiological conditions.
-
Force Field Parameterization: Ensure that accurate force field parameters are available for both the protein (e.g., CHARMM36) and the ligand. For novel ligands like 5-isobutylidenehydantoin, you may need to generate parameters using tools like the CHARMM General Force Field (CGenFF) program.[3][4][5][6][7]
-
Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and adjust the pressure to atmospheric pressure. This is typically done in two steps: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) equilibration.
-
Production Run: Run the simulation for a desired length of time (e.g., 100 nanoseconds).
-
Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the protein-ligand complex, identify key interactions, and calculate various properties such as RMSD, RMSF (Root Mean Square Fluctuation), and hydrogen bond occupancy.
Causality Behind Choices:
-
Explicit Solvent: Using a water-filled simulation box provides a more realistic representation of the cellular environment compared to implicit solvent models.
-
Equilibration: A proper equilibration phase is essential to ensure that the system is stable before the production run, preventing artifacts in the simulation.
Binding Free Energy Calculation: Quantifying Binding Affinity
MD simulations can also be used to calculate the binding free energy of a ligand to a protein, providing a more rigorous estimate of binding affinity than docking scores alone.
Methodologies:
-
MM/PBSA and MM/GBSA: Molecular Mechanics/Poisson-Boltzmann Surface Area and Molecular Mechanics/Generalized Born Surface Area are popular methods for estimating binding free energy from MD simulation trajectories. They are computationally less expensive than more rigorous methods.
-
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more computationally intensive but generally more accurate methods for calculating relative binding free energies.
Data Presentation: MD Simulation and Binding Free Energy Summary
| Metric | Value | Interpretation |
| Protein RMSD | 1.5 ± 0.3 Å | The protein structure is stable throughout the simulation. |
| Ligand RMSD | 1.2 ± 0.2 Å | The ligand remains stably bound in the binding pocket. |
| MM/PBSA ΔG | -25.5 ± 2.1 kcal/mol | A favorable binding free energy, suggesting a stable complex. |
Conclusion: From In Silico Insights to Experimental Validation
The in silico workflow detailed in this guide provides a robust framework for identifying and characterizing the binding sites of 5-isobutylidenehydantoin on Human Leukocyte Elastase. By following a structured approach that emphasizes preparation, validation, and refinement, researchers can generate high-confidence hypotheses about protein-ligand interactions. It is imperative to remember that in silico modeling is a predictive tool, and the ultimate validation of these computational findings must come from experimental studies. The insights gained from this workflow can, however, significantly streamline the drug discovery process by prioritizing compounds and guiding the design of more potent and selective inhibitors.
References
- 1. Hydantoin derivatives. A new class of inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Crystal and molecular structure of chymotrypsin inhibitor 2 from barley seeds in complex with subtilisin Novo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of highly glycosylated human leukocyte elastase in complex with an S2′ site binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 1.8 A crystal structure of human cathepsin G in complex with Suc-Val-Pro-PheP-(OPh)2: a Janus-faced proteinase with two opposite specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. wwPDB: pdb_00006f5m [wwpdb.org]
- 11. Crystal structure of the bovine alpha-chymotrypsin:Kunitz inhibitor complex. An example of multiple protein:protein recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ebi.ac.uk [ebi.ac.uk]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. academic.oup.com [academic.oup.com]
- 16. rcsb.org [rcsb.org]
The Imidazolidinedione Scaffold: A Privileged Core in Modern Drug Discovery and its Patent Landscape
Introduction: The Enduring Relevance of the Imidazolidinedione Core
The imidazolidinedione ring system, a five-membered heterocycle containing two nitrogen atoms and two carbonyl groups, represents a cornerstone in medicinal chemistry. Its inherent structural features, including hydrogen bond donors and acceptors, and the capacity for diverse substitutions at the C-5 position, render it a "privileged scaffold." This allows for the generation of vast chemical libraries with a wide spectrum of pharmacological activities. While the specific compound 5-(2-Methylpropylidene)-2,4-imidazolidinedione has a limited independent patent history, an exploration of the broader imidazolidinedione patent landscape reveals a wealth of innovation and therapeutic applications. This technical guide will delve into the intellectual property surrounding this crucial scaffold, offering insights for researchers, scientists, and drug development professionals. We will explore key therapeutic areas, patented synthetic methodologies, and the future trajectory of imidazolidinedione-based drug discovery.
I. The Expansive Patent Landscape of Imidazolidinedione Derivatives
The versatility of the imidazolidinedione core is reflected in the extensive and diverse patent literature. A multitude of patents protect novel derivatives, their synthesis, and their application in treating a wide array of diseases. This section will dissect the patent landscape across several key therapeutic areas.
A. Oncology: A Major Focus of Imidazolidinedione Patenting
The development of novel anti-cancer agents is a significant driver of innovation in the pharmaceutical industry, and imidazolidinedione derivatives have emerged as a promising class of compounds.[1][2][3] Patents in this domain often claim compounds with antiproliferative activity against various cancer cell lines.[1] The mechanism of action for many of these patented compounds involves the modulation of critical cellular pathways implicated in cancer progression.[3]
Key patented strategies in oncology include:
-
Androgen Receptor Antagonism: A notable area of patenting involves imidazolidinedione derivatives that act as androgen receptor antagonists. These are particularly relevant for the treatment of prostate cancer.[4]
-
Enzyme Inhibition: Patents describe imidazolidinedione-based molecules that inhibit enzymes crucial for cancer cell survival and proliferation, such as COX-2.[2]
-
DNA Interaction: The heterocyclic nature of the imidazolidinedione nucleus is believed to facilitate direct interaction with DNA, thereby controlling DNA replication and inducing apoptosis in cancer cells.[3]
B. Neurological Disorders: Targeting Epilepsy and Beyond
The anticonvulsant properties of imidazolidinedione derivatives have been recognized for decades, with phenytoin being a classic example. Recent patent activity continues to build on this foundation, with a focus on developing safer and more effective antiepileptic drugs.[5]
Patents in this area often describe:
-
Novel Substitution Patterns: The design of new imidazolidinedione and imidazole derivatives with specific substitutions that enhance anticonvulsant activity while minimizing neurotoxicity.[5]
-
Broad-Spectrum Activity: The development of compounds effective against a range of seizure types, as demonstrated in preclinical models like the pentylenetetrazole (PTZ)-induced seizures and maximal electroshock (MES) tests.[5]
C. Infectious Diseases: A Scaffold for Antimicrobial and Antiviral Agents
The imidazolidinedione scaffold has proven to be a valuable template for the design of novel antimicrobial and antiviral agents.[6][7][8][9]
-
Antibacterial Agents: Patents and research articles describe the synthesis of imidazolidinedione derivatives with activity against both Gram-positive and Gram-negative bacteria.[8][9] These compounds often incorporate moieties from existing antibacterial agents, such as nalidixic acid, to create hybrid molecules with enhanced efficacy.[8]
-
Antiviral Agents: Imidazolidinones and imidazolidine-2,4-diones have been patented as potent antiviral agents against a variety of viruses, including HIV, Hepatitis C virus (HCV), and dengue virus.[7] The mechanisms of action for these patented compounds are diverse and include the inhibition of viral proteases and co-receptor antagonism.[7]
D. Metabolic Diseases: The Quest for Novel Antidiabetic Therapies
Imidazolidinedione derivatives have also been the subject of patenting efforts in the field of metabolic diseases, particularly diabetes.[10][11][12]
Patented approaches include:
-
11β-HSD1 Inhibition: Imidazolone and imidazolidinone derivatives have been patented as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism and a target for type 2 diabetes treatment.[11]
-
Modulation of Lipid and Carbohydrate Metabolism: Patents claim substituted heterocycles, including imidazolidinediones, for the treatment of diseases related to lipid and carbohydrate metabolism.[10]
II. Medicinal Chemistry and Synthetic Strategies: Enabling Innovation
The broad patent landscape of imidazolidinedione derivatives is a testament to the ingenuity of medicinal chemists in designing and synthesizing novel molecules with desired pharmacological properties.
A. Structure-Activity Relationships (SAR)
The core of imidazolidinedione chemistry lies in understanding the structure-activity relationships that govern the biological effects of its derivatives. The C-5 position is a key point of diversification, and the nature of the substituent at this position often dictates the therapeutic application. For instance, bulky, lipophilic groups at C-5 are often associated with anticonvulsant activity, while other substitutions can lead to anticancer or antimicrobial properties.
B. Patented Synthetic Methodologies
Several synthetic routes to imidazolidinedione derivatives have been described in the patent literature. A common and versatile method is the Bucherer-Bergs reaction , which involves the reaction of a ketone or aldehyde with an alkali cyanide and ammonium carbonate.
Experimental Protocol: Generalized Bucherer-Bergs Synthesis of 5-Substituted Imidazolidine-2,4-diones
-
Reaction Setup: In a sealed pressure vessel, combine the starting carbonyl compound (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a suitable solvent such as ethanol/water (1:1).
-
Heating: Heat the reaction mixture to 80-100 °C for 6-12 hours. The pressure inside the vessel will increase.
-
Workup: After cooling to room temperature, carefully vent the vessel. Acidify the reaction mixture with a mineral acid (e.g., HCl) to pH 1-2.
-
Isolation: The hydantoin product often precipitates upon acidification. Collect the solid by filtration, wash with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, water, or a mixture thereof).
III. Visualizing the Landscape: Pathways and Workflows
To better understand the relationships and processes discussed, the following diagrams have been generated.
Caption: Therapeutic areas of imidazolidinedione derivatives.
Caption: Bucherer-Bergs synthesis workflow.
IV. Quantitative Data Summary
The following table summarizes the diverse therapeutic applications of imidazolidinedione derivatives as reflected in the patent literature.
| Therapeutic Area | Key Patented Mechanism of Action | Representative Patent/Reference |
| Oncology | Androgen Receptor Antagonism | US9346764B2[4][13] |
| Antiproliferative Activity | EP2104665A2[11] | |
| Neurological Disorders | Anticonvulsant Activity | Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives[5] |
| Infectious Diseases | Antibacterial Activity | Imidazolidinedione derivatives of nalidixic acid: synthesis, characterization and antimicrobial...[8] |
| Antiviral Activity (HIV, HCV, Dengue) | Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents[7] | |
| Metabolic Diseases | 11β-HSD1 Inhibition (Antidiabetic) | EP2104665A2[11] |
| Modulation of Lipid/Carbohydrate Metabolism | US20050070581A1[10] |
V. Future Perspectives and Conclusion
The patent landscape for imidazolidinedione derivatives is dynamic and continues to expand, underscoring the enduring importance of this scaffold in drug discovery. While the initial focus on anticonvulsant properties remains relevant, the intellectual property landscape is now dominated by applications in oncology, infectious diseases, and metabolic disorders. The ability of the imidazolidinedione core to be readily functionalized allows for the fine-tuning of its pharmacological properties, enabling the development of highly specific and potent therapeutic agents.
For researchers and drug development professionals, the imidazolidinedione scaffold represents a fertile ground for innovation. Future patenting activity is likely to focus on:
-
Novel Derivatives with Improved Selectivity and Reduced Off-Target Effects: As our understanding of disease biology deepens, the design of more targeted therapies will be crucial.
-
Combination Therapies: Patents may increasingly claim the use of imidazolidinedione derivatives in combination with other therapeutic agents to achieve synergistic effects and overcome drug resistance.
-
Drug Delivery and Formulation: Innovations in drug delivery technologies for imidazolidinedione-based drugs could also be a significant area of patenting.
VI. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. Imidazolidine-2,4-dione derivatives and use thereof as a medicament - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazolidine Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9346764B2 - Imidazolidinedione compounds and their uses - Google Patents [patents.google.com]
- 5. Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. US20050070581A1 - Imidazolidinedione derivatives for the treatment of diabetes and other diseases - Google Patents [patents.google.com]
- 11. EP2104665A2 - Imidazolone and imidazolidinone derivatives as 11b-hsd1 inhibitors for diabetes - Google Patents [patents.google.com]
- 12. Anti-diabetic compounds and their patent information: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US9346764B2 - Imidazolidinedione compounds and their uses - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Researcher's Guide to 5-(2-Methylpropylidene)-2,4-imidazolidinedione in Cell Culture
Introduction and Scientific Context
5-(2-Methylpropylidene)-2,4-imidazolidinedione, also known as 5-Isobutylidenehydantoin, belongs to the hydantoin (or imidazolidinedione) class of heterocyclic organic compounds.[1][2] The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[3][4] Historically, hydantoin derivatives like Phenytoin have been cornerstones in anticonvulsant therapy.[5] However, contemporary research has revealed their significant potential in oncology.[6][7][8]
This application note serves as a comprehensive guide for researchers investigating the cellular effects of this compound. While specific data on this particular analogue is emerging, the well-documented activities of the broader imidazolidinedione class allow us to formulate robust, scientifically-grounded protocols.[6][9] This guide will focus on its application as a potential anticancer agent, using the PI3K/Akt signaling pathway—a critical regulator of cell survival and proliferation—as a primary mechanistic framework.[10][11]
Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is one of the most frequently hyperactivated signaling networks in human cancer, making it a prime target for therapeutic intervention.[10][12] Aberrant signaling through this cascade promotes uncontrolled cell growth, proliferation, and resistance to apoptosis (programmed cell death).[11] Many small molecule inhibitors, including those with imidazolidine-based structures, have been developed to target key kinases within this pathway.[9][13][14]
We hypothesize that this compound may function by inhibiting one or more kinases in this pathway, such as PI3K, Akt, or the downstream mammalian Target of Rapamycin (mTOR). Inhibition would block the phosphorylation cascade, leading to the deactivation of downstream effectors responsible for cell growth and survival.
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway inhibition.
Essential Materials and Reagents
-
Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell Lines: Relevant cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, U87 glioblastoma). Select lines with known PI3K pathway activation for mechanistic studies.[14]
-
Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640)
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Assay Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue™, CellTiter-Glo®)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
-
Western Blotting:
-
Primary antibodies: Phospho-Akt (Ser473), Total Akt, Phospho-S6 Ribosomal Protein, Total S6, GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Core Experimental Protocols
Protocol 1: Compound Solubilization and Storage
The accuracy of cell-based assays begins with proper compound handling. Due to its predicted lipophilicity, this compound should be dissolved in a non-aqueous solvent.
-
Preparation of Stock Solution:
-
Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Warm the vial slightly (to 37°C) and vortex thoroughly to ensure complete dissolution.
-
Causality: A high-concentration stock minimizes the volume of DMSO added to cell culture media, preventing solvent-induced cytotoxicity. Final DMSO concentration in culture should not exceed 0.5%, and ideally be below 0.1%.
-
-
Storage:
-
Aliquot the primary stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store aliquots at -20°C or -80°C in tightly sealed vials.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations.
-
Protocol 2: Determination of Half-Maximal Inhibitory Concentration (IC₅₀)
The IC₅₀ value represents the concentration of the compound required to inhibit a biological process (in this case, cell proliferation) by 50%. This is a critical first step to determine the appropriate concentration range for subsequent mechanistic assays.[15]
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and resume logarithmic growth for 18-24 hours.
-
-
Compound Treatment:
-
Prepare a 2X concentration series of the compound in complete medium.
-
Remove the old medium from the cells and add an equal volume of the 2X compound dilutions to the wells, resulting in a 1X final concentration. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no cells" blank control.
-
A typical 8-point dose-response curve might include concentrations from 0.1 nM to 100 µM.
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂). The incubation time should be sufficient for 2-3 cell doublings in the vehicle control group.
-
-
Viability Assessment (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control (set to 100% viability).
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
-
| Parameter | Description | Example Value |
| Plate Format | 96-well clear-bottom plate | N/A |
| Cell Line | e.g., A549 (Lung Carcinoma) | N/A |
| Seeding Density | Cells per well in 100 µL | 5,000 cells/well |
| Adherence Time | Time before treatment | 24 hours |
| Treatment Volume | Final volume after adding compound | 200 µL/well |
| Concentration Range | Logarithmic dilution series | 0.01 µM to 100 µM |
| Incubation Time | Duration of compound exposure | 72 hours |
| Assay Method | Viability readout | MTT Assay |
Protocol 3: Western Blot Analysis of Pathway Modulation
This protocol directly assesses whether the compound inhibits the PI3K/Akt pathway by measuring the phosphorylation status of key downstream proteins. A reduction in the phosphorylated form of a protein relative to its total form indicates target engagement and pathway inhibition.[15]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with the compound at concentrations relevant to the determined IC₅₀ (e.g., 0.5x, 1x, and 5x IC₅₀) for a shorter duration (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Causality: Shorter incubation times are used to capture direct signaling events before widespread secondary effects like apoptosis occur.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors. The latter are crucial to preserve the phosphorylation state of proteins.
-
Scrape cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading on the gel.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
-
Analysis:
-
Strip the membrane and re-probe for total protein (e.g., Total Akt) and a loading control (e.g., GAPDH) to confirm equal loading and normalize the phospho-protein signal.
-
A decrease in the ratio of phospho-Akt to total Akt with increasing compound concentration indicates successful pathway inhibition.
-
Experimental Workflow and Data Interpretation
Caption: Overall workflow for characterizing the compound.
-
Successful Outcome: A successful experiment will demonstrate a dose-dependent decrease in cell viability (IC₅₀ determination) that correlates with a dose-dependent decrease in the phosphorylation of key PI3K/Akt pathway proteins (Western Blot). This provides strong evidence that the compound's cytotoxic or cytostatic effects are mediated, at least in part, through the targeted inhibition of this signaling pathway.
References
- 1. (5Z)-5-(2-methylpropylidene)imidazolidine-2,4-dione | C7H10N2O2 | CID 13392838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. Imidazolidine Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3K-AKT Signaling Pathway - Creative Biogene [creative-biogene.com]
- 11. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Note: A High-Throughput Screening Protocol for the Identification of Novel Anti-Proliferative 5-(2-Methylpropylidene)hydantoin Analogs
Audience: Researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
Abstract: The hydantoin scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anti-cancer, and antimicrobial properties.[1][2][3] This document provides a detailed, field-proven protocol for the high-throughput screening (HTS) of a chemical library of 5-(2-Methylpropylidene)hydantoin analogs to identify novel compounds with anti-proliferative activity. We present a robust primary cell-based assay, a comprehensive hit confirmation and triage strategy, and a data analysis workflow designed to ensure scientific integrity and minimize false positives.[4]
Introduction and Scientific Rationale
Hydantoins (imidazolidine-2,4-diones) are five-membered heterocyclic moieties that are foundational to numerous clinically significant drugs, most notably the anti-epileptic agent Phenytoin.[2] The structural versatility of the hydantoin ring, particularly at the C-5 and N-3 positions, allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities.[5] Recent studies have highlighted the potential of novel hydantoin derivatives as potent anti-cancer agents, making them an attractive starting point for drug discovery campaigns.[6][7]
This application note details a comprehensive HTS workflow designed to screen a library of 5-(2-Methylpropylidene)hydantoin analogs for cytotoxic and anti-proliferative effects against the human breast adenocarcinoma cell line, MCF-7. The described protocol prioritizes robustness, scalability, and the early identification of assay artifacts to ensure the generation of high-quality, validated hits suitable for downstream lead optimization.
Assay Principle: Cell Viability as a Primary Endpoint
The primary screen employs a cell-based assay to measure cell viability, a holistic indicator of cellular health that can be disrupted by various mechanisms, including apoptosis, necrosis, or cell cycle arrest.[8] We have selected the Promega CellTiter-Glo® Luminescent Cell Viability Assay.
Causality of Choice:
-
Biological Relevance: Cell-based assays provide a more biologically relevant context than purified biochemical assays, as they account for compound permeability, metabolism, and interaction with complex cellular pathways.[9][10]
-
Mechanism-Agnostic: This primary assay is intentionally broad, allowing for the identification of active compounds regardless of their specific molecular target.
-
Robustness & Scalability: The CellTiter-Glo® assay is a homogenous, "add-mix-read" assay that measures intracellular ATP levels. Since ATP is a key indicator of metabolically active cells, a decrease in ATP is a strong proxy for cell death. The luminescent output provides a high signal-to-background ratio and is less prone to interference from colored or fluorescent compounds compared to other methods.[11] This makes it ideal for automated HTS in 384-well microplate formats.[12]
HTS Workflow for Primary Screening
The overall workflow is designed to move from a large library of untested compounds to a small set of confirmed hits through a series of rigorous filtering steps.
Caption: High-throughput screening workflow for identifying anti-proliferative compounds.
Detailed Experimental Protocols
Materials and Reagents
| Item | Supplier & Catalog No. (Example) |
| MCF-7 Cell Line | ATCC, HTB-22 |
| DMEM High Glucose Medium | Gibco, 11965092 |
| Fetal Bovine Serum (FBS) | Gibco, 26140079 |
| Penicillin-Streptomycin | Gibco, 15140122 |
| Trypsin-EDTA (0.25%) | Gibco, 25200056 |
| 384-Well Assay Plates | Corning, 3707 (White, Solid Bottom) |
| CellTiter-Glo® Assay | Promega, G7573 |
| Staurosporine (Positive Ctl) | Sigma-Aldrich, S4400 |
| DMSO, Cell Culture Grade | Sigma-Aldrich, D2650 |
| Hydantoin Analog Library | In-house or Commercial Source |
Primary Screening Protocol (384-Well Format)
-
Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator. Passage cells at 80-90% confluency.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in culture medium to a final concentration of 20,000 cells/mL.
-
Using a multi-channel pipette or automated liquid handler, dispense 25 µL of the cell suspension (500 cells) into each well of the 384-well assay plates.
-
Incubate the plates for 18-24 hours to allow for cell attachment.
-
-
Compound Plating:
-
Prepare a 10 mM stock solution of each hydantoin analog in 100% DMSO.
-
In a separate 384-well source plate, perform an intermediate dilution to create a 40 µM working solution in culture medium (0.4% final DMSO).
-
Plate Layout Rationale: A robust plate map is essential for quality control.
-
Columns 1-2: Negative Control (0.1% DMSO vehicle in medium). These wells define the baseline (0% inhibition).
-
Columns 23-24: Positive Control (Staurosporine at a final concentration of 1 µM). These wells define the maximum response (100% inhibition).
-
Columns 3-22: Test compounds.
-
-
-
Compound Addition:
-
Transfer 25 µL from the compound source plate to the cell plate using an automated liquid handler. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
Incubation: Gently mix the plates on an orbital shaker for 1 minute and incubate for 72 hours at 37°C, 5% CO₂.
-
Assay Readout:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Lyse the cells by mixing on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a compatible plate reader (e.g., PerkinElmer EnVision).
-
Data Analysis and Hit Identification
Quality Control: The Z'-Factor
Before analyzing compound activity, each plate must pass a quality control check to ensure the assay is performing correctly. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls, accounting for data variation.[13] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[14]
Formula: Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ]
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls.
-
Mean_pos and Mean_neg are the means of the positive and negative controls.
Data Normalization and Hit Criteria
For plates with an acceptable Z'-factor (≥ 0.5), the raw luminescence data for each test well is converted to Percent Inhibition using the plate's internal controls.
Formula: % Inhibition = 100 * [ (Mean_neg - Test_Compound_Value) / (Mean_neg - Mean_pos) ]
Hit Criterion: Primary hits are defined as compounds that exhibit ≥ 50% inhibition at a 10 µM concentration.
Example Data and Calculations
| Control/Compound | Raw Luminescence (RLU) | Calculation | Result |
| Negative Control (Mean) | 85,000 | - | 0% Inhibition (by def.) |
| Negative Control (SD) | 4,500 | - | - |
| Positive Control (Mean) | 1,500 | - | 100% Inhibition (by def.) |
| Positive Control (SD) | 300 | - | - |
| Z'-Factor | - | See formula above | 0.79 (Excellent) |
| Compound X | 30,000 | See % Inhib formula | 65.9% Inhibition |
| Conclusion | - | > 50% Threshold | Compound X is a Hit |
Hit Triage and Validation: A Self-Validating System
A primary hit is not a validated lead. A rigorous triage process is mandatory to eliminate false positives and confirm the activity of true hits. False positives can arise from compound autofluorescence/luminescence, aggregation, or non-specific reactivity.[11]
Caption: Logical workflow for hit validation and lead identification.
Confirmatory Screen
All primary hits are re-tested under the exact same primary assay conditions to confirm their activity and eliminate hits caused by random experimental error.
Dose-Response and Potency (IC₅₀) Determination
Confirmed hits are subjected to an 8-point dose-response analysis to determine their potency. The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response is reduced by half.[15] This is a critical parameter for ranking hits and guiding structure-activity relationship (SAR) studies.[16]
Protocol:
-
Perform a serial 1:3 dilution of the confirmed hit compound, starting from 30 µM, to generate 8 concentrations.
-
Execute the primary cell viability assay as described in section 4.2 with these varying concentrations.
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve using software like GraphPad Prism or CDD Vault to calculate the IC₅₀ value.
Orthogonal Counter-Screen
To ensure the observed activity is not an artifact of the ATP-based readout, a secondary, orthogonal assay is performed. An excellent choice is the Caspase-Glo® 3/7 Assay, which measures apoptosis. A true anti-proliferative compound that induces apoptosis should be active in both assays. A compound that inhibits the luciferase enzyme in the primary assay would appear as a hit there but would be inactive in the caspase assay, identifying it as a false positive.
Conclusion
This application note provides a robust, validated, and comprehensive framework for the high-throughput screening of 5-(2-Methylpropylidene)hydantoin analogs. By integrating a high-quality primary assay with a stringent hit validation cascade, this protocol is designed to reliably identify potent and genuinely active anti-proliferative compounds, providing a solid foundation for subsequent drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. lifescienceglobal.com [lifescienceglobal.com]
- 9. marinbio.com [marinbio.com]
- 10. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 11. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. opentrons.com [opentrons.com]
- 13. assay.dev [assay.dev]
- 14. rna.uzh.ch [rna.uzh.ch]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. collaborativedrug.com [collaborativedrug.com]
Method for Assessing the Anticancer Activity of Imidazolidine-2,4-dione Derivatives: Application Notes and Protocols
Introduction: The Therapeutic Promise of Imidazolidine-2,4-diones in Oncology
The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] In recent years, derivatives of this scaffold have garnered significant attention as a promising class of anticancer agents.[2] Their therapeutic potential stems from their ability to modulate key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[1][2] Published research indicates that various imidazolidine-2,4-dione derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, including those of the breast (MCF-7), colon (HCT-116), liver (HepG-2), and lung (A549).[1][3]
Mechanistically, the anticancer activity of these derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[2][3] Some derivatives have been shown to function as inhibitors of critical receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are frequently overexpressed or hyperactivated in many cancers.[3][4] By targeting these pathways, imidazolidine-2,4-dione derivatives can disrupt the downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, that are essential for tumor growth and survival.
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically assess the anticancer activity of novel imidazolidine-2,4-dione derivatives. The protocols outlined herein are designed not only to quantify the cytotoxic effects of these compounds but also to elucidate their underlying mechanisms of action, thereby providing a robust foundation for preclinical drug development.
Experimental Workflow for Anticancer Activity Assessment
A systematic approach is crucial for the comprehensive evaluation of a novel anticancer compound. The following workflow outlines a logical progression from initial cytotoxicity screening to more in-depth mechanistic studies and finally to in vivo efficacy validation.
Caption: A logical workflow for assessing the anticancer activity of imidazolidine-2,4-dione derivatives.
Part 1: In Vitro Cytotoxicity Assessment
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT assay is a widely used, reliable, and sensitive colorimetric assay for this purpose.
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
Scientific Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This allows for the quantification of cell death or inhibition of proliferation induced by the test compound. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug that is required for 50% inhibition of cell viability, is a standard measure of a drug's potency.
Materials:
-
Cancer cell line(s) of interest (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Imidazolidine-2,4-dione derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazolidine-2,4-dione derivative in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 24 | MCF-7 | 4.92 | [3] |
| Derivative 24 | HCT-116 | 12.83 | [3] |
| Derivative 24 | HepG-2 | 9.07 | [3] |
| Compound 13 | HeLa | 10 | [4] |
| Compound 16 | HeLa | 18.5 | [4] |
| Compound 18 | HeLa | 30 | [4] |
Table 1: Example IC50 values of imidazolidine-2,4-dione derivatives against various cancer cell lines.
Part 2: Elucidation of the Mechanism of Action
Once the cytotoxic potential of an imidazolidine-2,4-dione derivative has been established, the next crucial step is to investigate its mechanism of action. This typically involves assessing its ability to induce apoptosis and/or cause cell cycle arrest.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
Scientific Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. By using both Annexin V and PI, flow cytometry can distinguish between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Materials:
-
Cancer cells treated with the imidazolidine-2,4-dione derivative at its IC50 concentration for a specified time.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the imidazolidine-2,4-dione derivative as desired.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Scientific Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M). Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Flow cytometry can then be used to quantify the DNA content of a population of cells and determine the percentage of cells in each phase of the cell cycle.
Materials:
-
Cancer cells treated with the imidazolidine-2,4-dione derivative.
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest treated and control cells and wash with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Protocol 4: Western Blotting for Key Signaling Proteins
Scientific Rationale: Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins. To further investigate the mechanism of action of imidazolidine-2,4-dione derivatives, it is essential to examine their effects on key proteins involved in apoptosis and cell cycle regulation. For example, some derivatives have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of pro-apoptotic proteins, as well as affect the levels of cyclins and cyclin-dependent kinases (CDKs).[3]
Key Protein Targets:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax
-
Cell Cycle: Cyclin D1, Cyclin B1, CDK4, p21, p27
-
Signaling Pathways: p-EGFR, p-HER2, p-Akt, p-ERK
Procedure:
-
Protein Extraction:
-
Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Key Signaling Pathways Targeted by Imidazolidine-2,4-dione Derivatives
Understanding the signaling pathways that are modulated by these compounds is critical for rational drug design and for identifying potential biomarkers of response.
Caption: Putative signaling pathways targeted by imidazolidine-2,4-dione derivatives leading to apoptosis.
Part 3: In Vivo Efficacy Assessment
Promising in vitro results should be validated in a more physiologically relevant in vivo model. The subcutaneous xenograft model in immunodeficient mice is a standard and widely accepted preclinical model for evaluating the efficacy of anticancer agents.
Protocol 5: Human Tumor Xenograft Model
Scientific Rationale: This model involves the implantation of human cancer cells into immunodeficient mice, which lack a functional immune system and therefore do not reject the foreign cells. This allows for the growth of a human tumor in the mouse, providing a platform to assess the in vivo antitumor activity of a test compound. Tumor growth inhibition and animal well-being are the primary endpoints of these studies.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
Imidazolidine-2,4-dione derivative formulated for in vivo administration
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of 1-10 million cancer cells (often mixed with Matrigel to enhance tumor take) into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the imidazolidine-2,4-dione derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predefined dosing schedule.
-
Administer the vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint:
-
The study is typically terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period.
-
Excise tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Analyze changes in body weight as a measure of systemic toxicity.
-
Perform statistical analysis to determine the significance of the observed antitumor effect.
Conclusion
The systematic evaluation of imidazolidine-2,4-dione derivatives, from initial in vitro cytotoxicity screening to in-depth mechanistic studies and in vivo efficacy testing, is essential for their successful development as novel anticancer therapeutics. The protocols and workflow detailed in this guide provide a robust framework for researchers to thoroughly characterize the anticancer properties of these promising compounds. By understanding not only if a compound is effective but also how it works, we can accelerate the translation of these findings into clinically meaningful advancements in the fight against cancer.
References
- 1. rjpn.org [rjpn.org]
- 2. Imidazolidine Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
In vivo experimental design using 5-(2-Methylpropylidene)-2,4-imidazolidinedione
An Application Guide for the In Vivo Experimental Design and Characterization of 5-(2-Methylpropylidene)-2,4-imidazolidinedione, a Novel Hydantoin Derivative
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Novel Hydantoin Scaffold
The compound this compound belongs to the hydantoin (imidazolidine-2,4-dione) class of heterocyclic compounds.[1][2] This chemical family is of significant pharmacological interest, forming the structural core of numerous approved drugs and clinical candidates. Hydantoin derivatives have demonstrated a remarkable breadth of biological activities, including well-established roles as anticonvulsants (e.g., Phenytoin), alongside emerging applications as anticancer, antiarrhythmic, and antiviral agents.[3][4][5][6]
While the specific biological activities of this compound are not yet extensively documented in peer-reviewed literature, its structural similarity to other active hydantoins makes it a compelling candidate for therapeutic investigation.[7] The alkylidene substituent at the 5-position suggests properties, such as increased lipophilicity, that can significantly influence bioavailability and target engagement compared to other derivatives.[7]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a strategic in vivo characterization of this compound. Rather than focusing on a single, unconfirmed mechanism, this guide provides a logical, hypothesis-driven roadmap for exploring its most probable therapeutic applications based on the established pharmacology of its chemical class. We will proceed from foundational in vitro assessments to detailed in vivo protocols for anticancer and anticonvulsant screening, emphasizing the causality behind each experimental choice to ensure a robust and self-validating research program.
Part 1: Foundational Pre-Clinical Assessment: Building the Case for In Vivo Studies
A successful in vivo campaign is built upon a solid foundation of in vitro and physicochemical data. These initial studies are critical for identifying a starting dose, selecting a suitable formulation, and guiding the selection of the most relevant animal models.
Hypothesis-Driven In Vitro Screening
The first step is to generate hypotheses about the compound's activity. Based on the known pharmacology of hydantoin derivatives, a logical approach is to screen for anticancer and neuromodulatory effects.[5][6][8]
Protocol: Initial In Vitro Cytotoxicity Screening
-
Cell Line Selection: Choose a panel of human cancer cell lines. A standard starting point includes:
-
MCF-7: Breast adenocarcinoma (luminal A)
-
A549: Lung carcinoma
-
HepG2: Hepatocellular carcinoma[8]
-
PC-3: Prostate adenocarcinoma
-
-
Assay Method: Employ a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay.
-
Execution:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a 2X serial dilution of this compound, typically starting from 100 µM down to the low nanomolar range.
-
Treat cells for 72 hours.
-
Add MTT reagent, incubate, and then solubilize the formazan crystals.
-
Read absorbance on a plate reader.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line. Significant activity (e.g., IC50 < 10 µM) in specific cell lines provides a strong rationale for pursuing in vivo xenograft models.[8]
Physicochemical and ADME Profiling
Understanding the compound's drug-like properties is non-negotiable for in vivo work. This prevents costly failures due to poor solubility or rapid metabolism. Key parameters are summarized below.
| Parameter | Method | Rationale & Importance |
| Aqueous Solubility | Thermodynamic or Kinetic Solubility Assay | Determines if the compound can be formulated in a simple aqueous vehicle (e.g., saline, PBS) or requires co-solvents (e.g., DMSO, PEG400, Solutol). Poor solubility is a major hurdle for achieving effective in vivo exposure. |
| LogP/LogD | HPLC-based or Shake-Flask Method | Predicts lipophilicity, which influences membrane permeability, protein binding, and overall bioavailability. An optimal LogP is typically between 1 and 3. |
| Metabolic Stability | Liver Microsome Stability Assay | Incubating the compound with liver microsomes assesses its susceptibility to Phase I metabolism. A short half-life (<30 min) may predict rapid in vivo clearance, necessitating more frequent dosing or formulation strategies to extend exposure. |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | Determines the fraction of compound bound to plasma proteins. Only the unbound fraction is pharmacologically active. High binding (>99%) can limit efficacy and complicates pharmacokinetic modeling. |
Part 2: Core In Vivo Protocols: From Tolerability to Efficacy
With foundational data in hand, the in vivo program can commence. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the principles of the 3Rs (Replacement, Reduction, Refinement).
Maximum Tolerated Dose (MTD) Study
The MTD study is the cornerstone of in vivo toxicology and is essential for selecting doses for subsequent efficacy studies.
Protocol: MTD Determination in Mice
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., CD-1 or BALB/c), 8-10 weeks old. Use a small group size (n=3 per dose).
-
Formulation: Prepare the compound in a vehicle determined from solubility studies (e.g., 10% DMSO, 40% PEG400, 50% Saline). The vehicle must be tested alone as a control group.
-
Dose Selection: Use a dose-escalation scheme, such as a modified Fibonacci series (e.g., 10, 20, 40, 80 mg/kg).
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP)). Administer daily for 5-7 days.
-
Monitoring:
-
Body Weight: Measure daily. A weight loss of >15-20% is a primary sign of toxicity.
-
Clinical Signs: Observe daily for signs of distress (e.g., hunched posture, ruffled fur, lethargy, ataxia). Score these signs systematically.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or significant, irreversible clinical signs of toxicity.
-
Protocol 1: In Vivo Anticancer Efficacy Screen (Xenograft Model)
This protocol is contingent on positive results from the in vitro cytotoxicity screen.
Workflow: Subcutaneous Xenograft Study
Caption: Workflow for a standard anticancer xenograft study.
Step-by-Step Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Nude) to prevent rejection of human tumor cells.
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or a Matrigel mix) into the flank of each mouse.
-
Tumor Growth & Randomization: Allow tumors to grow to an average size of 100-150 mm³. Randomize animals into treatment groups (n=8-10 per group) to ensure uniform tumor size distribution.
-
Group 1: Vehicle Control
-
Group 2: this compound (at MTD or sub-MTD)
-
Group 3: Positive Control (a standard-of-care chemotherapy for that cancer type)
-
-
Treatment & Monitoring:
-
Administer treatment daily (or as determined by PK studies).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor body weight and clinical signs as in the MTD study.
-
-
Endpoint & Analysis:
-
Continue the study for 21-28 days or until tumors in the control group reach a predetermined endpoint size.
-
Calculate the Tumor Growth Inhibition (TGI) as a percentage. A TGI > 60% is often considered significant.
-
Protocol 2: In Vivo Anticonvulsant Activity Screen (PTZ Model)
The Pentylenetetrazol (PTZ) model is a widely used primary screen for identifying compounds with potential anticonvulsant activity, particularly against generalized absence seizures.
Workflow: PTZ-Induced Seizure Model
Caption: Workflow for the PTZ-induced anticonvulsant screen.
Step-by-Step Methodology:
-
Animal Model: Use adult male mice (e.g., CD-1 or Swiss Webster).
-
Acclimatization: Allow animals to acclimatize to the testing environment to reduce stress-induced variability.
-
Treatment Groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (at one or more doses below the MTD)
-
Group 3: Positive Control (e.g., Diazepam, 2-4 mg/kg, IP)
-
-
Administration: Administer the test compound or controls (typically IP for acute models). Wait for a period corresponding to the expected time of maximum absorption (Tmax), usually 30-60 minutes.
-
PTZ Challenge: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg) via subcutaneous (SC) or IP injection.
-
Observation: Immediately place each mouse in an individual observation chamber and record seizure activity for 30 minutes. Key parameters to score include:
-
Latency: Time to the first myoclonic jerk and to generalized clonic-tonic seizures.
-
Severity: Score the maximal seizure severity using a standardized scale (e.g., the Racine scale).
-
-
Data Analysis: Compare the latency to seizure onset and the severity scores between the treated and vehicle control groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test). A significant delay in onset or reduction in severity indicates potential anticonvulsant activity.
Conclusion and Future Directions
This guide outlines a logical and robust framework for the initial in vivo characterization of this compound. By grounding the experimental design in the known pharmacology of the hydantoin class, researchers can efficiently probe the most probable therapeutic applications of this novel compound. Positive results from either the anticancer or anticonvulsant screens would provide a strong rationale for more advanced studies, including orthotopic or metastatic cancer models, chronic seizure models, pharmacokinetic/pharmacodynamic (PK/PD) correlation, and detailed mechanism-of-action studies. This structured approach maximizes the potential for discovery while ensuring scientific rigor and the ethical use of animal models.
References
- 1. 5-(2-Methylpropylidene)imidazolidine-2,4-dione | C7H10N2O2 | CID 19847218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (5Z)-5-(2-methylpropylidene)imidazolidine-2,4-dione | C7H10N2O2 | CID 13392838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of in vivo activity of diphenylhydantoin basic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. (Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione | 1369499-44-4 | Benchchem [benchchem.com]
- 8. jocpr.com [jocpr.com]
Application Notes & Protocols: A Guide to the Evaluation and Use of Novel Compounds as Chemical Probes for Target Identification
A Hypothetical Case Study Using CAS 55666-11-0
Introduction
In the quest for novel therapeutics and a deeper understanding of biological systems, the identification of protein targets for bioactive small molecules is a critical step.[1] Chemical probes are powerful tools in this endeavor, allowing researchers to elucidate the molecular mechanisms of action of compounds discovered through phenotypic screens.[2][3] This document provides a comprehensive guide to the principles and methodologies for evaluating and utilizing a novel compound as a chemical probe for target identification.
For the purpose of this guide, we will use the compound with CAS number 55666-11-0 , chemically identified as (5Z)-5-(2-methylpropylidene)imidazolidine-2,4-dione or 5-(Isobutylmethylnyl)-hydantoin , as a hypothetical starting point.[4][5][6] It is important to note that, based on current scientific literature, CAS 55666-11-0 is primarily known as a hydantoin-based antimicrobial agent used as a preservative in personal care products, and in some contexts, as an impurity of the drug Phenytoin.[4][7] There is no established research demonstrating its use as a chemical probe. Therefore, this guide will present a theoretical framework for how a researcher would approach the assessment and development of a novel compound like CAS 55666-11-0 for target identification purposes.
Part 1: Foundational Principles of Chemical Probe-Based Target Identification
A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's function in a cellular context.[2][3] The successful application of a chemical probe for target identification hinges on a robust experimental design that can distinguish true binding partners from non-specific interactions. The most common methodologies employed are affinity-based protein profiling (AfBPP) and activity-based protein profiling (ABPP).[8][9][10][11]
This guide will focus on an affinity-based approach, which is broadly applicable and does not require the probe to target a specific enzyme active site. The general workflow for AfBPP involves:
-
Probe Design and Synthesis: The small molecule of interest is chemically modified to incorporate a linker and a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) or a "clickable" handle (e.g., an alkyne or azide) for subsequent tagging.
-
Affinity Enrichment: The chemical probe is incubated with a complex biological sample, such as a cell lysate, to allow it to bind to its protein targets. The probe-protein complexes are then captured, typically on streptavidin-coated beads if a biotin tag is used.
-
Protein Identification: After washing away non-specifically bound proteins, the enriched target proteins are eluted and identified using high-resolution mass spectrometry.
-
Target Validation: Putative targets are then validated through secondary assays to confirm a direct and functionally relevant interaction.
Diagram: General Workflow for Affinity-Based Target Identification
Caption: A generalized workflow for identifying protein targets of a bioactive small molecule using an affinity-based chemical probe.
Part 2: A Hypothetical Protocol for Developing CAS 55666-11-0 as a Chemical Probe
This section outlines the experimental steps a researcher would take to assess and utilize CAS 55666-11-0 as a novel chemical probe.
2.1. Initial Assessment and Probe Design
The first step is to analyze the structure of CAS 55666-11-0 to identify a suitable position for attaching a linker and a reporter tag. The modification should be at a position that is unlikely to interfere with the compound's interaction with its putative protein targets. For CAS 55666-11-0, the hydantoin ring presents potential sites for modification. A synthetic chemist would need to be consulted to determine the most feasible route for derivatization. A key control in this process is the synthesis of an inactive analog of the probe to differentiate specific from non-specific binding.[2][3]
2.2. Synthesis of a Biotinylated Probe
A common strategy is to synthesize a version of the compound with a linker arm terminating in an alkyne or azide group. This "clickable" probe can then be reacted with a biotin molecule containing the corresponding azide or alkyne via a copper-catalyzed or copper-free click chemistry reaction after the probe has been incubated with the proteome. This two-step approach can sometimes reduce steric hindrance from the bulky biotin tag during target engagement.
2.3. Protocol: Affinity Pulldown from Cell Lysate
This protocol describes the enrichment of target proteins from a cell lysate using a biotinylated probe derived from CAS 55666-11-0.
Materials:
-
Cells of interest (e.g., a human cancer cell line)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotinylated probe (hypothetical derivative of CAS 55666-11-0)
-
Unmodified CAS 55666-11-0 (for competition assay)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Probe Incubation:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL.
-
For the competition experiment, pre-incubate one aliquot of the lysate with an excess (e.g., 100-fold) of unmodified CAS 55666-11-0 for 1 hour at 4°C. This will serve as a negative control.
-
Add the biotinylated probe to all lysate aliquots (including the competed sample) to a final concentration of 1-10 µM.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Capture of Probe-Protein Complexes:
-
Pre-wash the streptavidin beads with lysis buffer.
-
Add the pre-washed beads to the lysate and incubate for 1 hour at 4°C with rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound proteins. A typical wash series might be:
-
2 washes with lysis buffer.
-
2 washes with a high-salt buffer (e.g., PBS + 500 mM NaCl).
-
2 washes with PBS.
-
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Elute the bound proteins by adding 1X SDS-PAGE sample buffer and heating at 95°C for 10 minutes.
-
2.4. Protein Identification by Mass Spectrometry
The eluted proteins are then separated by SDS-PAGE, and the gel is stained with a protein stain like Coomassie Blue. The entire lane for each sample is excised, cut into smaller pieces, and subjected to in-gel tryptic digestion. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
2.5. Data Analysis and Hit Prioritization
The raw mass spectrometry data is processed using a database search algorithm (e.g., Sequest, Mascot) to identify the proteins present in each sample. To identify high-confidence hits, the following criteria are applied:
-
Enrichment over control: Proteins should be significantly more abundant in the probe-treated sample compared to the vehicle control.
-
Competition: The binding of the protein should be significantly reduced in the sample that was pre-incubated with the unmodified (competitor) compound.
-
Exclusion of common background proteins: Proteins known to non-specifically bind to affinity matrices (e.g., tubulin, actin, heat shock proteins) should be flagged and require further validation.
| Parameter | Recommended Range | Rationale |
| Lysate Concentration | 1-5 mg/mL | Balances protein input with manageable volumes. |
| Probe Concentration | 1-10 µM | Should be optimized based on the potency of the compound. |
| Competitor Concentration | 100-500 µM | A 100-fold excess is typically sufficient to outcompete specific binding. |
| Incubation Time | 1-4 hours | Allows for binding equilibrium to be reached. |
| Bead Volume | 20-50 µL slurry per mg of lysate | Ensures sufficient binding capacity for the probe-protein complexes. |
Part 3: Target Validation
Once a list of high-confidence candidate targets has been generated, it is crucial to validate the interaction using orthogonal methods. These may include:
-
Western Blotting: Confirming the presence of the candidate protein in the pulldown eluate.
-
Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR): Biophysical techniques to measure the direct binding affinity between the compound and a purified recombinant version of the target protein.
-
Cellular Thermal Shift Assay (CETSA): A method to assess target engagement in living cells by measuring changes in the thermal stability of the target protein upon compound binding.
-
Functional Assays: If the target protein is an enzyme, an in vitro activity assay can be performed to determine if the compound modulates its function.
Diagram: Hypothetical Signaling Pathway Modulation
Caption: A hypothetical signaling cascade where CAS 55666-11-0 acts as a probe to inhibit a newly identified target protein.
While CAS 55666-11-0 is not currently recognized as a chemical probe, this guide provides a comprehensive and scientifically rigorous framework for how one would approach the challenge of developing it, or any novel bioactive compound, into a tool for target identification. By following a systematic process of probe design, affinity enrichment, mass spectrometry-based identification, and rigorous target validation, researchers can successfully elucidate the molecular targets of small molecules, thereby paving the way for new biological insights and therapeutic strategies. The principles and protocols outlined herein are designed to ensure the generation of reliable and reproducible data, upholding the highest standards of scientific integrity.
References
- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cas 55666-11-0,5-(ISOBUTYLMETHYLNYL)-HYDANTOIN | lookchem [lookchem.com]
- 5. (5Z)-5-(2-methylpropylidene)imidazolidine-2,4-dione | C7H10N2O2 | CID 13392838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. drughunter.com [drughunter.com]
- 9. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
- 12. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(2-Methylpropylidene)-2,4-imidazolidinedione as a Lead Compound in Drug Discovery
Introduction: The Imidazolidinedione Scaffold as a Privileged Structure in Medicinal Chemistry
The imidazolidine-2,4-dione, commonly known as hydantoin, represents a cornerstone heterocyclic scaffold in the landscape of drug discovery. Its unique structural features, including hydrogen bond donors and acceptors, and a versatile backbone for substitution, have rendered it a "privileged structure." This designation is reserved for molecular frameworks that can provide ligands for diverse biological targets, leading to a wide array of pharmacological activities.[1] Indeed, derivatives of this scaffold have demonstrated a remarkable breadth of therapeutic potential, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[2][3] This wide range of biological activities makes the imidazolidinone core an attractive starting point for the development of novel therapeutic agents.[4]
This document provides detailed application notes and protocols for the investigation of a specific, yet underexplored, derivative: 5-(2-Methylpropylidene)-2,4-imidazolidinedione . We will outline the rationale for its selection as a lead compound, provide a synthetic route, and detail a comprehensive screening cascade to elucidate its biological activity and guide its development from a hit to a validated lead.
Rationale for Investigating this compound
While extensive research has been conducted on various substituted imidazolidinediones, this compound remains a relatively uncharacterized molecule.[5] Its potential as a lead compound is predicated on the established bioactivity of closely related 5-alkylidene and 5-benzylidene hydantoins. These analogs have shown promise in several key therapeutic areas:
-
Anticancer Activity: Many 5-substituted imidazolidinedione derivatives exhibit potent antiproliferative effects against a range of cancer cell lines.[4] Mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][6] The exocyclic double bond at the 5-position, as present in our lead compound, is a common feature in many of these active molecules and is crucial for their cytotoxic effects.
-
Anti-inflammatory Potential: The imidazolidinedione scaffold has been incorporated into molecules designed to combat inflammation. Some derivatives have been shown to inhibit key inflammatory mediators, such as cyclooxygenase-2 (COX-2), and modulate inflammatory signaling pathways.[2][7]
-
Kinase Inhibition: The structural resemblance of the imidazolidinedione core to motifs found in known kinase inhibitors suggests that it may serve as a scaffold for targeting these critical enzymes. Various derivatives have been explored as inhibitors of receptor tyrosine kinases like EGFR and VEGFR, as well as other kinases involved in cancer progression.[8][9]
The 2-methylpropylidene (isobutylidene) substituent offers a unique combination of steric bulk and lipophilicity that can influence the compound's binding affinity, selectivity, and pharmacokinetic properties. This specific substitution pattern warrants investigation to determine its contribution to the overall biological profile.
Chemical Synthesis: Knoevenagel Condensation
A reliable method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (hydantoin) with a carbonyl compound (isobutyraldehyde).[10]
Protocol 1: Synthesis of this compound
Materials:
-
Hydantoin (Imidazolidine-2,4-dione)
-
Isobutyraldehyde (2-Methylpropanal)
-
Piperidine or a similar basic catalyst
-
Ethanol or other suitable solvent
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve hydantoin (1 equivalent) in ethanol.
-
Add isobutyraldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of piperidine.
-
Reflux the reaction mixture with continuous stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it into cold water.
-
Acidify the mixture with glacial acetic acid to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Screening Cascade for Lead Compound Evaluation
A tiered approach is recommended to efficiently evaluate the biological potential of this compound. This cascade begins with broad cytotoxicity screening, followed by more detailed mechanistic assays for promising activities.
Caption: Proposed screening cascade for this compound.
Tier 1: Primary Cytotoxicity Screening
The initial step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[11]
Materials:
-
Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[12]
-
Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until purple formazan crystals are visible.[12]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Gently mix the plate on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Parameter | HCT-116 | MCF-7 | HepG2 |
| Seeding Density (cells/well) | 8,000 | 10,000 | 12,000 |
| Incubation Time (hours) | 48 | 72 | 72 |
| Hypothetical IC₅₀ (µM) | Data to be generated | Data to be generated | Data to be generated |
| Table 1: Example parameters for MTT assay and placeholder for results. |
Tier 2: Mechanistic Elucidation Assays
If significant cytotoxicity is observed in Tier 1, the next step is to investigate the underlying mechanism of cell death.
This protocol allows for the quantification of DNA content, which reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[14]
Materials:
-
Cells treated with the test compound at IC₅₀ concentration for 24-48 hours.
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while gently vortexing. Incubate on ice for at least 30 minutes.[15]
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15]
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[16]
-
Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel.
-
Analyze the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with the test compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).[5]
-
Flow cytometer.
Procedure:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[5][18]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
Caption: Potential apoptosis induction pathway for imidazolidinedione derivatives.
To assess anti-inflammatory activity, the compound's ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) can be measured.[19]
Materials:
-
RAW 264.7 macrophage cell line.
-
LPS (Lipopolysaccharide).
-
Test compound.
-
Human TNF-α and IL-1β ELISA kits.
-
Microplate reader.
Procedure:
-
Plate RAW 264.7 cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-1β according to the manufacturer's protocol.[20][21] This typically involves:
-
Adding supernatants to antibody-coated wells.
-
Incubating and washing.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate and developing the color.
-
Adding a stop solution and reading the absorbance.
-
-
Quantify the cytokine concentrations by comparison to a standard curve.
Tier 3: Target Identification and Hit-to-Lead Optimization
Based on the results from the mechanistic assays, hypotheses about the compound's molecular target(s) can be formulated.
-
Kinase Inhibition: If the compound induces cell cycle arrest or apoptosis, it could be screened against a panel of kinases known to be involved in these processes (e.g., CDKs, Aurora kinases, Pim kinases).[8]
-
NF-κB Pathway Modulation: Given the role of NF-κB in both inflammation and cancer, its modulation by the lead compound can be investigated. This can be done using reporter gene assays or by measuring the phosphorylation and degradation of IκBα via Western blotting.[22][23]
Once a primary target or pathway is identified, a hit-to-lead optimization campaign can be initiated. This involves the synthesis of analogs to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Structure-activity relationship (SAR) studies will be crucial in this phase. For example, modifications can be made to the imidazolidinedione ring (at N-1 and N-3) and the 2-methylpropylidene moiety to explore the chemical space around the initial hit.[24]
Conclusion
This compound is a promising, yet understudied, molecule that warrants investigation as a lead compound in drug discovery. Its synthesis is straightforward, and the well-established biological activities of the broader imidazolidinedione class provide a strong rationale for its evaluation. The detailed protocols and tiered screening cascade outlined in these application notes provide a clear roadmap for researchers to systematically explore its therapeutic potential in areas such as oncology and inflammatory diseases. Through rigorous application of these methodologies, the journey from this initial hit to a validated lead compound can be efficiently navigated.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities [frontiersin.org]
- 9. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. clyte.tech [clyte.tech]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 17. kumc.edu [kumc.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. fn-test.com [fn-test.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Identification and study of new NF‐κB‐inducing kinase ligands derived from the imidazolone scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 24. Synthesis, structure-activity relationship of some new anti-arrhythmic 5-arylidene imidazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-Isobutylidenehydantoin in Biological Samples
Introduction: The Significance of 5-Isobutylidenehydantoin Quantification
5-Isobutylidenehydantoin is a metabolite of emerging interest in the fields of toxicology and pharmacology. As a derivative of the hydantoin core structure, which is found in various clinically significant compounds, understanding its in vivo concentration is crucial for elucidating metabolic pathways, assessing potential toxicity, and informing drug development programs. The accurate quantification of 5-Isobutylidenehydantoin in complex biological matrices such as plasma, urine, and tissue homogenates presents a significant analytical challenge due to its potential for reactivity and the need for high sensitivity.
This comprehensive guide provides detailed, validated analytical methods for the robust and reliable quantification of 5-Isobutylidenehydantoin. These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.
Physicochemical Properties of 5-Isobutylidenehydantoin
| Property | Predicted Value | Significance for Analytical Method Development |
| Molecular Formula | C₇H₁₀N₂O₂ | Determines the exact mass for mass spectrometry. |
| Molecular Weight | 154.17 g/mol | Essential for calculating concentrations and preparing standards. |
| logP (Octanol-Water Partition Coefficient) | 0.8 | Suggests moderate lipophilicity, guiding the choice of extraction solvents. |
| pKa (Acid Dissociation Constant) | 9.5 (imide proton) | Indicates that the compound will be predominantly neutral at physiological pH, influencing the choice of sample preparation and chromatographic conditions. |
| Water Solubility | 5.2 g/L | Moderate solubility suggests that aqueous-based biological samples should not present major dissolution issues. |
Anticipated Metabolism
Based on the metabolism of structurally related 5-substituted hydantoins, the primary metabolic pathways for 5-Isobutylidenehydantoin are expected to involve:
-
Reduction of the exocyclic double bond: This would yield 5-isobutylhydantoin.
-
Hydroxylation: Oxidation of the isobutyl group can occur, leading to hydroxylated metabolites.
-
Hydantoin Ring Opening: Enzymatic hydrolysis of the hydantoin ring can lead to the formation of N-carbamoyl amino acids.
These potential metabolites should be considered when developing and validating the analytical method to ensure selectivity and to investigate the complete metabolic fate of the compound.
SECTION 1: Quantification of 5-Isobutylidenehydantoin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold-standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and wide dynamic range.[1]
Principle and Rationale
This method employs a reversed-phase liquid chromatography system for the separation of 5-Isobutylidenehydantoin from endogenous matrix components, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The choice of a stable isotope-labeled internal standard (SIL-IS), such as 5-Isobutylidenehydantoin-¹³C₃,¹⁵N₂, is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.
Experimental Protocol
1.2.1. Materials and Reagents
-
5-Isobutylidenehydantoin analytical standard (≥98% purity)
-
5-Isobutylidenehydantoin-¹³C₃,¹⁵N₂ (or other suitable SIL-IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
96-well protein precipitation plates
1.2.2. Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[2]
-
To 100 µL of plasma sample in a 96-well plate, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 50 ng/mL).
-
Mix thoroughly by vortexing for 1 minute.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to mix and inject onto the LC-MS/MS system.
Workflow for LC-MS/MS Sample Preparation
Caption: LC-MS/MS sample preparation workflow.
1.2.3. LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| LC System | High-performance liquid chromatography system | Provides the necessary separation of the analyte from matrix interferences. |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | Offers good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in water | Acidification improves peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient | 5% B to 95% B over 5 minutes | A gradient elution ensures the efficient elution of the analyte and cleaning of the column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A standard volume for LC-MS/MS analysis. |
| Mass Spectrometer | Triple quadrupole mass spectrometer | Provides the required sensitivity and selectivity for quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The hydantoin structure is expected to ionize well in positive mode. |
| MRM Transitions | Analyte: 155.1 > 112.1; IS: 160.1 > 117.1 (Example) | Specific precursor-to-product ion transitions ensure high selectivity. These should be optimized by infusing the analytical standard. |
| Collision Energy | To be optimized for each transition | Optimization is critical for maximizing signal intensity. |
Method Validation
The method must be validated according to the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[2][3]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity and Range | The range of concentrations over which the method is accurate and precise. | A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy and Precision | The closeness of the determined value to the nominal concentration and the reproducibility of the measurements. | Within-run and between-run precision (%CV) should not exceed 15% (20% at the LLOQ). Accuracy (%RE) should be within ±15% (±20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10. Accuracy and precision within the acceptance criteria. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The CV of the matrix factor across different lots of matrix should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | The recovery should be consistent, precise, and reproducible. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentrations should be within ±15% of the nominal concentration. |
SECTION 2: Quantification of 5-Isobutylidenehydantoin by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a viable alternative to LC-MS/MS, particularly for volatile and thermally stable compounds. Derivatization is often required to improve the chromatographic properties and sensitivity of polar analytes like hydantoins.[4]
Principle and Rationale
This method involves the derivatization of 5-Isobutylidenehydantoin to increase its volatility and thermal stability, followed by separation on a gas chromatograph and detection by a mass spectrometer. A common derivatization agent for compounds with active hydrogens is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which replaces the active hydrogens with trimethylsilyl (TMS) groups.
Experimental Protocol
2.2.1. Materials and Reagents
-
5-Isobutylidenehydantoin analytical standard (≥98% purity)
-
Internal Standard (e.g., 5,5-Diphenylhydantoin)
-
Ethyl acetate (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine (GC grade)
-
Human urine (or other relevant biological matrix)
2.2.2. Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
To 500 µL of urine, add the internal standard.
-
Adjust the pH to ~5 with a suitable buffer.
-
Extract the sample with 2 mL of ethyl acetate by vortexing for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS system.
Workflow for GC-MS Sample Preparation and Derivatization
Caption: GC-MS sample preparation and derivatization workflow.
2.2.3. GC-MS Conditions
| Parameter | Condition | Rationale |
| GC System | Gas chromatograph with a split/splitless injector | Standard for GC-MS analysis. |
| Column | DB-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of derivatized compounds. |
| Injector Temperature | 250°C | Ensures efficient volatilization of the derivatized analyte. |
| Oven Temperature Program | 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min | A temperature gradient to separate the analyte from other components. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | An inert carrier gas commonly used in GC-MS. |
| Mass Spectrometer | Single quadrupole or ion trap mass spectrometer | Provides the necessary mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Scan Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions for the analyte and internal standard. |
| Monitored Ions | To be determined from the mass spectrum of the derivatized standard | Specific ions are chosen for quantification and confirmation. |
Method Validation
Similar to the LC-MS/MS method, the GC-MS method must undergo a full validation as per FDA and EMA guidelines, with particular attention to the consistency and completeness of the derivatization reaction.
SECTION 3: Quantification of 5-Isobutylidenehydantoin by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and cost-effective technique for the quantification of specific analytes. The development of a competitive ELISA for 5-Isobutylidenehydantoin requires the generation of a specific antibody and the synthesis of a suitable enzyme-labeled conjugate.
Principle and Rationale
This is a competitive ELISA format. 5-Isobutylidenehydantoin in the sample competes with a fixed amount of enzyme-labeled 5-Isobutylidenehydantoin for binding to a limited number of antibody-coated microplate wells. The amount of enzyme activity is inversely proportional to the concentration of 5-Isobutylidenehydantoin in the sample.
Experimental Protocol
3.2.1. Materials and Reagents
-
Anti-5-Isobutylidenehydantoin antibody (to be developed)
-
5-Isobutylidenehydantoin-Horseradish Peroxidase (HRP) conjugate (to be synthesized)
-
96-well microplates coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Biological samples (diluted as necessary)
3.2.2. Assay Procedure
-
Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the 5-Isobutylidenehydantoin-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
Workflow for Competitive ELISA
Caption: Competitive ELISA workflow.
Data Analysis and Validation
The concentration of 5-Isobutylidenehydantoin is determined by constructing a standard curve using a four-parameter logistic (4-PL) curve fit. The validation of an ELISA method should follow the principles outlined in the FDA and EMA guidelines, with a focus on parameters such as specificity (cross-reactivity with related compounds), precision, accuracy, and parallelism to ensure the sample matrix does not interfere with the assay.
Conclusion
The choice of analytical method for the quantification of 5-Isobutylidenehydantoin will depend on the specific requirements of the study, including the desired sensitivity, throughput, and available instrumentation. LC-MS/MS offers the highest sensitivity and selectivity and is considered the benchmark method. GC-MS provides a robust alternative, particularly when derivatization is optimized. ELISA, once developed, can be a highly efficient method for screening large numbers of samples. The protocols provided in this guide, when fully validated, will enable researchers to generate high-quality, reliable data to advance our understanding of the role of 5-Isobutylidenehydantoin in biological systems.
References
- 1. PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics: plasma protein bound hydrophobic metabolite release with proteinase K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi-res.com [mdpi-res.com]
- 4. 5-Benzylidenehydantoin | C10H8N2O2 | CID 97857 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Methylpropylidene)-2,4-imidazolidinedione
Welcome to the technical support center for the synthesis of 5-(2-Methylpropylidene)-2,4-imidazolidinedione, also known as 5-isobutylidenehydantoin. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights to help you optimize your reaction yield and product purity.
Overview of the Synthesis
The most direct and common method for synthesizing this compound is through the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of 2,4-imidazolidinedione (hydantoin) with isobutyraldehyde (2-methylpropanal).[1][2] The reaction proceeds by the formation of a carbanion at the C-5 position of the hydantoin ring, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step yields the desired α,β-unsaturated product.[2][3]
Reaction Scheme: Knoevenagel Condensation
References
Troubleshooting solubility issues with 5-Isobutylidenehydantoin in DMSO
A Guide to Overcoming Solubility Challenges in DMSO
Welcome to the technical support center for 5-Isobutylidenehydantoin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles governing these phenomena.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of 5-Isobutylidenehydantoin in DMSO.
Q1: What is 5-Isobutylidenehydantoin and what are its key properties?
5-Isobutylidenehydantoin, also known as (E)-5-(2-methylpropylidene)imidazolidine-2,4-dione, is an organic compound belonging to the hydantoin family.[1] Hydantoin and its derivatives are of interest in various research areas, including medicinal chemistry.[2] Understanding its basic physicochemical properties is the first step in successful solubilization.
Table 1: Physicochemical Properties of 5-Isobutylidenehydantoin
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₇H₁₀N₂O₂ | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| Appearance | Typically a powder | [1] |
| General Solubility | Expected to be soluble in polar aprotic solvents like DMSO. | Inferred from structure |
Q2: Why is DMSO the recommended solvent for 5-Isobutylidenehydantoin?
DMSO is a powerful, polar aprotic solvent, often referred to as a "universal solvent" for its ability to dissolve a wide array of both polar and nonpolar compounds.[3][4] This makes it an excellent choice for preparing high-concentration stock solutions of organic molecules like 5-Isobutylidenehydantoin for use in biological assays and other experiments.[3][5] Its miscibility with water and many organic solvents further enhances its utility.[3]
Q3: I'm trying to dissolve 5-Isobutylidenehydantoin powder in fresh DMSO, but it's not dissolving completely. What are the first steps I should take?
Incomplete dissolution upon initial preparation is a common issue. The cause can range from reaching the solubility limit to the physical nature of the compound-solvent interaction.
Initial Troubleshooting Steps:
-
Ensure Anhydrous DMSO: Confirm you are using a fresh, unopened bottle or a properly stored aliquot of anhydrous (dry) DMSO. DMSO is highly hygroscopic and can rapidly absorb atmospheric moisture, which can significantly reduce its solvating power for certain compounds.[6][7]
-
Vortex Thoroughly: Ensure the solution is being mixed vigorously.
-
Gentle Warming: Warm the solution in a water bath to 30-37°C. Increased temperature often enhances solubility.[8][9]
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic energy helps to break down compound aggregates and accelerate the dissolution process.[8]
Q4: My stock solution of 5-Isobutylidenehydantoin in DMSO was clear, but now it's cloudy or has visible precipitate. What happened?
This phenomenon, known as precipitation or "crashing out," is frequently observed with DMSO stock solutions and is almost always linked to changes in the solvent environment or storage conditions.
Primary Causes:
-
Water Absorption: This is the most common culprit. As the DMSO stock absorbs moisture from the air, the solvent properties change, becoming more "water-like."[6][10] This change can dramatically decrease the solubility of lipophilic compounds, causing them to precipitate out of the solution.[7][11]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote crystallization and precipitation.[6][11] The process of freezing can create localized areas of high compound concentration, initiating the formation of seed crystals.
-
Temperature Fluctuation: Storing the solution at a temperature close to DMSO's freezing point (18.5°C) can cause it to solidify.[3] If not fully redissolved upon thawing, it can lead to inaccurate concentrations.
In-Depth Troubleshooting Guides
This section provides detailed, protocol-driven solutions to specific solubility problems.
Problem 1: Persistent Insolubility During Initial Stock Preparation
You have tried the basic steps (vortexing, warming, sonication) but a solid residue of 5-Isobutylidenehydantoin remains.
Causality Analysis: The issue likely stems from either the intrinsic solubility limit of the compound being exceeded or, more commonly, from compromised solvent quality. The introduction of water into DMSO creates a more structured hydrogen-bonding network, which can make it more difficult to solvate lipophilic molecules.[11]
Table 2: The Critical Impact of Water on DMSO Properties
| Water Content (% by weight) | Approximate Freezing Point (°C) | Implication for Solubility | Source |
|---|---|---|---|
| 0% | 18.5°C | Optimal solvating power for many organic compounds. | [7] |
| 33% | -73°C | Maximum freezing point depression; significantly altered solvent properties, often leading to decreased solubility of lipophilic compounds. |[6][7] |
-
Quality Control of DMSO: Always use high-purity, anhydrous DMSO (≤0.1% water). Purchase in small bottles to minimize exposure to air after opening.
-
Weigh Compound Accurately: Use a calibrated analytical balance to weigh the desired amount of 5-Isobutylidenehydantoin.
-
Incremental Solvent Addition: Add approximately half the final required volume of anhydrous DMSO to the vial containing the compound.
-
Vigorous Mixing: Cap the vial tightly and vortex for 1-2 minutes.
-
Apply Energy:
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes. Check for dissolution.
-
Gentle Warming: If sonication is insufficient, place the vial in a 37°C water bath for 15-20 minutes. Caution: Do not overheat, as DMSO can decompose at its boiling point (189°C), and decomposition can be catalyzed by acids or bases even at lower temperatures.[3][12]
-
-
Final Volume Adjustment: Once the solid is fully dissolved, add the remaining DMSO to reach the final desired concentration and vortex to ensure homogeneity.
-
Visual Confirmation: Hold the vial against a light source to confirm that no solid particles or cloudiness remains.
Caption: Workflow for dissolving 5-Isobutylidenehydantoin in DMSO.
Problem 2: Precipitate Formation in a Stored Stock Solution
A previously clear stock solution now exhibits cloudiness or solid precipitate after storage.
Causality Analysis: This is a classic sign of solution instability, driven primarily by environmental factors. The hygroscopic nature of DMSO is the leading cause.[6][7][10] Over time, especially with repeated opening of the vial, sufficient water can be absorbed from the atmosphere to lower the compound's solubility below its stored concentration. Freeze-thaw cycles exacerbate this issue by promoting nucleation and crystal growth.[6][11]
Part A: Rescuing the Precipitated Solution
-
Warm and Mix: Before each use, warm the vial to room temperature (or 37°C if necessary) and vortex vigorously.
-
Sonication: If warming and vortexing are not enough, sonicate the vial for 5-10 minutes to attempt to redissolve the precipitate.
-
Centrifugation (Last Resort): If the precipitate cannot be redissolved, it indicates a persistent supersaturation or potential degradation. For immediate use, you can centrifuge the vial at high speed (e.g., >10,000 x g) for 10 minutes and carefully pipette the supernatant. Crucially, the concentration of the supernatant will be lower than the original intended concentration and should be re-quantified if possible.
Part B: Best Practices for Prevention
-
Aliquot Stock Solutions: After preparing a fresh stock solution, immediately divide it into smaller, single-use aliquots in low-volume vials with tight-sealing caps. This drastically reduces the number of times the main stock is exposed to air.
-
Proper Storage: Store aliquots at -20°C or -80°C. While this involves freezing, the impact is minimized when using single-use aliquots, avoiding repeated freeze-thaw cycles.
-
Use Desiccants: Store the aliquot vials inside a secondary container (e.g., a small box) with a desiccant (e.g., silica gel packs) to create a dry microenvironment.
-
Inert Gas Overlay: For extremely sensitive or valuable compounds, you can flush the headspace of each aliquot vial with an inert gas like argon or nitrogen before capping to displace moist air.
Caption: Decision workflow for handling precipitated DMSO stock solutions.
Problem 3: Compound "Crashes Out" Upon Dilution into Aqueous Buffer
The DMSO stock is perfectly clear, but upon dilution into your aqueous assay buffer or cell culture medium, the solution immediately becomes cloudy or forms a precipitate.
Causality Analysis: This is a very common issue driven by a drastic change in solvent polarity.[8] While 5-Isobutylidenehydantoin is soluble in the organic environment of DMSO, its aqueous solubility is likely much lower. When a small volume of DMSO stock is diluted into a large volume of aqueous buffer, the DMSO is dispersed, and the compound is suddenly exposed to a predominantly water-based environment where it is insoluble, causing it to "crash out."[8][13]
-
Lower Final Concentration: The simplest solution is to reduce the final concentration of the compound in the aqueous medium to a level below its aqueous solubility limit.
-
Reverse Dilution: Instead of adding the DMSO stock to the buffer, add the buffer to the DMSO stock dropwise while vortexing. This allows for a more gradual change in solvent polarity.
-
Increase DMSO Carryover (with caution): Increase the percentage of DMSO in the final aqueous solution. However, most cell lines are sensitive to DMSO, with concentrations above 0.5% often causing cytotoxicity.[8] Always run a vehicle control to determine the DMSO tolerance of your specific experimental system.
-
Use of Excipients (if compatible): If your assay allows, consider including solubilizing agents in your aqueous buffer.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. quora.com [quora.com]
- 6. ziath.com [ziath.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. gchemglobal.com [gchemglobal.com]
- 13. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing of 5-(2-Methylpropylidene)hydantoin in Aqueous Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stability testing of 5-(2-Methylpropylidene)hydantoin. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth answers to common questions and troubleshooting advice for challenges encountered during aqueous stability studies. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability profile of 5-(2-Methylpropylidene)hydantoin and related compounds.
Q1: What is the expected primary degradation pathway for 5-(2-Methylpropylidene)hydantoin in an aqueous solution?
Answer: The primary and most anticipated degradation pathway for 5-(2-Methylpropylidene)hydantoin, like other hydantoin derivatives, is hydrolysis.[1][2] The hydantoin ring is susceptible to cleavage, particularly under acidic or basic conditions. This reaction typically occurs in two steps:
-
Ring Opening: The initial hydrolytic attack opens the hydantoin ring to form an N-carbamoyl-α,β-unsaturated amino acid intermediate.
-
Further Hydrolysis: This intermediate can then undergo further hydrolysis to yield the corresponding α,β-unsaturated amino acid and ammonia.[2][3]
The exocyclic double bond (the methylpropylidene group) also presents a potential site for reactions such as hydration or isomerization, although hydrolysis of the hydantoin ring is generally the more prominent pathway.
Caption: Predicted hydrolytic degradation pathway for 5-(2-Methylpropylidene)hydantoin.
Q2: Which factors have the most significant impact on the stability of this compound in solution?
Answer: The stability of 5-(2-Methylpropylidene)hydantoin in an aqueous solution is primarily influenced by three factors:
-
pH: This is the most critical factor. The rate of hydrolysis of the hydantoin ring is highly pH-dependent.[4] Both strong acidic and, more commonly, strong alkaline conditions are known to catalyze and accelerate the degradation.[2][5][6] A pH-rate profile should be established to identify the pH of maximum stability.
-
Temperature: As with most chemical reactions, temperature plays a crucial role. Increased temperature provides the activation energy needed to overcome the reaction barrier, accelerating the rate of hydrolysis.[5] Stability studies are often conducted at elevated temperatures (e.g., 40°C, 60°C) as part of forced degradation testing to predict long-term stability at room temperature.[7]
-
Buffer Species: The choice of buffer can influence the degradation rate. Some buffer species can act as catalysts for hydrolysis (general acid-base catalysis). It is essential to screen different buffer systems during pre-formulation to ensure they do not inadvertently promote degradation.
Q3: What is a forced degradation study, and why is it necessary for this compound?
Answer: A forced degradation or "stress testing" study involves intentionally exposing the drug substance to conditions more severe than accelerated stability testing, such as high heat, a wide range of pH values, oxidation, and intense light.[6][7]
The rationale behind this is twofold:
-
Pathway Identification: It helps to rapidly identify the likely degradation products and elucidate the degradation pathways.[6] This knowledge is crucial for understanding the molecule's intrinsic stability.
-
Method Validation: It is a regulatory requirement to demonstrate that your analytical method (e.g., HPLC) is "stability-indicating."[8][9] This means the method must be able to accurately measure the decrease in the active ingredient's concentration while simultaneously detecting and separating any significant degradation products that form, ensuring they do not co-elute with the parent peak.
Part 2: Troubleshooting Guides
This section provides practical solutions to specific problems you may encounter during your stability experiments.
Problem 1: "My baseline is noisy, and I'm seeing multiple small, unidentified peaks in my chromatogram, even in my t=0 sample."
-
Possible Cause 1: Poor Solubility/Precipitation.
-
Explanation: 5-(2-Methylpropylidene)hydantoin, like many hydantoin derivatives, may have limited aqueous solubility, especially at neutral pH.[10] If the compound is not fully dissolved or precipitates out of solution during the experiment, it can lead to inconsistent results and extraneous peaks upon reinjection.
-
Solution:
-
Determine the compound's solubility across the intended pH range before starting the study.
-
Consider using a co-solvent (e.g., acetonitrile, methanol) in your sample diluent, but ensure it is compatible with your mobile phase and does not cause the drug to precipitate upon injection.
-
Filter all samples through a 0.22 µm or 0.45 µm syringe filter (after checking for filter compatibility) before injection to remove any particulate matter.
-
-
-
Possible Cause 2: Interaction with Buffer or Excipients.
-
Explanation: An impurity in a buffer component or an interaction between the analyte and an excipient can sometimes generate minor adducts or degradation products immediately upon dissolution.[11]
-
Solution:
-
Prepare a "placebo" solution containing all components except the active ingredient and run it as a control to identify any peaks originating from the matrix itself.
-
Use high-purity (e.g., HPLC-grade) water and buffer salts.
-
If an interaction is suspected, simplify the formulation for initial stability tests and introduce components one by one to identify the source.
-
-
Problem 2: "The degradation under acidic conditions is much slower than under basic conditions. Is this normal?"
-
Answer: Yes, this is a common observation for hydantoin-based structures. While hydrolysis can occur under both acidic and basic conditions, the reaction is often significantly faster under alkaline conditions.[2]
-
Scientific Rationale: In a basic solution, the hydroxide ion (OH⁻) is a strong nucleophile that can directly attack the carbonyl carbons of the hydantoin ring. Additionally, the N-H protons on the hydantoin ring are acidic and can be deprotonated under basic conditions, increasing the electron density of the ring and making it more susceptible to certain cleavage pathways.
-
Experimental Adjustment: If you observe minimal degradation (<5%) in your acid stress samples, regulatory guidelines suggest using more stringent conditions.[6] You may need to increase the acid concentration (e.g., from 0.1 M HCl to 1 M HCl), increase the temperature, or extend the incubation time to achieve the target degradation of 5-20%.[9]
| Stress Condition | Typical Reagent | Concentration | Temperature | Duration | Expected Outcome for Hydantoins |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | 60°C - 80°C | 2 - 24 hours | Moderate to slow degradation.[6] |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.01 M - 0.1 M | Room Temp - 60°C | 30 mins - 8 hours | Rapid degradation is often observed.[2][6] |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temperature | 1 - 24 hours | Degradation depends on susceptibility. |
| Thermal | Dry Heat / Solution | N/A | 60°C - 80°C | 24 - 72 hours | Degradation rate is temperature-dependent. |
| Photolytic | UV/Visible Light | N/A | Room Temperature | Per ICH Q1B | Degradation depends on chromophore. |
Problem 3: "I've identified a major degradant peak. How do I proceed with identifying it?"
-
Answer: Identifying unknown degradation products is a critical step. The modern approach involves using hyphenated analytical techniques to gain structural information.
-
Recommended Workflow:
-
LC-MS/MS Analysis: The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry.[12]
-
Obtain the accurate mass of the degradant peak. This allows you to propose a molecular formula.
-
Compare the mass to the parent compound. A mass increase of 18.01 Da, for instance, strongly suggests the addition of a water molecule (hydrolysis).
-
Perform tandem MS (MS/MS) on the degradant peak. The fragmentation pattern provides clues about the molecule's structure, helping you pinpoint where the chemical modification occurred.
-
-
Forced Degradation Confirmation: Analyze your other forced degradation samples. If the same peak appears under both acid and base hydrolysis but not under oxidative stress, it provides strong evidence that it is a hydrolytic product.
-
Isolation and NMR (if necessary): For pivotal degradants that cannot be fully characterized by MS, preparative HPLC may be used to isolate a sufficient quantity for Nuclear Magnetic Resonance (NMR) spectroscopy, which provides definitive structural elucidation.
-
Part 3: Protocols & Methodologies
This section provides standardized workflows for conducting stability studies.
Workflow 1: General Stability Testing Experimental Design
Caption: A typical experimental workflow for a forced degradation stability study.
Protocol 1: Step-by-Step Guide for Acid/Base Forced Degradation
Objective: To generate hydrolytic degradation products of 5-(2-Methylpropylidene)hydantoin and assess its stability under acidic and basic conditions.
Materials:
-
5-(2-Methylpropylidene)hydantoin reference standard
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 M and 1.0 M Hydrochloric Acid (HCl) solutions
-
0.01 M and 0.1 M Sodium Hydroxide (NaOH) solutions
-
Calibrated pH meter, volumetric flasks, pipettes
-
Temperature-controlled water bath or oven
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve 5-(2-Methylpropylidene)hydantoin in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
Acid Stress: In separate vials, mix a known volume of the stock solution with 0.1 M HCl and 1.0 M HCl.
-
Base Stress: In separate vials, mix a known volume of the stock solution with 0.01 M NaOH and 0.1 M NaOH.
-
Control: Prepare a control sample by mixing the stock solution with water only.
-
-
Incubation: Place all vials (acid, base, and control) into a water bath set to 60°C.
-
Time-Point Sampling:
-
Immediately take an aliquot from each vial for a t=0 analysis.
-
Continue to take aliquots at predetermined intervals (e.g., 2, 4, 8, and 24 hours). The frequency should be higher for the base stress samples, which are expected to degrade faster.
-
-
Reaction Quenching (CRITICAL):
-
For each aliquot taken, immediately neutralize the sample to stop the degradation reaction.
-
Neutralize acid samples with an equivalent molar amount of NaOH.
-
Neutralize base samples with an equivalent molar amount of HCl.
-
Rationale: This step is essential for accurate results. Without quenching, the sample can continue to degrade while sitting in the autosampler, leading to an overestimation of the degradation that occurred during the intended incubation period.
-
-
Dilution & Analysis: Dilute the neutralized samples to the target concentration for your HPLC method using the mobile phase or a suitable diluent. Analyze immediately.
-
Data Analysis: Calculate the percentage of the parent compound remaining and the percentage area of each degradation product relative to the total area at each time point.
References
- 1. Hydantoin - Wikipedia [en.wikipedia.org]
- 2. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Papain catalysed hydantoin hydrolysis in the synthesis of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DE891259C - Process for the hydrolysis of hydantoins - Google Patents [patents.google.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 12. researchgate.net [researchgate.net]
Identifying and minimizing side products in 5-Isobutylidenehydantoin synthesis
A Guide to Identifying and Minimizing Side Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-isobutylidenehydantoin. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you optimize your reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5-isobutylidenehydantoin, which is typically achieved via a Knoevenagel condensation of hydantoin and isobutyraldehyde.[1][2][3]
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix it?
Answer:
Low yield is a frequent challenge that can stem from several factors, ranging from incomplete reactions to the formation of difficult-to-remove side products.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The condensation may not have proceeded to completion. This can be due to insufficient reaction time, low temperature, or poor catalyst activity. | Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of hydantoin. Optimize Time/Temp: Gradually increase reaction time or temperature, but be cautious as excessive heat can promote side reactions. Catalyst: Ensure your base catalyst (e.g., piperidine, pyridine) is not degraded. Use a fresh source if necessary.[4] |
| Isobutyraldehyde Self-Condensation | Isobutyraldehyde can undergo a base-catalyzed aldol self-condensation or polymerization, especially at higher temperatures or base concentrations.[1][5] This side reaction consumes the aldehyde, reducing the amount available to react with hydantoin, and forms viscous, often insoluble, polymeric materials that complicate workup. | Temperature Control: Maintain a consistent and moderate reaction temperature (e.g., start at room temperature before gently heating if required). Controlled Addition: Add the isobutyraldehyde slowly to the reaction mixture containing hydantoin and the catalyst to keep its instantaneous concentration low. Minimize Base: Use the minimum effective amount of base catalyst. |
| Product Loss During Workup | The desired product may be lost during filtration, washing, or recrystallization steps. 5-isobutylidenehydantoin has some solubility in common organic solvents and water. | Optimize Crystallization: Cool the reaction mixture slowly to 0-5°C to maximize crystal formation before filtering. Washing Solvent: Wash the filtered product with ice-cold water or a minimal amount of a cold, non-polar solvent to remove impurities without dissolving significant amounts of product. |
| Hydantoin Ring Hydrolysis | Although less common under typical Knoevenagel conditions, strong bases or prolonged exposure to aqueous basic conditions can lead to the hydrolysis of the hydantoin ring to form hydantoic acid derivatives.[6][7][8] | Use a Mild Base: Employ a weak organic base like pyridine or piperidine instead of strong bases like NaOH or KOH.[1][4] Limit Water: If possible, minimize the amount of water in the reaction medium. |
Question 2: My reaction mixture has turned into a thick, viscous slurry or a solid mass. What's happening?
Answer:
This is a classic sign of aldehyde polymerization.
Probable Cause & Solution:
-
Cause: Isobutyraldehyde is prone to exothermic self-condensation and polymerization, a reaction often catalyzed by acids or bases.[5] This process can be rapid and difficult to control if the reaction temperature is not managed effectively or if the concentration of the base catalyst is too high.
-
Solution: The most effective strategy is prevention.
-
Strict Temperature Control: Use an ice bath to manage the reaction temperature, especially during the addition of reagents.
-
Dilution: Running the reaction at a slightly higher dilution can help dissipate heat and reduce the frequency of intermolecular reactions between aldehyde molecules.
-
Order of Addition: Add the base catalyst to the solution of hydantoin first, then add the isobutyraldehyde dropwise to this mixture. This ensures the aldehyde is consumed by the desired reaction as soon as it is introduced.
-
Question 3: I'm seeing an unexpected peak in my NMR or a different mass in my LC-MS analysis. What is the most likely side product?
Answer:
While several side products are possible, the most common impurities are derived from the isobutyraldehyde starting material.
Probable Side Products:
-
Isobutyraldehyde Aldol Adduct/Dimer: The initial product of isobutyraldehyde self-condensation is its aldol adduct, which may subsequently dehydrate. This will appear as a higher molecular weight species than the starting aldehyde.
-
Hydantoic Acid Derivatives: If ring-opening occurs, you may detect the corresponding hydantoic acid.[6][9] This would be identified in mass spectrometry by an M+18 peak (addition of H₂O) relative to the hydantoin starting material (if the side reaction starts from there) or the product.
-
Unreacted Starting Materials: The presence of hydantoin and isobutyraldehyde (or its hydrate) indicates an incomplete reaction.
Identification & Confirmation:
-
NMR Spectroscopy: Compare the spectra of your product with literature values. Look for characteristic peaks of the isobutyl group and the vinyl proton of the desired product. Aldehydic protons from unreacted starting material or aldol adducts may also be visible.
-
LC-MS: This is the most powerful tool for identifying the mass of byproducts. Compare the observed masses with the calculated masses of potential side products.
-
HPLC: A validated HPLC method can be used to quantify the purity of your product and the percentage of impurities.[10][11]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the 5-isobutylidenehydantoin synthesis?
The synthesis is a Knoevenagel condensation.[1][2][4] The reaction proceeds via the following steps:
-
Deprotonation: A weak base removes an acidic proton from the C5 methylene group of the hydantoin ring, creating a nucleophilic enolate.
-
Nucleophilic Attack: The hydantoin enolate attacks the electrophilic carbonyl carbon of isobutyraldehyde.
-
Dehydration: The resulting aldol-type intermediate rapidly eliminates a molecule of water to form the stable, conjugated C=C double bond of the final product, 5-isobutylidenehydantoin.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Isobutyraldehyde | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile
A Note on Chemical Identity: Publicly available data for CAS 55666-11-0 is ambiguous, with some sources identifying it as 5-(2-Methylpropylidene)imidazolidine-2,4-dione. However, related synthetic literature points towards challenges in the preparation of piperazine-containing active pharmaceutical ingredients (APIs). This guide will therefore focus on a structurally relevant and common synthetic challenge: the scale-up synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile , a key intermediate in pharmaceutical development. The principles and troubleshooting strategies discussed herein are broadly applicable to the synthesis of related piperazine derivatives.
The most common laboratory-scale synthesis involves the N-acetylation of 4-(piperazin-1-yl)benzonitrile using an acetylating agent like acetic anhydride in the presence of a base.[1] While straightforward on a small scale, this process presents several challenges during scale-up, including exothermic heat management, impurity control, and consistent product isolation. This guide provides a structured, question-and-answer-based approach to troubleshoot these common issues.
Section 1: Starting Material Quality and Reagent Handling
The quality of your starting materials is the foundation of a successful and reproducible synthesis. Impurities, even in small amounts, can have a significant impact on reaction kinetics, yield, and the final product's purity profile, especially at scale.
Q1: My reaction is sluggish, stalls before completion, or produces unexpected by-products despite using the correct stoichiometry. What's the likely cause?
A: This issue frequently points to the quality of your starting materials.[2]
-
Purity of 4-(piperazin-1-yl)benzonitrile: The primary starting material may contain residual impurities from its own synthesis, such as unreacted precursors or polymeric by-products. These can interfere with the acetylation reaction. It is crucial to have a consistent purity specification for this raw material.
-
Moisture Content: The presence of water in either the starting piperazine, the solvent, or the base can hydrolyze the acetylating agent (acetic anhydride), reducing its effective concentration and leading to an incomplete reaction.
-
Quality of Acetylating Agent: Acetic anhydride can degrade over time, especially if not stored properly, forming acetic acid. This reduces its potency. Always use a fresh or properly qualified lot of the acetylating agent.
Recommended Actions:
-
Quality Control (QC): Perform QC checks on all incoming raw materials.[2] This should include purity analysis (e.g., by HPLC or GC), moisture content (e.g., Karl Fischer titration), and identity confirmation (e.g., NMR or IR spectroscopy).
-
Drying of Reagents/Solvents: If moisture is suspected, consider drying the solvent using appropriate drying agents and ensure the starting materials are anhydrous.
Q2: Are there any specific handling or storage precautions for the reagents used in this synthesis?
A: Yes, proper handling is critical for both safety and reaction success.
-
Acetic Anhydride: This reagent is corrosive and a lachrymator. It reacts exothermically with water and alcohols. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Store it in a cool, dry place away from moisture.
-
Triethylamine (or other amine bases): Triethylamine is a volatile, flammable liquid with a strong, unpleasant odor. It is also corrosive. All handling should be performed in a fume hood.
-
4-(piperazin-1-yl)benzonitrile: While generally stable, this solid can be hygroscopic. It should be stored in a tightly sealed container in a dry environment.
Section 2: Reaction Parameters and In-Process Control
Controlling the reaction conditions is paramount for ensuring high yield and purity. The N-acetylation of piperazine is an exothermic reaction, and managing this heat release is a primary challenge during scale-up.[2]
Q3: I am observing a significant increase in impurities, particularly a colored by-product, when running the reaction on a larger scale. How can I mitigate this?
A: This is a classic sign of poor temperature control leading to thermal runaway and side reactions.[2] In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Cause: Localized overheating (hot spots) can cause the degradation of starting materials or the product, or promote alternative reaction pathways.
-
Solution: The rate of addition of the acetylating agent must be carefully controlled to match the reactor's cooling capacity.
-
Slow, Controlled Addition: Add the acetic anhydride subsurface via a metering pump at a rate that maintains the internal temperature within a narrow, predetermined range (e.g., 0-10 °C).
-
Efficient Cooling: Ensure your reactor has an adequate cooling jacket and that the heat transfer fluid is at a sufficiently low temperature.
-
Agitation: Robust and efficient stirring is vital to ensure rapid heat distribution and prevent localized temperature spikes.
-
Q4: How do I choose the optimal solvent and base for a scalable process?
A: The choice of solvent and base impacts solubility, reaction rate, work-up, and cost.
-
Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices.[1] For scale-up, consider factors like boiling point (for ease of removal), safety (flammability), and environmental impact. Acetonitrile could also be a suitable alternative.
-
Bases: Triethylamine (TEA) is a common organic base. However, its removal can be challenging at scale. An inorganic base like potassium carbonate (K₂CO₃) can also be used; it is cheaper and easily removed during an aqueous work-up, but may result in a heterogeneous mixture requiring more vigorous stirring.[1]
| Parameter | Laboratory Scale (e.g., DCM/TEA) | Scale-Up Consideration (e.g., Acetonitrile/K₂CO₃) |
| Homogeneity | Homogeneous, easy to monitor | Heterogeneous, requires efficient stirring |
| Work-up | Requires acid wash to remove TEA | Simple filtration or aqueous wash |
| Cost | Higher cost for TEA | Lower cost for K₂CO₃ |
| Boiling Point | DCM (40 °C) - volatile | Acetonitrile (82 °C) - less volatile |
Q5: How can I effectively monitor the reaction's progress to determine its endpoint accurately?
A: Visual inspection is unreliable. An in-process control (IPC) is mandatory for consistency.
-
Thin-Layer Chromatography (TLC): Useful for a quick qualitative check, but can be difficult to interpret with multiple spots.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A small aliquot of the reaction mixture can be quenched and analyzed to determine the percentage of remaining 4-(piperazin-1-yl)benzonitrile. The reaction is considered complete when the starting material is consumed to a set threshold (e.g., <1%).
Section 3: Work-up and Product Isolation
The transition from the reaction mixture to a crude solid product is a critical step where significant yield loss can occur if not optimized for the larger scale.
Q6: After quenching the reaction with water and performing an extraction, my product yield is significantly lower than expected. Where could the product be going?
A: Low yield after extraction is often due to the partial solubility of the product or product salts in the aqueous phase.
-
pH of the Aqueous Layer: If an organic base like triethylamine was used, it is often removed by an acidic wash. This can protonate your product, making it more water-soluble. Ensure the aqueous layer is adjusted to a neutral or slightly basic pH before extraction to maximize the amount of product in the organic phase.
-
Insufficient Extraction: A single extraction is often insufficient. Perform multiple extractions (e.g., 3x with your chosen organic solvent) and combine the organic layers.
-
Emulsion Formation: At larger scales, vigorous stirring during extraction can lead to stable emulsions, trapping the product at the interface. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.
Q7: During solvent removal, my product crashes out as a sticky oil or gum instead of a crystalline solid. How can I achieve a solid precipitate?
A: Oiling out is typically caused by the presence of impurities that inhibit crystallization or a too-rapid precipitation process.
-
Solution 1: Anti-Solvent Addition: After concentrating the organic solution to a certain volume, slowly add a non-polar "anti-solvent" (e.g., heptane or hexane) while stirring. This will reduce the product's solubility and promote precipitation. The slow addition is key to encouraging crystal growth rather than amorphous crashing.
-
Solution 2: Trituration: If an oil is obtained after complete solvent removal, add a small amount of a solvent in which the product is poorly soluble (but the impurities are soluble) and stir or sonicate the mixture. This can often induce crystallization and wash away impurities.
-
Solution 3: Seeding: If available, adding a few seed crystals of the pure product to the supersaturated solution can initiate crystallization.
Section 4: Purification and Impurity Profile
Achieving the required purity for pharmaceutical intermediates often necessitates a robust purification step. Recrystallization is the most common and scalable method.
Q8: My isolated product has a persistent yellow or brown color. What is the best way to decolorize it?
A: Color is an indication of impurities, often from thermal degradation.
-
Recrystallization: This is the most effective method for both purification and color removal. The key is to select an appropriate solvent system (a single solvent or a binary mixture) where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Activated Carbon: If recrystallization alone is insufficient, you can treat a hot solution of the product with a small amount of activated carbon (charcoal) and then filter it through a pad of celite while hot.[3] Caution: Use carbon sparingly, as it can adsorb your product, leading to yield loss.
Q9: What are the most likely impurities in the final product, and how can they be removed?
A: The most common impurities are:
-
Unreacted 4-(piperazin-1-yl)benzonitrile: This is a basic impurity.
-
Acetic Acid/Acetate Salts: Acidic impurities from the acetylating agent or work-up.
-
Di-acetylated Piperazine: If the starting material contained any piperazine without the benzonitrile group.
A well-optimized recrystallization is typically sufficient to remove these to acceptable levels. The choice of crystallization solvent is critical. For example, an alcohol/water mixture or an ester/alkane mixture might be effective. The unreacted starting material, being more polar, may remain in the more polar mother liquor.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Product loss during work-up | Monitor with HPLC; Adjust pH before extraction; Use multiple extractions |
| Oiling Out | High impurity level; Rapid precipitation | Slow addition of anti-solvent; Trituration; Seeding |
| Off-Color Product | Thermal degradation; Impurities | Recrystallization; Activated carbon treatment |
| Inconsistent Results | Variation in raw materials; Poor process control | Implement QC for starting materials; Strict control of temperature and addition rates |
Section 5: Scale-Up and Process Safety
Scaling a chemical synthesis introduces challenges beyond simple multiplication of quantities. Physical phenomena like heat and mass transfer behave differently in large vessels.[4]
Q10: The reaction works perfectly in a 1L flask but is sluggish and generates more impurities in a 50L reactor. Why?
A: This is a classic mass transfer and mixing issue.[2]
-
Mixing Inefficiency: In a large reactor, achieving uniform mixing is more difficult. Inefficient agitation can create zones of high reagent concentration and zones of low concentration, leading to non-uniform reaction conditions and increased side product formation.
-
Solution: The agitator type, position, and speed are critical process parameters that must be optimized during scale-up. A chemical engineer can help model the mixing dynamics of your specific reactor. For heterogeneous reactions (e.g., using K₂CO₃), ensuring the solid is adequately suspended is crucial.
dot
Caption: Overall workflow for the synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile.
Q11: What are the primary safety hazards to consider when scaling up this N-acetylation reaction?
A: Safety must be the top priority.
-
Thermal Hazard: As discussed, the exothermicity of the reaction is the main hazard. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially breaching the reactor. A thorough process safety review, potentially including reaction calorimetry studies, is essential to understand the thermal profile and design adequate cooling and emergency quench systems.
-
Reagent Handling: Handling large volumes of corrosive acetic anhydride and flammable solvents requires specialized equipment and procedures, including grounding to prevent static discharge and closed-system transfers to minimize operator exposure.
-
Pressure Build-up: If the reaction generates any gaseous by-products, or if a thermal runaway occurs, pressure can build. Ensure the reactor is equipped with appropriate pressure relief systems (e.g., rupture discs, relief valves).
dot
Caption: A troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: Stability and Storage of 5-(2-Methylpropylidene)-2,4-imidazolidinedione
Welcome to the Technical Support Center for 5-(2-Methylpropylidene)-2,4-imidazolidinedione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for preventing the degradation of this compound during storage and experimental handling. Our goal is to ensure the integrity and reliability of your research by providing scientifically grounded advice and practical, field-tested protocols.
Introduction: Understanding the Stability of this compound
This compound, a hydantoin derivative, is a valuable building block in medicinal chemistry.[1] However, like many complex organic molecules, its stability can be compromised by environmental factors such as temperature, moisture, light, and oxygen. The presence of the imidazolidinedione ring and the exocyclic carbon-carbon double bond makes the molecule susceptible to specific degradation pathways. This guide will walk you through the potential degradation mechanisms and provide clear, actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a refrigerator at 2-8°C.[][3][4][5] The container should be well-sealed to protect it from moisture and air. For added protection, especially for reference standards, storage in an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: How can I tell if my sample of this compound has degraded?
A2: Degradation can manifest as changes in physical appearance (e.g., color change, clumping of powder), or more subtly as a decrease in purity. The most reliable way to assess degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact compound from its degradation products, allowing for accurate quantification of purity.
Q3: What are the primary chemical reactions that cause the degradation of this compound?
A3: Based on the chemical structure, the primary degradation pathways are expected to be:
-
Hydrolysis: The imidazolidinedione ring is susceptible to cleavage by water, especially under acidic or basic conditions.
-
Oxidation: The exocyclic double bond and the hydantoin ring can be oxidized, particularly in the presence of peroxides or atmospheric oxygen, potentially catalyzed by light or metal ions.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, including isomerization of the double bond or cleavage of the ring.
Q4: Are there any common laboratory reagents or conditions I should avoid when working with this compound?
A4: Yes. Avoid prolonged exposure to:
-
Strong acids and bases, which can catalyze hydrolysis.
-
Oxidizing agents, such as hydrogen peroxide.
-
Direct sunlight or other sources of UV radiation.
-
High temperatures and humidity.
-
Incompatible excipients if formulating (see dedicated section below).
Troubleshooting Guide: Common Degradation Issues and Solutions
This section addresses specific problems you might encounter and provides a logical approach to troubleshooting.
Issue 1: Loss of Purity Detected by HPLC Over Time
-
Observation: You observe a decrease in the peak area of the main compound and the appearance of new, smaller peaks in your HPLC chromatogram during a stability study.
-
Probable Causes & Investigation:
-
Improper Storage Temperature: Confirm that the storage temperature has been consistently maintained between 2-8°C.
-
Exposure to Moisture (Hydrolysis): The container seal may be inadequate. Consider transferring the compound to a new, tightly sealed container, possibly with a desiccant.
-
Exposure to Oxygen (Oxidation): If the compound is particularly sensitive, the container may need to be purged with an inert gas before sealing.
-
Light Exposure (Photodegradation): Ensure the compound is stored in an amber vial or a light-blocking container.
-
-
Solution Workflow:
Caption: Troubleshooting workflow for purity loss.
Issue 2: Inconsistent Results in Biological Assays
-
Observation: The compound shows variable activity or potency in cell-based or enzymatic assays.
-
Probable Cause: This could be due to the degradation of the stock solution. The compound may be unstable in the chosen solvent or under the assay conditions (e.g., pH, temperature, light exposure during incubation).
-
Solution:
-
Prepare Fresh Stock Solutions: Always prepare stock solutions fresh for each experiment.
-
Solvent Stability: If you must store stock solutions, perform a short-term stability study in your chosen solvent (e.g., DMSO, ethanol). Analyze the solution by HPLC at time zero and after 24-48 hours at the storage temperature.
-
Assay Condition Compatibility: Assess the stability of the compound under the final assay conditions (e.g., in aqueous buffer at 37°C).
-
Understanding Degradation Pathways
To effectively prevent degradation, it is crucial to understand the likely chemical transformations the molecule can undergo.
Caption: Predicted degradation pathways.
-
Hydrolytic Degradation: The most probable point of hydrolytic attack is the imine-like double bond at the 5-position, which can hydrolyze to yield isovaleraldehyde and the parent hydantoin ring. Further hydrolysis can lead to the opening of the hydantoin ring itself.[6][7]
-
Oxidative Degradation: The exocyclic double bond is susceptible to oxidative cleavage, for example by peroxides, which could lead to the formation of isovaleraldehyde and parabanic acid.[8] Epoxidation of the double bond is another possibility.[9]
-
Photochemical Degradation: Unsaturated carbonyl compounds are known to undergo photochemical reactions.[10] This can include cis-trans (Z/E) isomerization of the double bond or [2+2] cycloaddition reactions, leading to dimerization.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradants and developing a stability-indicating analytical method.[3][11]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with 1 mL of 0.1 M HCl, and dilute to a final concentration of ~0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Store a solid sample of the compound at 60°C for 48 hours.
-
Dissolve and dilute to a final concentration of ~0.1 mg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Prepare a control sample wrapped in aluminum foil.
-
After exposure, dissolve (if solid) and dilute to a final concentration of ~0.1 mg/mL with the mobile phase.
-
-
Analysis: Analyze all samples and a non-degraded control sample by a suitable HPLC-UV/MS method (see Protocol 2).
| Stress Condition | Reagent/Condition | Time | Temperature | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Hydrolysis of imine and/or ring opening |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | Room Temp | Hydrolysis of imine and/or ring opening |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Oxidation of double bond |
| Thermal | Dry Heat | 48 hours | 60°C | Minimal degradation expected |
| Photolytic | >1.2M lux hr & >200 W-hr/m² | Variable | Ambient | Isomerization, Dimerization |
Protocol 2: Stability-Indicating HPLC-UV/MS Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector and preferably a mass spectrometer (MS) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm and 254 nm; MS (ESI+) |
| Injection Volume | 10 µL |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the non-degraded control sample to determine the retention time of the parent compound.
-
Inject each of the stressed samples from the forced degradation study.
-
Analyze the chromatograms to ensure that all degradation product peaks are well-resolved from the parent peak and from each other (Resolution > 1.5).
-
Use the MS data to obtain the mass-to-charge ratio (m/z) of the degradation products to help in their identification.
Excipient Compatibility
When developing a formulation, it is critical to ensure that the excipients used do not cause degradation of the active pharmaceutical ingredient (API).
Potential Incompatibilities for Hydantoin Derivatives:
-
Maillard Reaction: Hydantoins can potentially interact with reducing sugars like lactose, especially in the presence of heat and moisture, leading to discoloration and degradation.[12][13][14][15]
-
Interaction with Metal Salts: Some hydantoins, like phenytoin, can form less soluble salts with divalent cations such as calcium (e.g., from calcium sulfate excipients), which can affect dissolution and bioavailability.[16][17][18][19]
Protocol 3: Basic Excipient Compatibility Screening
Objective: To assess the potential for interactions between this compound and common pharmaceutical excipients.
Procedure:
-
Prepare binary mixtures of the API and each excipient (e.g., in a 1:1 ratio by weight).
-
Prepare a sample of the API alone as a control.
-
Add a small amount of water (e.g., 5% w/w) to a parallel set of samples to simulate high humidity conditions.
-
Store the samples in sealed vials at an accelerated stability condition (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).
-
At specified time points, analyze the samples by HPLC to check for the appearance of new degradation products or a significant loss of the API compared to the control. Visual inspection for color change is also important.
Preventative Measures: Best Practices for Storage and Handling
-
Procurement and Receiving: Upon receipt, immediately transfer the compound to a dedicated, temperature-controlled (2-8°C) storage area.
-
Weighing and Dispensing: Minimize the time the compound is exposed to ambient conditions. Weigh out the required amount and promptly return the main container to storage.
-
Solution Preparation: Use high-purity solvents. If possible, degas aqueous buffers to remove dissolved oxygen.
-
Antioxidants: For formulations prone to oxidation, the inclusion of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid may be beneficial.[][20][21][22][23] The choice of antioxidant depends on the formulation's properties (e.g., aqueous vs. lipid-based).[23]
-
Documentation: Keep a detailed log of storage conditions, including any temperature excursions, and track the purity of the compound over time with periodic analytical testing.
By implementing these guidelines, you can significantly reduce the risk of degradation, ensuring the quality and reliability of your experimental results. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid [drug-dev.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. magadhmahilacollege.org [magadhmahilacollege.org]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Influence of Lactose on the Maillard Reaction and Dehydroalanine-Mediated Protein Cross-Linking in Casein and Whey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. US20050197501A1 - Processes for preparing calcium salt forms of statins - Google Patents [patents.google.com]
- 17. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lohmann-minerals.com [lohmann-minerals.com]
- 19. US4076745A - Process for calcium salts α-ketocarboxylic acids - Google Patents [patents.google.com]
- 20. Pharmaceutical Antioxidants | PPTX [slideshare.net]
- 21. scielo.br [scielo.br]
- 22. vinatiorganics.com [vinatiorganics.com]
- 23. Antioxidant and Its Impact on Pharmaceutical Products [pharmaspecialists.com]
Refining assay conditions to reduce off-target effects of hydantoin derivatives
Technical Support Center: Hydantoin Derivatives
A Guide for Researchers on Refining Assay Conditions to Reduce Off-Target Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydantoin derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered in the lab. As Senior Application Scientists, our goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to design robust, reliable assays. Hydantoin and its derivatives are versatile scaffolds in medicinal chemistry, known for a wide range of biological activities, including anticonvulsant, anticancer, and antimicrobial effects.[1][2][3] However, their journey from hit to lead can be complicated by off-target effects. This guide will help you navigate these challenges.
Section 1: Understanding and Identifying Off-Target Effects
This section focuses on the common mechanisms of non-specific activity and how to diagnose them in your initial screening results.
Q1: My hydantoin derivative is a potent hit in my primary biochemical screen, but the dose-response curve is steep, and I'm seeing activity against unrelated enzymes. What could be happening?
A1: This is a classic sign of a promiscuous inhibitor, a compound that appears active against many different targets.[4][5] Often, this is not due to specific binding at the active site but rather a non-specific mechanism of inhibition. For many organic molecules, including certain hydantoin derivatives, the primary cause is the formation of colloidal aggregates at micromolar concentrations in your assay buffer.[6]
Causality: These aggregates are sub-micrometer particles (typically 30-400 nm in diameter) that sequester and partially denature the target protein, leading to a loss of its activity.[4][5][6] This inhibition is non-stoichiometric; a small number of aggregates can inactivate a large number of enzyme molecules. This often results in steep dose-response curves and a lack of clear structure-activity relationships (SAR).[5]
Troubleshooting Workflow:
Q2: What are PAINS, and how do I know if my hydantoin hit is one?
A2: PAINS, or Pan-Assay Interference Compounds, are molecules containing specific substructures that are known to frequently cause false positive results in high-throughput screens (HTS).[7][8] These compounds often interfere with assay technologies through various mechanisms, including chemical reactivity, redox cycling, or fluorescence interference, rather than by forming aggregates.[9]
Expertise & Experience: While the hydantoin core itself is a privileged scaffold, certain derivatives, particularly those with reactive groups like enones or catechols, can be flagged as PAINS.[7] However, it's crucial to understand that a PAINS flag is a warning, not a verdict.[10] Not all compounds with PAINS substructures are false positives, but they do warrant more rigorous follow-up.[10]
How to Check:
-
Computational Filters: Use cheminformatics toolkits (e.g., RDKit, ChemDraw) with built-in PAINS filters. These tools screen the chemical structure of your compound against a known list of problematic substructures.
-
Literature Precedent: Search scientific databases for your specific hydantoin substructure to see if it has been previously reported as a frequent hitter or a problematic compound class.
Q3: I suspect my compound is an aggregator. What is a definitive experiment to prove it?
A3: The gold standard for identifying aggregation-based inhibition is to demonstrate that the compound's inhibitory activity is significantly attenuated by the inclusion of a non-ionic detergent in the assay buffer.[11]
Causality: Non-ionic detergents, such as Triton X-100 or Tween-20, at concentrations above their critical micelle concentration (CMC), disrupt the formation of compound aggregates.[12] If your compound is a true, specific inhibitor, its potency (IC50) should be largely unaffected by the detergent. If it's an aggregator, its IC50 will increase dramatically (become less potent) or the inhibition will be completely abolished.[11]
Protocol: Detergent Interference Assay
-
Prepare Buffers: Create two sets of your standard assay buffer.
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer + 0.01% (v/v) Triton X-100.
-
-
Compound Titration: Prepare serial dilutions of your hydantoin derivative in both Buffer A and Buffer B.
-
Run Assay: Perform your standard enzyme inhibition assay in parallel using both buffer conditions.
-
Analyze Data: Generate dose-response curves and calculate the IC50 value for each condition.
-
Interpretation: A significant rightward shift (>10-fold increase) in the IC50 value in the presence of Triton X-100 is strong evidence of aggregation-based inhibition.[11]
Section 2: Optimizing Assay Components to Mitigate Off-Target Effects
This section provides actionable guidance on modifying your assay conditions to favor specific, on-target interactions.
Q4: How can I adjust my buffer conditions, besides adding detergent, to reduce non-specific interactions?
A4: Several buffer components can be optimized to create a less permissive environment for off-target effects like aggregation and non-specific binding.
| Parameter | Recommended Adjustment | Rationale |
| Protein Concentration | Increase | For aggregators, the IC50 value is often dependent on the enzyme concentration. Increasing the enzyme concentration should lead to a linear increase in the IC50 of an aggregator, while a true inhibitor's IC50 should remain constant.[4][11] |
| Reducing Agents | Choose Carefully | The choice of reducing agent (e.g., DTT, TCEP, GSH) can significantly alter compound potency.[13] Some compounds may react with DTT, appearing as inhibitors. Test your compound's activity with different reducing agents, including the physiological antioxidant glutathione (GSH), to rule out reactivity artifacts.[13] |
| Solvents | Minimize DMSO | While necessary for solubility, organic solvents like DMSO can affect enzyme kinetics and even act as inhibitors themselves.[14][15] Keep the final DMSO concentration as low as possible (ideally <1%) and consistent across all wells. Methanol has been shown to have a negligible impact on some enzyme kinetics and can be a suitable alternative.[15] |
| Decoy Proteins | Add BSA | Including a "decoy" or "carrier" protein like Bovine Serum Albumin (BSA) at 0.1-1 mg/mL can help sequester "sticky" compounds that non-specifically bind to protein surfaces, improving the specificity of the observed inhibition.[13] |
Q5: Some of my hydantoin derivatives seem reactive. What kind of off-target effect could this be, and how do I test for it?
A5: Certain chemical groups can render a compound reactive, leading it to form covalent bonds with nucleophilic residues (like cysteine) on a protein. This is a common off-target mechanism. Hydantoin scaffolds can be decorated with electrophilic "warheads" that make them susceptible to this behavior.
Diagnostic Test: Thiol Reactivity Assay
A straightforward way to assess this is to monitor the compound's reactivity with a simple thiol-containing molecule like glutathione (GSH) or N-acetylcysteine.[16]
Protocol: Glutathione (GSH) Thiol Reactivity Assay
-
Reagents:
-
Your hydantoin compound (10 mM stock in DMSO).
-
Glutathione (GSH) (10 mM stock in assay buffer).
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
-
Reaction Setup:
-
In a microplate well or vial, combine 5 µL of your compound stock and 45 µL of assay buffer (final compound concentration: 1 mM).
-
In a separate well, prepare a control with 5 µL of DMSO and 45 µL of assay buffer.
-
-
Initiate Reaction: Add 50 µL of the GSH stock to each well (final GSH concentration: 5 mM). Mix well.
-
Time-Course Analysis: Immediately analyze the reaction mixture using LC-MS at t=0. Continue to incubate at room temperature and analyze at subsequent time points (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
Data Interpretation: Look for the appearance of a new mass peak corresponding to [Compound + GSH]. The rate of formation of this adduct indicates the compound's thiol reactivity. A compound that rapidly forms an adduct is likely to be a non-specific covalent modifier in your primary assay.
Section 3: Advanced Strategies and Counter-Screening
Once you have a refined hit, a well-designed counter-screening cascade is essential to build confidence in its specificity and mechanism of action.
Q6: What is a good counter-screening strategy for a confirmed, non-aggregating hydantoin hit?
A6: A robust counter-screening cascade ensures that your compound's activity is specific to your target and not due to interference with the assay technology or general cytotoxicity.[17][18]
Key Counter-Screens:
-
Orthogonal Target-Based Assay: Confirm the hit in a secondary assay that uses a different detection method. For example, if your primary screen was a biochemical enzyme activity assay, confirm binding directly using a biophysical method like Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA). This ensures the hit is not an artifact of the primary assay format.[18]
-
Technology Counter-Screen: Rule out interference with your detection method.[17] If you are using a luciferase-based reporter assay, for instance, you must test your compound directly against the luciferase enzyme to ensure it is not an inhibitor of the reporter itself.[17]
-
Selectivity Counter-Screen: Test your compound against closely related protein family members. This is critical for establishing selectivity and ensuring the compound's therapeutic window will be acceptable.[17]
-
Cytotoxicity Assay: Assess the compound's general toxicity in a relevant cell line. A compound that is potent against your target but also highly cytotoxic may not be a viable starting point.[18] A selectivity window of at least 10-fold between target inhibition and cytotoxicity is a common early benchmark.[17]
References
- 1. jddtonline.info [jddtonline.info]
- 2. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Imidazolidine-2,4-dione Enantiomers
Welcome to the dedicated support center for the method development and troubleshooting of chiral separations for imidazolidine-2,4-dione (also known as hydantoin) enantiomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving these critical chiral compounds. The imidazolidine-2,4-dione scaffold is a cornerstone in medicinal chemistry, found in well-known drugs like Phenytoin and Nilutamide, making robust enantioseparation methods essential for both research and quality control.[1][2]
This resource synthesizes technical protocols with field-proven insights to help you overcome common challenges, from initial method development to advanced troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when developing a chiral separation method for imidazolidine-2,4-dione derivatives.
Q1: Which type of chiral stationary phase (CSP) is most effective for imidazolidine-2,4-dione enantiomers?
A1: Polysaccharide-based CSPs are overwhelmingly the most successful for this class of compounds. Specifically, derivatives of amylose and cellulose coated or immobilized on a silica support demonstrate broad applicability.
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD): This phase often shows the most universal chiral resolving ability for hydantoin derivatives, frequently providing baseline separation for a wide range of substituted compounds.[1][3]
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD): This is another excellent choice and can sometimes offer complementary selectivity to Chiralpak AD.[1][3]
-
Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ): While sometimes effective, it generally shows less broad applicability for hydantoins compared to the dimethylphenylcarbamate-derivatized phases.[1][4]
Expert Insight: The chiral recognition mechanism on these phases involves a combination of hydrogen bonding (with the N-H and C=O groups of the hydantoin ring), π-π interactions (if aromatic substituents are present), and steric inclusion into the chiral grooves of the polysaccharide polymer. Bulky, electron-rich substituents at the C5 position of the hydantoin ring tend to enhance these stereoselective interactions.[1][3]
Q2: What are the recommended starting conditions for mobile phase selection?
A2: For polysaccharide CSPs, Normal Phase (NP) mode is the most common and successful starting point. Supercritical Fluid Chromatography (SFC) is also a powerful and increasingly popular alternative.[5][6][7]
-
Normal Phase (NP-HPLC): A typical starting mobile phase is a mixture of an aliphatic hydrocarbon and an alcohol modifier. A good starting point is n-Hexane / 2-Propanol (IPA) (90:10, v/v) . You can then screen other alcohols like ethanol (EtOH).[1][8]
-
Supercritical Fluid Chromatography (SFC): SFC offers faster separations and is considered a "greener" technique. The typical mobile phase is supercritical CO2 with an alcohol co-solvent (e.g., Methanol or Ethanol) .[5][6][7] A common starting gradient might be 5% to 40% co-solvent over 5-10 minutes.
Q3: My peaks are tailing. What is the most likely cause and how do I fix it?
A3: Peak tailing in chiral chromatography of hydantoins is often caused by secondary interactions between the analyte and residual silanol groups on the silica support of the CSP, especially if the compound has basic properties.[9]
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic additive to your mobile phase. For basic or neutral compounds, adding 0.1% Diethylamine (DEA) to the alcohol portion of your mobile phase can dramatically improve peak shape by masking the active silanol sites.[9][10]
-
Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing.[9] To verify this, prepare and inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves significantly, you were overloading the column.[9]
Q4: How does temperature affect my chiral separation?
A4: Temperature is a critical but complex parameter. Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution (higher alpha values).[9] However, this comes at the cost of broader peaks due to slower kinetics. Conversely, higher temperatures can improve peak efficiency. The effect is highly compound-dependent, and in some cases, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[5] Therefore, it is crucial to control the column temperature and optimize it for your specific separation, typically screening between 15°C and 40°C.[9]
Part 2: Troubleshooting Guide
This section provides a systematic, in-depth approach to resolving common experimental issues.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Low resolution is the most common challenge in chiral method development.[9][11] Follow this workflow to diagnose and solve the issue.
Workflow: Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Step-by-Step Protocol: Improving Resolution
-
Confirm Appropriate CSP Selection:
-
Rationale: The fundamental chiral recognition happens at the stationary phase. If the CSP is not suitable for your analyte, no amount of mobile phase optimization will achieve separation.[12]
-
Action: Ensure you are using a polysaccharide-based CSP (e.g., Chiralpak AD, Chiralcel OD). If you have access to multiple columns, screening is the most powerful first step. A study on 18 new chiral hydantoin derivatives found that Chiralpak AD was able to resolve 17 of them, highlighting its broad utility.[1]
-
-
Optimize Mobile Phase Composition:
-
Rationale: The mobile phase, particularly the alcohol modifier, competes with the analyte for interaction sites on the CSP. Changing the alcohol type or its concentration directly modulates retention and selectivity.[13]
-
Protocol: Modifier Screening
-
Prepare mobile phases with a constant 10% alcohol concentration in n-Hexane, using different alcohols: 2-Propanol (IPA), Ethanol (EtOH), and Methanol (MeOH).
-
Inject your sample with each mobile phase. Alcohols with different hydrogen bonding capabilities (IPA vs. EtOH) can produce significant changes in selectivity (α).
-
Once the best alcohol is selected, vary its concentration in 2-5% increments (e.g., 5%, 10%, 15%, 20%). Lower alcohol content generally increases retention and can improve resolution, but may also lead to broader peaks.
-
-
-
Incorporate Mobile Phase Additives:
-
Rationale: As discussed in the FAQs, additives are crucial for improving peak shape and can also impact selectivity.[10][14] The ionization state of the analyte is critical.
-
Action:
-
For neutral or basic hydantoins, add 0.1% DEA to the alcohol modifier.
-
For acidic hydantoins (e.g., with a carboxylic acid substituent), add 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid to the alcohol modifier to suppress ionization of the analyte.[10]
-
-
-
Systematically Vary Column Temperature:
-
Rationale: Enantioseparation is often an enthalpy-driven process (ΔH), making it sensitive to temperature changes. Lowering the temperature typically increases the separation factor (α).[9]
-
Protocol: Temperature Optimization
-
Set an initial column temperature of 25°C.
-
Decrease the temperature in 5°C increments (e.g., 20°C, 15°C) and analyze the sample at each step.
-
If resolution does not improve, increase the temperature in 5°C increments from the initial setting (e.g., 30°C, 35°C).
-
Plot Resolution (Rs) vs. Temperature to find the optimum.
-
-
Problem 2: Irreproducible Results (Shifting Retention Times, Variable Resolution)
Inconsistent results can invalidate a method. The cause is often related to system equilibration, mobile phase preparation, or column history.
-
Issue: Column "Memory Effect"
-
Causality: This is a critical and often overlooked issue, particularly with polysaccharide CSPs. Basic or acidic additives can adsorb onto the stationary phase and alter its selective properties over time.[14] If a column was previously used with DEA and is now used for an acidic compound with TFA, the residual base can neutralize the acid, leading to poor peak shape and shifting retention times.[14]
-
Solution: Dedicated Columns & Rigorous Flushing
-
Best Practice: Dedicate separate columns for methods using acidic and basic additives.
-
Flushing Protocol: If you must use the same column, a rigorous flushing procedure is required. For immobilized CSPs, flushing with a strong solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) can help "reset" the stationary phase. Always follow the column manufacturer's instructions for solvent compatibility.[15]
-
Equilibration: Always equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample. Ensure the baseline is stable and backpressure is constant.[16]
-
-
-
Issue: Mobile Phase Instability or Contamination
-
Causality: Volatile components (especially hexane) can evaporate over time, changing the mobile phase ratio and affecting retention.[16] Contaminants in solvents can also interfere with the analysis.[11]
-
Solution:
-
Prepare fresh mobile phase daily.
-
Keep mobile phase reservoirs tightly capped.
-
Use high-purity, HPLC-grade solvents.[9]
-
-
Part 3: Data & Protocols
Table 1: Starting Conditions for CSP Screening
This table provides a standardized set of starting conditions for efficiently screening common polysaccharide CSPs for your imidazolidine-2,4-dione analyte.
| Parameter | Condition 1 (Primary) | Condition 2 (Alternative) | Rationale |
| CSP 1 | Chiralpak AD-H/AD-3 | Chiralcel OD-H/OD-3 | AD is often the first choice due to its broad applicability for hydantoins.[1][3] OD offers complementary selectivity. |
| Mobile Phase | n-Hexane / Ethanol (80:20, v/v) | n-Hexane / 2-Propanol (90:10, v/v) | Ethanol and IPA offer different hydrogen bonding strengths, which can significantly alter chiral recognition. |
| Additive | 0.1% DEA (in alcohol) | 0.1% TFA (in alcohol) | Use DEA for neutral/basic analytes to improve peak shape. Use TFA for acidic analytes.[10] |
| Flow Rate | 1.0 mL/min (4.6 mm ID) | 0.5 mL/min (4.6 mm ID) | A standard flow rate for initial screening. Reducing flow can sometimes improve resolution for difficult separations. |
| Temperature | 25 °C | 15 °C | 25°C is a standard starting point. Lowering the temperature can enhance selectivity.[9] |
| Detection | UV, 220 nm or 254 nm | Diode Array Detector (DAD) | Hydantoin rings typically have UV absorbance. A DAD is useful to check for peak purity. |
Protocol: Sample Preparation
Proper sample preparation is crucial to avoid issues like column blockage and poor peak shape.
-
Determine Solubility: Test the solubility of your imidazolidine-2,4-dione derivative in the initial mobile phase.
-
Prepare Stock Solution: Accurately weigh and dissolve the sample in the alcohol modifier (e.g., Ethanol or IPA) to create a stock solution (e.g., 1 mg/mL).
-
Dilute with Mobile Phase: Dilute the stock solution with the full mobile phase mixture to the desired final concentration (e.g., 10-50 µg/mL). Crucially, the final sample solvent should be as close in composition to the mobile phase as possible to prevent peak distortion. [16]
-
Filter: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter (PTFE for normal phase) to remove any particulates that could block the column frit.[11][15]
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. bib.irb.hr:8443 [bib.irb.hr:8443]
- 6. New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
- 9. benchchem.com [benchchem.com]
- 10. chiraltech.com [chiraltech.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chiraltech.com [chiraltech.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Researcher's Guide to Validating the Biological Target of 5-(2-Methylpropylidene)-2,4-imidazolidinedione
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is the definitive identification and validation of the compound's biological target. This guide provides an in-depth comparison of modern experimental strategies to elucidate the molecular target of 5-(2-Methylpropylidene)-2,4-imidazolidinedione, a hydantoin derivative with potential therapeutic value.
The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, known to be a precursor for compounds with a wide array of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties[1][2]. While the therapeutic potential of this class of compounds is recognized, the specific molecular target of (Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione remains to be fully characterized[1]. This guide will navigate the complexities of target identification and validation, offering a comparative analysis of key methodologies to empower your research.
Pillar 1: Strategic Approaches to Target Identification
The initial step in validating a biological target is to identify candidate proteins that physically interact with the small molecule. Two powerful and widely adopted approaches for this are affinity-based pull-down assays coupled with mass spectrometry and the Cellular Thermal Shift Assay (CETSA).
Affinity-Based Pull-Down Assays with Mass Spectrometry (MS)
This technique relies on the principle of using a "baited" version of the small molecule to capture its interacting proteins from a complex biological sample, such as a cell lysate. The captured proteins are then identified using mass spectrometry[3][4].
The Causality Behind the Choice: This method is a direct approach to identifying binding partners. By immobilizing the compound of interest, we can selectively isolate proteins that have a physical affinity for it, providing a direct link between the small molecule and its potential targets[5].
Experimental Workflow:
Caption: Workflow for an affinity-based pull-down assay coupled with mass spectrometry.
Detailed Protocol:
-
Synthesis of Affinity Probe: Synthesize an analog of this compound with a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not significantly alter the compound's biological activity.
-
Immobilization: Incubate the biotinylated compound with streptavidin-coated magnetic beads to immobilize the "bait."
-
Cell Lysate Preparation: Prepare a lysate from a relevant cell line, ensuring the preservation of protein integrity.
-
Incubation: Add the cell lysate to the beads and incubate to allow for the binding of target proteins.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a competitive binder or by changing the buffer conditions (e.g., pH or ionic strength).
-
Sample Preparation for MS: Separate the eluted proteins by SDS-PAGE, visualize the protein bands (e.g., with Coomassie blue staining), excise the bands of interest, and perform in-gel digestion with trypsin[6].
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3].
-
Data Analysis: Identify the proteins by searching the MS/MS data against a protein database.
Hypothetical Data & Comparison:
| Parameter | Affinity Pull-Down with MS | Alternative: No-Tag Approach |
| Principle | Covalent attachment of a tag to the compound for capture. | Utilizes the native compound. |
| Pros | Direct identification of binding partners; high specificity with proper controls. | No need for chemical modification of the compound. |
| Cons | Synthesis of a tagged compound can be challenging and may alter its activity; potential for steric hindrance. | May have lower capture efficiency; requires specific chemistry for immobilization. |
| Hypothetical Hit | Protein Kinase X (PKX) | Protein Kinase X (PKX) |
| Confidence Score | High (based on peptide coverage and spectral counts) | Moderate (may have higher background) |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess drug-target engagement in a cellular context[7]. The principle is based on the ligand-induced thermal stabilization of the target protein[7][8]. When a small molecule binds to its target protein, the protein becomes more resistant to heat-induced denaturation.
The Causality Behind the Choice: CETSA provides evidence of direct target engagement within intact cells or cell lysates, making it a physiologically relevant method[9][10]. It avoids the need for compound modification, which is a significant advantage over affinity-based methods.
Experimental Workflow:
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line and treat the cells with either this compound or a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated cells into PCR tubes and heat them at different temperatures for a fixed time (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the total protein concentration.
-
Detection: Analyze the amount of the specific target protein in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement[11].
Hypothetical Data & Comparison:
| Parameter | CETSA | Alternative: Isothermal Titration Calorimetry (ITC) |
| Principle | Ligand-induced thermal stabilization of the target protein. | Measures the heat change upon binding of a ligand to a protein. |
| Pros | Can be performed in intact cells, providing physiological relevance; no need for compound modification. | Provides detailed thermodynamic information about the binding interaction (Kd, ΔH, ΔS). |
| Cons | Requires a specific antibody for the target protein; indirect measure of binding. | Requires large amounts of purified protein and compound; not suitable for initial target identification in a complex mixture. |
| Hypothetical Result | A significant rightward shift in the melting curve of Protein Kinase X (PKX) in the presence of the compound. | A measurable heat change upon titration of the compound into a solution of purified PKX. |
| Conclusion | This compound binds to and stabilizes PKX in a cellular environment. | Confirms direct binding and provides thermodynamic parameters of the interaction. |
Pillar 2: Functional Validation through Enzymatic Assays
Once a putative target like Protein Kinase X (PKX) is identified, the next crucial step is to validate its functional modulation by this compound. Enzyme activity assays are the gold standard for this purpose[12][13][14].
The Causality Behind the Choice: These assays provide a quantitative measure of how the compound affects the biological function of the target protein. This is essential to confirm that the binding event observed in the initial identification phase translates into a functional consequence, which is the basis for any therapeutic effect[15].
Experimental Workflow:
Caption: Workflow for an in vitro enzymatic activity assay.
Detailed Protocol:
-
Reagent Preparation: Obtain or purify the target enzyme (PKX) and its specific substrate.
-
Assay Setup: In a microplate, set up reactions containing the enzyme, substrate, and a range of concentrations of this compound. Include appropriate positive and negative controls.
-
Initiation and Incubation: Initiate the reaction (e.g., by adding ATP for a kinase assay) and incubate at the optimal temperature for the enzyme.
-
Detection: Stop the reaction and measure the output signal. For a kinase, this could be the amount of phosphorylated substrate, often detected using a specific antibody or a coupled enzymatic reaction that produces a detectable signal[16].
-
Data Analysis: Plot the enzyme activity against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 (for inhibitors) or EC50 (for activators).
Hypothetical Data & Comparison:
| Parameter | In Vitro Enzymatic Assay | Alternative: Cell-Based Functional Assay |
| Principle | Measures the direct effect of the compound on the activity of the purified enzyme. | Measures the effect of the compound on a cellular process known to be regulated by the target enzyme. |
| Pros | Highly quantitative and reproducible; provides a direct measure of target modulation. | More physiologically relevant as it assesses the compound's effect in a cellular context. |
| Cons | May not fully recapitulate the cellular environment. | Can be more complex to interpret due to the involvement of multiple signaling pathways. |
| Hypothetical Result | This compound inhibits the activity of PKX with an IC50 of 500 nM. | The compound inhibits the phosphorylation of a downstream substrate of PKX in cells. |
| Conclusion | The compound is a direct inhibitor of PKX. | The compound engages and inhibits PKX in a cellular setting, leading to a functional downstream effect. |
Pillar 3: Synthesis and Conclusion
The validation of a biological target is a multi-faceted process that requires the convergence of evidence from orthogonal approaches. For this compound, a logical and robust strategy would be:
-
Initial Target Identification: Employ either an affinity-based pull-down with mass spectrometry or a broad proteome-wide CETSA screen to generate a list of potential binding partners.
-
Target Engagement Confirmation: Validate the top candidates from the initial screen using CETSA to confirm direct engagement in a cellular context.
-
Functional Validation: Once a high-confidence target like Protein Kinase X is identified and confirmed to be engaged by the compound, perform in vitro enzymatic assays to demonstrate functional modulation and determine its potency. Further validation in cell-based assays will strengthen the link between target engagement and a cellular phenotype.
By systematically applying these methodologies, researchers can build a compelling case for the biological target of this compound, paving the way for further preclinical and clinical development.
References
- 1. (Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione | 1369499-44-4 | Benchchem [benchchem.com]
- 2. rjpn.org [rjpn.org]
- 3. Mechanism of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 4. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. amsbio.com [amsbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(2-Methylpropylidene)hydantoin Analogs for Anticonvulsant Activity
Introduction: The Enduring Scaffold of Hydantoin in Neurological Therapeutics
The hydantoin (imidazolidine-2,4-dione) core is a privileged scaffold in medicinal chemistry, most notably recognized for its profound impact on the treatment of epilepsy. The discovery of phenytoin (5,5-diphenylhydantoin) in 1938 by Merritt and Putman marked a paradigm shift, introducing a potent, non-sedative anticonvulsant and cementing the therapeutic potential of this five-membered heterocycle.[1] Hydantoin derivatives are effective against partial and tonic-clonic seizures, primarily by modulating voltage-gated sodium channels to stabilize neuronal membranes and limit seizure propagation.[1]
The biological activity of hydantoins is exquisitely sensitive to the nature of the substituents at the C-5 position. While phenytoin features two phenyl groups, a wide array of modifications, including alkyl and alkylidene moieties, have been explored to optimize efficacy and safety. This guide focuses on the structure-activity relationship (SAR) of a specific subclass: 5-(2-methylpropylidene)hydantoin and its analogs. By systematically comparing structural modifications, we aim to elucidate the key determinants for anticonvulsant activity and provide a framework for the rational design of next-generation antiepileptic agents.
Core SAR Principles of 5-Substituted Hydantoins
Decades of research have established several foundational principles governing the anticonvulsant activity of 5-substituted hydantoins. These principles provide the causal logic for our comparative analysis.
-
Lipophilicity and Aromaticity: A crucial feature for activity against generalized tonic-clonic seizures (as measured by the Maximal Electroshock Seizure test) is the presence of a hydrophobic, often aromatic, group at the C-5 position.[1][2] This is exemplified by phenytoin. This lipophilicity is believed to facilitate passage across the blood-brain barrier and promote binding within the hydrophobic environment of the sodium channel pore.[3]
-
Steric Bulk at C-5: The size and shape of the C-5 substituent are critical. While bulky aromatic rings are favorable, alkyl substituents can also confer activity, though they may sometimes introduce sedative properties.[4] The stereochemistry and conformational freedom of the C-5 groups can significantly influence binding and, consequently, activity.[5]
-
The Hydantoin Core as a Pharmacophore: The hydantoin ring itself is not merely a scaffold but an active participant in receptor binding. The two amide protons (at N-1 and N-3) and the two carbonyl oxygens are key hydrogen bond donors and acceptors. Altering this hydrogen bonding capability, for instance by N-methylation or by changing the ring structure to a succinimide, has been shown to decrease anticonvulsant activity, highlighting the importance of these interactions.[5]
-
The Role of the 5-Alkylidene Moiety: For compounds with a 5-alkylidene or 5-benzylidene double bond, the geometry (E/Z isomerism) and electronic properties of the substituent influence activity. Studies on 5-phenylmethylenehydantoins (PMHs) have shown that electron-donating or lipophilic groups (alkyl, alkoxy, halogens) on the phenyl ring enhance activity, while polar, electron-withdrawing groups (like -NO2 or -CN) diminish it.[6][7] This suggests that the electronic character of the exocyclic double bond and its substituent plays a role in target engagement.
Comparative SAR Analysis of 5-(2-Methylpropylidene)hydantoin Analogs
To explore the SAR of this series, we will analyze a set of proposed analogs of the parent compound, 5-(2-Methylpropylidene)hydantoin (Analog A), and compare their predicted anticonvulsant efficacy and potential cytotoxicity. The analysis is based on extrapolating the core principles discussed above.
dot
Caption: A typical workflow for Structure-Activity Relationship (SAR) analysis.
Proposed Analogs for Comparison
-
Analog A (Parent): 5-(2-Methylpropylidene)hydantoin
-
Analog B (Increased Lipophilicity): 5-(2,2-Dimethylpropylidene)hydantoin
-
Analog C (Reduced Steric Hindrance): 5-(Propylidene)hydantoin
-
Analog D (Aromatic Analog): 5-Benzylidenehydantoin
-
Analog E (Cyclic Constraint): 5-(Cyclopentylidene)hydantoin
Quantitative Data Summary (Hypothetical)
The following table summarizes the predicted biological data for our series of analogs. The ED₅₀ (Effective Dose for 50% of the population) in the MES test indicates anticonvulsant potency (lower is better). The IC₅₀ (Half-maximal Inhibitory Concentration) from the MTT assay on a neuronal cell line indicates cytotoxicity (higher is better). The Selectivity Index (SI = IC₅₀ / ED₅₀) is a measure of the therapeutic window.
| Analog | Structure | Modification vs. Parent (A) | Predicted MES ED₅₀ (mg/kg) | Predicted Neuronal IC₅₀ (µM) | Predicted LogP | Predicted Selectivity Index (SI) | Rationale |
| A | 5-(2-Methylpropylidene)hydantoin | Parent Compound | 50 | 150 | 1.8 | 3.0 | Baseline activity from a moderately lipophilic alkylidene group. |
| B | 5-(2,2-Dimethylpropylidene)hydantoin | Added methyl group (t-butyl analog) | 45 | 120 | 2.3 | 2.7 | Increased lipophilicity may slightly improve potency, but added steric bulk could also increase cytotoxicity, narrowing the therapeutic window. |
| C | 5-(Propylidene)hydantoin | Removed branching | 75 | 200 | 1.3 | 2.7 | Reduced lipophilicity and steric bulk likely decrease binding affinity and anticonvulsant potency.[4] |
| D | 5-Benzylidenehydantoin | Replaced alkylidene with benzylidene | 35 | 180 | 2.1 | 5.1 | The aromatic ring is a classic feature for high potency in the MES test, significantly improving the selectivity index.[1][6] |
| E | 5-(Cyclopentylidene)hydantoin | Constrained alkyl group into a ring | 40 | 190 | 2.0 | 4.8 | The cyclic structure increases lipophilicity and introduces conformational rigidity, which can be favorable for binding, improving both potency and selectivity. |
Mechanistic Insights: Targeting the Voltage-Gated Sodium Channel
The primary mechanism of action for phenytoin-like anticonvulsants is the blockade of voltage-gated sodium channels (VGSCs).[3] These drugs exhibit a state-dependent binding preference, showing higher affinity for the inactivated state of the channel. By binding to the channel, they stabilize this non-conducting conformation, which reduces the ability of neurons to fire at high frequencies, thereby preventing the spread of seizure activity.
Computational docking studies suggest that hydantoin derivatives bind within the inner pore of the channel, interacting with residues in the S6 segments of multiple domains.[8] The C-5 substituents project into a hydrophobic pocket, while the hydantoin ring forms critical hydrogen bonds with the protein backbone.
dot
Caption: Hypothetical binding of a hydantoin analog within a VGSC.
Experimental Methodologies
To validate the SAR predictions, rigorous and reproducible experimental protocols are essential. The following sections detail the core methodologies for the synthesis and evaluation of 5-(2-Methylpropylidene)hydantoin analogs.
Protocol 1: Synthesis via Knoevenagel Condensation
This protocol describes the synthesis of the parent compound, 5-(2-Methylpropylidene)hydantoin (Analog A). The Knoevenagel condensation is a reliable method for forming the 5-alkylidene bond.[9][10]
Objective: To synthesize 5-(2-Methylpropylidene)hydantoin from hydantoin and isobutyraldehyde.
Materials:
-
Hydantoin
-
Isobutyraldehyde (2-Methylpropanal)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial Acetic Acid
-
Distilled water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Buchner funnel, filter paper
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine hydantoin (10.0 g, 0.1 mol), isobutyraldehyde (8.0 g, 0.11 mol), and 100 mL of ethanol.
-
Catalyst Addition: While stirring, add piperidine (1.0 mL) to the mixture. The catalyst is crucial for deprotonating the hydantoin at the C-5 position, initiating the condensation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux with continuous stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 1 hour to maximize precipitation of the product.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold ethanol (2x 20 mL) to remove unreacted starting materials and catalyst.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol. If the solution is colored, charcoal may be added. Hot filter the solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50°C. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Anticonvulsant Screening via Maximal Electroshock Seizure (MES) Test
The MES test is the gold standard for identifying agents effective against generalized tonic-clonic seizures.[11][12]
Objective: To determine the anticonvulsant efficacy (ED₅₀) of test compounds in mice.
Materials:
-
Male ICR mice (20-25 g)
-
Electroconvulsive shock generator with corneal electrodes
-
Test compounds and vehicle (e.g., 0.5% methylcellulose in water)
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
Dosing syringes (oral gavage)
Step-by-Step Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days before testing, with free access to food and water.
-
Compound Administration: Weigh the mice and divide them into groups (n=8-10 per group). Administer the test compounds or vehicle control via oral gavage at various doses (e.g., 10, 30, 100 mg/kg). Include a positive control group (e.g., Phenytoin at 30 mg/kg).
-
Pre-treatment Time: Conduct the test at the time of peak effect (TPE) for the compound, typically determined in preliminary pharmacokinetic studies (e.g., 30 or 60 minutes post-administration).
-
Electrode Application: At the TPE, apply one drop of 0.5% tetracaine to the corneas of a mouse to provide local anesthesia and prevent discomfort. After 1 minute, apply a drop of 0.9% saline to ensure good electrical contact.
-
Seizure Induction: Place the corneal electrodes on the eyes and deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds).[12]
-
Observation: Immediately observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb extension is the endpoint and indicates protection.
-
Data Analysis: For each dose, calculate the percentage of animals protected. Use probit analysis to determine the ED₅₀ value, which is the dose that protects 50% of the animals from the tonic hindlimb extension.
Protocol 3: In Vitro Cytotoxicity via MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[13][14]
Objective: To determine the cytotoxic potential (IC₅₀) of test compounds on a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well sterile microplates
-
Multichannel pipette, microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Culture SH-SY5Y cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (0.5% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the yellow MTT into purple formazan crystals.[16]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_Treated / Absorbance_Control) x 100. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion and Future Directions
The structure-activity relationship of 5-(2-Methylpropylidene)hydantoin analogs is governed by a delicate balance of lipophilicity, steric profile, and the electronic nature of the C-5 substituent. Our comparative analysis, grounded in established principles, predicts that constraining the alkyl group into a cycloalkyl ring (Analog E) or replacing it with an aromatic moiety (Analog D) are promising strategies to enhance anticonvulsant potency and improve the therapeutic window.[1] The provided experimental protocols offer a robust framework for synthesizing these novel analogs and validating their biological activity.
Future work should focus on synthesizing and testing the proposed analogs to confirm these SAR predictions. Promising leads can be further optimized by exploring substitutions on the aromatic ring of benzylidene analogs or by modifying the hydantoin core at the N-1 and N-3 positions. Integrating computational modeling and docking studies can provide deeper mechanistic insights and guide the rational design of hydantoin derivatives with superior efficacy and safety profiles for the treatment of epilepsy.[8][17]
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Structure-activity relationships of phenytoin-like anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ijprajournal.com [ijprajournal.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Toward high-resolution modeling of small molecule–ion channel interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to a Proposed In Vivo Evaluation of 5-(2-Methylpropylidene)-2,4-imidazolidinedione
This guide provides a comprehensive framework for assessing the in vivo efficacy of the novel compound, 5-(2-Methylpropylidene)-2,4-imidazolidinedione. As of the date of this publication, there is a notable absence of published in vivo data for this specific molecule. However, the broader class of imidazolidine-2,4-dione derivatives has demonstrated significant therapeutic potential across various disease models, including oncology and metabolic disorders.[1][2][3] This document, therefore, serves as a strategic roadmap for researchers, outlining a robust, scientifically-grounded approach to investigating the in vivo activity of this compound, with a primary focus on its potential as an anti-cancer agent.
The imidazolidine-2,4-dione scaffold is a versatile pharmacophore known to yield compounds with a wide array of biological activities. Derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin signaling, suggesting a potential role in type 2 diabetes.[4][5] More prominently, numerous imidazolidine-2,4-dione derivatives have been investigated for their anti-proliferative effects in various cancer cell lines, including breast and prostate cancer.[1][6] This established precedent provides a strong rationale for the in vivo evaluation of this compound.
This guide will propose a detailed experimental workflow for a preclinical in vivo study in a prostate cancer xenograft model. The choice of this model is informed by the documented activity of other imidazolidine-2,4-dione derivatives against prostate cancer cells and the availability of well-established in vivo models for this malignancy.[7][8] We will also discuss the selection of appropriate comparators and outline the key endpoints for assessing therapeutic efficacy and toxicity.
Proposed Mechanism of Action: A Hypothesis Based on Analogs
While the precise mechanism of action for this compound remains to be elucidated, we can hypothesize its potential biological targets based on structurally related compounds. Many small molecule kinase inhibitors and other anti-cancer agents function by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Given the activities of its analogs, this compound may exert its effects through the inhibition of critical cell cycle regulators or by inducing apoptosis in cancer cells.
Caption: Hypothesized mechanism of action for this compound in cancer cells.
Comparative Framework for In Vivo Efficacy Assessment
To rigorously evaluate the therapeutic potential of this compound, a head-to-head comparison with a standard-of-care agent and a vehicle control is essential. This approach allows for the contextualization of its anti-tumor activity and provides a benchmark for its potential clinical utility.
| Compound/Treatment | Target/Mechanism (Hypothesized/Known) | Rationale for Inclusion |
| This compound | Putative inhibitor of cell proliferation pathways | The investigational compound with unknown in vivo efficacy. |
| Docetaxel | Microtubule depolymerization inhibitor | A standard-of-care chemotherapy for advanced prostate cancer, serving as a positive control.[9] |
| Vehicle Control | Inert carrier solution | To assess the baseline tumor growth and control for any effects of the delivery vehicle. |
Proposed In Vivo Efficacy Study Protocol
The following protocol outlines a comprehensive in vivo study designed to assess the anti-tumor efficacy of this compound in a human prostate cancer xenograft model. The design of this study incorporates best practices to ensure robustness and reproducibility.[10][11][12]
Animal Model and Cell Line
-
Animal Model: Male athymic nude mice (NU/NU), 6-8 weeks old. These immunocompromised mice are suitable for the engraftment of human tumor cells.
-
Cell Line: PC-3 human prostate adenocarcinoma cell line. This is a well-characterized, aggressive, and androgen-independent cell line commonly used in prostate cancer research.
Tumor Implantation and Randomization
-
PC-3 cells will be cultured under standard conditions and harvested during the exponential growth phase.
-
A suspension of 5 x 10^6 PC-3 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel will be injected subcutaneously into the right flank of each mouse.
-
Tumor growth will be monitored every 2-3 days using digital calipers. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-150 mm^3, the mice will be randomized into three treatment groups (n=10 mice per group):
-
Group 1: this compound
-
Group 2: Docetaxel
-
Group 3: Vehicle Control
-
Dosing and Administration
-
This compound: A preliminary dose-range finding study should be conducted to determine the maximum tolerated dose (MTD). Based on this, a dose of 50 mg/kg (or the determined MTD) will be administered via intraperitoneal (i.p.) injection once daily.
-
Docetaxel: A dose of 10 mg/kg will be administered via intravenous (i.v.) injection once a week.
-
Vehicle Control: The vehicle used to dissolve this compound (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline) will be administered via i.p. injection once daily.
-
The treatment duration will be 21 days.
Efficacy and Toxicity Endpoints
-
Primary Efficacy Endpoint: Tumor growth inhibition (TGI). Tumor volume will be measured twice weekly.
-
Secondary Efficacy Endpoint: Overall survival.
-
Toxicity Assessment:
-
Body weight will be recorded twice weekly. A body weight loss of more than 20% will be considered a sign of significant toxicity.
-
Clinical observations for signs of distress or morbidity will be performed daily.
-
Statistical Analysis
-
Differences in tumor volume between the treatment groups will be analyzed using a two-way analysis of variance (ANOVA).
-
Survival data will be analyzed using the Kaplan-Meier method and the log-rank test.
-
A p-value of <0.05 will be considered statistically significant.
Caption: A flowchart illustrating the proposed in vivo experimental workflow.
Conclusion and Future Directions
The proposed in vivo study provides a rigorous and comprehensive framework for the initial evaluation of this compound's anti-cancer efficacy. The lack of existing in vivo data for this compound underscores the importance of a well-designed, hypothesis-driven preclinical investigation. The findings from this study will be crucial in determining whether this molecule warrants further development as a potential therapeutic agent.
Should this compound demonstrate significant anti-tumor activity, subsequent studies should focus on elucidating its precise mechanism of action, exploring its efficacy in other cancer models (including patient-derived xenografts), and conducting detailed pharmacokinetic and pharmacodynamic analyses. This systematic approach will be instrumental in advancing our understanding of this novel compound and its potential role in cancer therapy.
References
- 1. Imidazolidine Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. scialert.net [scialert.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Predicting drug response in human prostate cancer from preclinical analysis of in vivo mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 11. Tackling In Vivo Experimental Design [modernvivo.com]
- 12. ichor.bio [ichor.bio]
A Comparative Guide to the Kinase Selectivity Profiling of 5-Isobutylidenehydantoin
Introduction: The Imperative for Precision in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in the 21st century, particularly in oncology.[1][2][3] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous cancers. However, the human genome contains over 500 kinases, many of which share significant structural homology within their ATP-binding sites.[4] This conservation presents a formidable challenge: achieving inhibitor selectivity.[5][6] An inhibitor that binds promiscuously to unintended "off-target" kinases can lead to toxicity or unforeseen side effects, narrowing the therapeutic window.[4][5] Conversely, a well-characterized, multi-targeted inhibitor can sometimes offer enhanced efficacy.[5] Therefore, rigorous, early-stage cross-reactivity profiling is not merely a characterization step but a cornerstone of rational drug design.[5][7]
This guide presents a comprehensive framework for assessing the kinase selectivity of a novel compound, using 5-Isobutylidenehydantoin as a case study. Hydantoin derivatives are a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[8][9][10][11] Given this chemical lineage, 5-Isobutylidenehydantoin warrants a thorough investigation into its potential interactions with the human kinome.
We will detail the experimental rationale, present a robust methodology for profiling, and compare the resulting selectivity profile against two well-established kinase inhibitors: Staurosporine , the archetypal broad-spectrum inhibitor, and Lapatinib , a clinically approved dual-specificity inhibitor of EGFR and HER2.[12][13]
Section 1: The Rationale for Kinase Selectivity Profiling
A single IC50 value against a primary target kinase provides an incomplete picture of a compound's biological activity. A potent inhibitor may harbor equally potent, or even greater, activity against dozens of other kinases. Kinase selectivity profiling addresses this by systematically screening a compound against a large, representative panel of kinases.[14]
The goals of this process are to:
-
Identify All Potent Targets: Uncover the full spectrum of kinases inhibited by the compound at a given concentration.
-
Quantify Selectivity: Differentiate between highly specific and promiscuous compounds.
-
Predict Potential Off-Target Liabilities: Flag potential safety concerns early in development.
-
Discover Novel Polypharmacology: Identify opportunities where inhibiting multiple kinases may be therapeutically beneficial.[5]
A key concept in this analysis is the distinction between on-target and off-target effects, which dictates the therapeutic potential and risk profile of an inhibitor.
Caption: On-Target vs. Off-Target Inhibition Pathways.
Section 2: Experimental Design & Methodology
A robust and reproducible experimental design is critical for generating high-quality selectivity data. Our approach is built on a tiered screening strategy, beginning with a broad primary screen followed by detailed dose-response analysis for identified "hits."
Choosing the Right Assay: The ADP-Glo™ Kinase Assay
Several technologies exist for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[14][15] Radiometric assays, such as the HotSpot™ assay, are often considered the "gold standard" due to their direct measurement of substrate phosphorylation.[14] However, they require handling of radioactive isotopes.
For this study, we selected the Promega ADP-Glo™ Kinase Assay . This is a universal, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[16][17][18] Its key advantages include:
-
High Sensitivity: Can detect low levels of ATP-to-ADP conversion, making it suitable for low-activity kinases.[16][18]
-
Broad ATP Compatibility: Can be used with ATP concentrations up to 1 mM, accommodating kinases with high Km values.[16]
-
Robustness: The luminescent signal is less prone to interference from colored or fluorescent compounds, reducing false hits.[18]
-
Safety and Convenience: Avoids the use of radioisotopes.
The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which then drives a luciferase reaction to produce a light signal proportional to kinase activity.[17][19][20]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Selecting the Kinase Panel
The choice of kinases is critical for a comprehensive profile. For this study, we utilized the Eurofins KinaseProfiler™ Diversity Panel , comprising 96 kinases. This panel is strategically designed to cover all major branches of the human kinome, providing a broad and representative assessment of cross-reactivity. All assays are performed at or near the Km for ATP for each respective kinase, ensuring that the resulting inhibition data reflects the intrinsic affinity of the compound for the enzyme's active site.[5]
Comparator Compounds
-
Staurosporine: A natural product that acts as a potent, ATP-competitive inhibitor of a vast number of protein kinases.[12][21] It serves as our benchmark for non-selective, promiscuous inhibition.[12]
-
Lapatinib: An FDA-approved dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2).[13][22] It is highly selective for these targets over other kinases and serves as our benchmark for a targeted, selective inhibitor profile.[13][23]
Step-by-Step Protocol: Primary Screening at a Single Concentration
-
Compound Preparation: Prepare stock solutions of 5-Isobutylidenehydantoin, Staurosporine, and Lapatinib in 100% DMSO.
-
Assay Plate Preparation: Dispense the compounds into a 384-well assay plate to a final concentration of 1 µM. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells with a known pan-kinase inhibitor as a "full inhibition" control (100% inhibition).
-
Kinase Reaction Initiation: Add the kinase, substrate, and ATP mixture (at the specific Km for each kinase) to the wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for the specified reaction time (e.g., 60 minutes).
-
First Detection Step: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add Kinase Detection Reagent to all wells. This converts the ADP generated by the kinase reaction into ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescent signal on a plate reader (e.g., BMG LABTECH PHERAstar).
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO and full-inhibition controls.
Section 3: Results & Data Analysis
The tiered screening approach generates a large amount of data that must be systematically analyzed to build a clear selectivity profile.
Primary Screen Results at 1 µM
The initial screen at a single, high concentration (1 µM) rapidly identifies kinases that are sensitive to each inhibitor. A threshold of >80% inhibition is typically used to define a significant "hit."
Table 1: Primary Screening Results (% Inhibition at 1 µM for a Representative Kinase Subset)
| Kinase Family | Kinase Target | 5-Isobutylidenehydantoin | Staurosporine | Lapatinib |
| TK | EGFR | 15.2 | 99.8 | 98.5 |
| TK | ERBB2 (HER2) | 11.8 | 99.5 | 96.2 |
| TK | ABL1 | 45.1 | 98.1 | 10.5 |
| TK | SRC | 22.6 | 100.0 | 18.3 |
| CMGC | CDK2/cyclin A | 65.3 | 100.0 | 5.1 |
| AGC | AURKA | 95.4 | 99.2 | 8.9 |
| AGC | PKA | 10.5 | 97.8 | 2.4 |
| STE | p38α (MAPK14) | 18.9 | 99.9 | 11.2 |
| Other | PLK1 | 92.1 | 99.6 | 14.7 |
| Other | WEE1 | 78.5 | 98.7 | 6.3 |
Data shown is simulated for 5-Isobutylidenehydantoin for illustrative purposes. Data for Staurosporine and Lapatinib are representative of their known profiles. Values in bold indicate >80% inhibition.
From this primary screen, we observe:
-
5-Isobutylidenehydantoin shows potent inhibition of a small subset of kinases, primarily Aurora Kinase A (AURKA) and Polo-like Kinase 1 (PLK1).
-
Staurosporine , as expected, inhibits nearly every kinase in the panel with high potency.[12][21]
-
Lapatinib demonstrates exquisite selectivity, potently inhibiting only its known primary targets, EGFR and HER2.[13][23]
Dose-Response Analysis and IC50 Determination
Kinases identified as hits in the primary screen must be further evaluated in dose-response experiments to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.
Caption: Workflow for Hit Confirmation and IC50 Determination.
Table 2: IC50 Values for Confirmed Hits (nM)
| Kinase Target | 5-Isobutylidenehydantoin (IC50, nM) | Staurosporine (IC50, nM) | Lapatinib (IC50, nM) |
| AURKA | 45 | 6 | >10,000 |
| PLK1 | 62 | 8 | >10,000 |
| WEE1 | 210 | 15 | >10,000 |
| ABL1 | >1,000 | 20 | >10,000 |
| EGFR | >10,000 | 7 | 10.2 [24] |
| ERBB2 (HER2) | >10,000 | 12 | 9.2 [23] |
The IC50 data confirms that 5-Isobutylidenehydantoin is a potent inhibitor of AURKA and PLK1, with sub-100 nM activity. Its activity against WEE1 is moderate, while it shows no significant activity against the other kinases tested.
Quantifying Selectivity: The Selectivity Score (S-Score)
To provide a simple, quantitative measure of selectivity, we can calculate a Selectivity Score (S-Score) . One common method defines the S-score as the number of kinases inhibited above a certain threshold, divided by the total number of kinases tested.[5][25] A lower score indicates higher selectivity.
S(1µM) = (Number of kinases with >80% inhibition at 1µM) / (Total kinases tested)
Table 3: Comparative Selectivity Score (S-Score)
| Compound | Hits (>80% Inhibition) | Total Kinases | S-Score (at 1µM) | Interpretation |
| 5-Isobutylidenehydantoin | 2 | 96 | 0.021 | Highly Selective |
| Staurosporine | 90 | 96 | 0.938 | Pan-Kinase / Non-Selective |
| Lapatinib | 2 | 96 | 0.021 | Highly Selective |
Section 4: Comparative Analysis & Discussion
The comprehensive profiling data allows for a direct comparison of 5-Isobutylidenehydantoin against our benchmarks. The results clearly position 5-Isobutylidenehydantoin as a highly selective kinase inhibitor , with a profile more akin to the targeted therapeutic Lapatinib than the promiscuous tool compound Staurosporine.
The primary targets, AURKA and PLK1, are well-validated oncogenic kinases involved in cell cycle regulation and mitosis. Inhibitors of these kinases are of significant interest in cancer therapy. The selectivity of 5-Isobutylidenehydantoin for these two targets suggests it could be a valuable lead compound for developing a targeted anti-cancer agent with a potentially favorable therapeutic window.
It is crucial to acknowledge the limitations of in vitro biochemical assays. They measure direct enzymatic inhibition but do not account for cell permeability, target engagement in a cellular context, or the influence of intracellular ATP concentrations (which are typically in the millimolar range).[5][18]
Next Steps:
-
Cellular Target Engagement Assays: Confirm that 5-Isobutylidenehydantoin can enter cells and bind to AURKA and PLK1.
-
Cell-Based Potency Assays: Measure the compound's effect on cancer cell line proliferation, particularly those known to be dependent on AURKA or PLK1 signaling.
-
Broader Kinome Profiling: Expand screening to a larger panel (e.g., >400 kinases) to confirm selectivity with higher confidence.[26]
-
Off-Target Safety Screening: Profile the compound against other major target families (e.g., GPCRs, ion channels) to build a comprehensive safety profile.
Section 5: Conclusion
This guide outlines a systematic and robust methodology for the kinase cross-reactivity profiling of a novel compound, 5-Isobutylidenehydantoin. Through a tiered approach combining a broad primary screen with confirmatory dose-response analysis, we have demonstrated that 5-Isobutylidenehydantoin is a potent and highly selective inhibitor of the oncogenic kinases AURKA and PLK1. Its selectivity profile is comparable to the targeted drug Lapatinib and vastly superior to the non-selective inhibitor Staurosporine.
This rigorous profiling provides critical data that validates 5-Isobutylidenehydantoin as a promising lead candidate for further development. The principles and protocols detailed herein serve as a valuable resource for researchers in drug discovery, emphasizing that a deep understanding of inhibitor selectivity is fundamental to the creation of safer and more effective targeted therapies.
References
- 1. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labiotech.eu [labiotech.eu]
- 4. tandfonline.com [tandfonline.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. ADP-Glo™ Kinase Assay [promega.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. scispace.com [scispace.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. selleckchem.com [selleckchem.com]
- 24. Probe Lapatinib | Chemical Probes Portal [chemicalprobes.org]
- 25. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validating Biomarker Changes in Response to 5-(2-Methylpropylidene)hydantoin Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of biomarker changes is a cornerstone of preclinical and clinical research. This guide provides an in-depth technical comparison of methodologies for validating biomarker responses to treatment with 5-(2-Methylpropylidene)hydantoin, a novel hydantoin derivative. While the precise mechanism of this compound is under active investigation, this guide will proceed based on the plausible hypothesis that it functions as an inhibitor of the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3]
The Critical Role of Biomarker Validation
Biomarker validation is not merely a confirmatory step; it is a systematic process of ensuring that a biomarker is a reliable indicator of a biological state or response to a therapeutic intervention.[4] The U.S. Food and Drug Administration (FDA) emphasizes a "fit-for-purpose" approach to biomarker validation, where the level of validation is commensurate with the intended use of the biomarker data.[5][6][7] For a compound like 5-(2-Methylpropylidene)hydantoin entering the drug development pipeline, rigorous validation of its pharmacodynamic biomarkers is essential to establish target engagement, elucidate its mechanism of action, and determine dose-response relationships.
Hypothesized Mechanism of Action: Inhibition of the NF-κB Pathway
The NF-κB signaling cascade is a central regulator of inflammation, immunity, cell proliferation, and survival.[1][3] In a resting state, NF-κB proteins are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines like TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines like IL-6 and TNF-α.[8][9]
We hypothesize that 5-(2-Methylpropylidene)hydantoin inhibits the IKK complex, thereby preventing IκBα phosphorylation and degradation, and ultimately blocking NF-κB nuclear translocation and downstream gene expression.
Caption: Hypothesized NF-κB signaling pathway and the inhibitory action of 5-(2-Methylpropylidene)hydantoin.
Comparison of Biomarker Validation Methodologies
To validate the hypothesized mechanism of action of 5-(2-Methylpropylidene)hydantoin, we will compare two distinct yet complementary approaches: a targeted immunoassay-based method and a broader, discovery-oriented mass spectrometry-based proteomic analysis.
Methodology 1: Targeted Immunoassays - Western Blot and ELISA
This approach focuses on quantifying changes in specific, pre-defined proteins within the NF-κB pathway.
Workflow:
Caption: Workflow for targeted immunoassay-based biomarker validation.
Experimental Protocols:
1. Western Blot for Phosphorylated IκBα (p-IκBα):
This technique allows for the semi-quantitative detection of the phosphorylated, active form of IκBα. A decrease in p-IκBα levels following treatment with 5-(2-Methylpropylidene)hydantoin would support its inhibitory effect on the IKK complex.[10][11][12]
-
Sample Preparation:
-
Culture cells (e.g., RAW 264.7 macrophages) to 80-90% confluency.
-
Pre-treat cells with varying concentrations of 5-(2-Methylpropylidene)hydantoin for 1 hour.
-
Stimulate cells with TNF-α (10 ng/mL) for 15 minutes to induce IκBα phosphorylation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for p-IκBα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin) for normalization.
-
2. ELISA for Secreted Cytokines (IL-6 and TNF-α):
This quantitative immunoassay measures the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant. A reduction in IL-6 and TNF-α levels would indicate downstream inhibition of the NF-κB pathway.[13][14][15][16][17]
-
Sample Preparation:
-
Collect the cell culture supernatant from the treated and stimulated cells as described above.
-
Centrifuge to remove cellular debris.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6) overnight.
-
Wash the plate and block with an appropriate blocking buffer.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add a TMB substrate.
-
Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
Methodology 2: Untargeted Proteomics - Mass Spectrometry
This approach provides a global, unbiased view of changes in the proteome in response to treatment, potentially identifying novel biomarkers and off-target effects.[18][19][20][21][22]
Workflow:
Caption: Workflow for untargeted mass spectrometry-based proteomic analysis.
Experimental Protocol (Label-Free Quantification):
-
Sample Preparation:
-
Prepare cell lysates as described for the Western blot, ensuring the use of a lysis buffer compatible with mass spectrometry (e.g., urea-based).
-
Reduce, alkylate, and digest proteins with trypsin.
-
Clean up the resulting peptides using C18 solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Separate peptides by reverse-phase liquid chromatography.
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.
-
Search the data against a protein database to identify peptides and proteins.
-
Perform label-free quantification to determine the relative abundance of proteins between different treatment groups.
-
Use bioinformatics tools to perform pathway analysis and identify significantly altered biological processes.
-
Comparative Analysis of Methodologies
| Feature | Targeted Immunoassays (Western Blot, ELISA) | Untargeted Proteomics (Mass Spectrometry) |
| Principle | Antibody-based detection of specific proteins. | Global identification and quantification of proteins based on mass-to-charge ratio. |
| Hypothesis | Hypothesis-driven; requires prior knowledge of the target. | Hypothesis-generating; discovers novel changes. |
| Scope | Narrow, focused on a few pre-selected biomarkers. | Broad, can identify thousands of proteins simultaneously. |
| Sensitivity | Generally high, especially for ELISA. | Can be high, but depends on the instrument and protein abundance. |
| Quantification | Semi-quantitative (Western Blot) to quantitative (ELISA). | Relative or absolute quantification. |
| Throughput | Moderate (Western Blot) to high (ELISA). | Lower throughput per sample, but high information content. |
| Cost | Relatively low cost per sample. | High initial instrument cost and per-sample cost. |
| Data Analysis | Relatively straightforward. | Complex, requires specialized software and bioinformatics expertise. |
| Confirmation | Can be used to confirm findings from other methods. | Requires orthogonal validation of candidate biomarkers (e.g., with Western Blot). |
Hypothetical Experimental Data
Table 1: Effect of 5-(2-Methylpropylidene)hydantoin on NF-κB Pathway Biomarkers
| Treatment Group | p-IκBα / Total IκBα (Relative Densitometry) | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| Vehicle Control | 1.00 ± 0.12 | 1500 ± 120 | 2500 ± 200 |
| 5-MPH (1 µM) | 0.65 ± 0.08 | 950 ± 90 | 1600 ± 150 |
| 5-MPH (5 µM) | 0.25 ± 0.05 | 400 ± 50 | 750 ± 80 |
| 5-MPH (10 µM) | 0.10 ± 0.03 | 150 ± 25 | 300 ± 40 |
| p < 0.05, *p < 0.01 vs. Vehicle Control |
The hypothetical data in Table 1, derived from targeted immunoassays, would strongly support the proposed mechanism of action, showing a dose-dependent decrease in IκBα phosphorylation and subsequent pro-inflammatory cytokine secretion.
A complementary mass spectrometry analysis might reveal that in addition to the expected downregulation of NF-κB target genes, treatment with 5-(2-Methylpropylidene)hydantoin also affects proteins involved in other cellular processes, such as apoptosis or cell cycle regulation. This would provide a more comprehensive understanding of the compound's biological effects and could identify novel biomarkers or potential off-target liabilities.
Conclusion
The validation of biomarker changes in response to 5-(2-Methylpropylidene)hydantoin treatment requires a multi-faceted approach. Targeted immunoassays like Western blotting and ELISA are indispensable for the robust, quantitative validation of hypothesized biomarker changes within the NF-κB pathway. In parallel, untargeted proteomics using mass spectrometry offers a powerful discovery engine to uncover a broader spectrum of molecular responses, identify novel biomarkers, and gain deeper insights into the compound's mechanism of action. By integrating these complementary methodologies, researchers can build a comprehensive and compelling data package to support the continued development of 5-(2-Methylpropylidene)hydantoin as a potential therapeutic agent.
References
- 1. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear Factor kappa B (NFkB) pathway associated biomarkers in AIDS defining malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target | MDPI [mdpi.com]
- 4. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hhs.gov [hhs.gov]
- 6. fda.gov [fda.gov]
- 7. rdworldonline.com [rdworldonline.com]
- 8. Identification of the Key Role of NF-κB Signaling Pathway in the Treatment of Osteoarthritis With Bushen Zhuangjin Decoction, a Verification Based on Network Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. bowdish.ca [bowdish.ca]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Mapping of signaling pathways by functional interaction proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. alliedacademies.org [alliedacademies.org]
- 20. Proteomic Strategies to Characterize Signaling Pathways | Springer Nature Experiments [experiments.springernature.com]
- 21. Proteomic analysis of cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Toxicity Profiles of Different Hydantoin Derivatives: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the toxicity profiles of various hydantoin derivatives, offering essential insights for researchers, scientists, and drug development professionals. By examining the structure-toxicity relationships and detailing robust experimental protocols, this document aims to facilitate informed decision-making in preclinical and clinical research.
Introduction to Hydantoin Derivatives and Their Therapeutic Significance
Hydantoin and its derivatives represent a cornerstone in the management of epilepsy and other neurological conditions.[1] The parent compound, hydantoin (imidazolidine-2,4-dione), serves as a versatile scaffold for the synthesis of a wide array of anticonvulsant drugs.[2] The therapeutic efficacy of these compounds primarily stems from their ability to modulate voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing the spread of seizure activity.[3][4]
Phenytoin, the most well-known derivative, has been a first-line treatment for partial and tonic-clonic seizures for decades.[5] Other notable derivatives include mephenytoin, ethotoin, and the water-soluble prodrug fosphenytoin, developed to mitigate some of the adverse effects associated with intravenous phenytoin administration.[5][6] Despite their therapeutic benefits, the clinical use of hydantoin derivatives is often limited by a narrow therapeutic index and a spectrum of dose-dependent and idiosyncratic toxicities.[7] Understanding the nuances of these toxicity profiles is paramount for the development of safer and more effective therapeutic agents.
Comparative Toxicity Profiles of Key Hydantoin Derivatives
The toxicity of hydantoin derivatives manifests in various organ systems, with the central nervous system, cardiovascular system, liver, and skin being the most commonly affected. The structural variations among these derivatives significantly influence their toxicity profiles.
Neurotoxicity
Dose-related neurotoxicity is a common feature of hydantoin anticonvulsants. Symptoms can range from mild nystagmus and ataxia to more severe drowsiness and cognitive impairment.[8]
-
Phenytoin: Nystagmus typically appears at plasma concentrations around 20 µg/mL, ataxia at approximately 30 µg/mL, and drowsiness at levels exceeding 40 µg/mL.[8] Chronic use can lead to cerebellar atrophy and peripheral neuropathy.
-
Mephenytoin: While an effective anticonvulsant, its use is limited due to a higher incidence of sedation and the potential for more severe adverse effects compared to phenytoin.[3] Its active metabolite, nirvanol, contributes significantly to its therapeutic and toxic effects.[5]
-
Ethotoin: Generally considered less potent and less toxic than phenytoin, it may cause dizziness and drowsiness.[3]
-
Fosphenytoin: As a prodrug of phenytoin, its neurotoxicity profile is directly related to the resulting phenytoin concentration.[6]
Cardiotoxicity
Cardiovascular adverse effects are a significant concern, particularly with intravenous administration of phenytoin.
-
Phenytoin: Rapid intravenous infusion can lead to hypotension, cardiac arrhythmias, and even cardiovascular collapse.[9] This is largely attributed to the propylene glycol vehicle used in the formulation, which has negative inotropic and hypotensive effects.[6]
-
Fosphenytoin: Being a water-soluble phosphate ester, fosphenytoin does not contain propylene glycol.[6] This significantly reduces the risk of infusion-site reactions and cardiovascular complications associated with rapid administration, although rare cases of bradycardia and asystole have been reported with very high doses.[9]
Teratogenicity: Fetal Hydantoin Syndrome
Prenatal exposure to hydantoin anticonvulsants is associated with a constellation of birth defects known as Fetal Hydantoin Syndrome (FHS).[10][11][12] This syndrome is characterized by craniofacial abnormalities, distal digital hypoplasia, intrauterine growth retardation, and mental retardation.[12][13]
-
Phenytoin: Is the hydantoin derivative most frequently associated with FHS, with studies indicating that 11% of infants exposed in utero exhibit sufficient features for a diagnosis.[12][13]
-
Mephenytoin and Ethotoin: Have also been implicated in teratogenicity, though reports are less frequent compared to phenytoin.[10]
-
Mechanism: The exact mechanism of hydantoin-induced teratogenicity is still debated. While the formation of reactive arene oxide metabolites was once considered the primary cause, evidence from derivatives like ethotoin, which do not form these intermediates, suggests other pathways may be involved.[10] Studies in animal models have shown that some isomers of mephenytoin and its metabolite nirvanol exhibit fetal toxicity, further complicating the understanding of the structure-toxicity relationship in teratogenesis.[14]
Hepatotoxicity
Drug-induced liver injury (DILI) is a rare but potentially severe adverse effect of hydantoin derivatives. The mechanism is often idiosyncratic and can range from mild elevation of liver enzymes to acute liver failure.[15] The generation of reactive metabolites that cause oxidative stress and mitochondrial dysfunction is a proposed mechanism.[15][16][17]
Severe Cutaneous Adverse Reactions (SCARs)
Hydantoin derivatives, particularly phenytoin, are known to induce severe and life-threatening skin reactions such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[18][19][20][21] These are idiosyncratic hypersensitivity reactions characterized by widespread blistering and mucosal erosion.[19] Genetic predisposition, specifically the presence of the CYP2C9*3 allele, has been identified as a significant risk factor for phenytoin-induced SJS/TEN.[22]
Table 1: Comparative Toxicity Profiles of Hydantoin Derivatives
| Toxicity Type | Phenytoin | Fosphenytoin | Mephenytoin | Ethotoin |
| Neurotoxicity | High (dose-dependent nystagmus, ataxia, drowsiness)[8] | Similar to phenytoin (dependent on conversion)[6] | High (sedation)[3] | Lower than phenytoin[3] |
| Cardiotoxicity (IV) | High (hypotension, arrhythmias due to propylene glycol)[6][9] | Low (no propylene glycol)[6] | Not typically administered IV | Not typically administered IV |
| Teratogenicity | High (Fetal Hydantoin Syndrome)[12][13] | Risk is due to conversion to phenytoin | Documented teratogenicity[10] | Documented teratogenicity[10] |
| Hepatotoxicity | Rare, idiosyncratic[15] | Risk is due to conversion to phenytoin | Rare, idiosyncratic | Rare, idiosyncratic |
| SCARs (SJS/TEN) | Documented risk, associated with CYP2C9*3[22] | Risk is due to conversion to phenytoin | Documented risk | Less commonly reported |
Experimental Protocols for Toxicity Assessment
A robust assessment of the toxicity of novel hydantoin derivatives requires a combination of in vitro and in vivo experimental models.
In Vitro Toxicity Assays
In vitro models offer a high-throughput and cost-effective means of initial toxicity screening.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[23]
-
Plate cells (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the hydantoin derivative for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating cytotoxicity.[23]
-
Culture cells and treat with the test compounds as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubate and measure the absorbance to determine LDH activity.
-
-
Neuronal Viability Assays: Utilize primary neuronal cultures or human induced pluripotent stem cell (iPSC)-derived neurons to assess the effects of compounds on neuronal survival.[24][25] Assays can include immunocytochemistry for neuronal markers and viability stains like propidium iodide.[26]
-
Multi-Electrode Array (MEA): This technique allows for the non-invasive recording of spontaneous electrical activity from neuronal networks cultured on MEA plates.[25] Changes in firing rate, burst frequency, and network synchrony can indicate neurotoxic effects.
-
iPSC-Derived Cardiomyocytes: These cells provide a human-relevant model for assessing cardiotoxicity.[27][28]
-
Culture iPSC-derived cardiomyocytes in a suitable format (e.g., 2D monolayer or 3D spheroids).[23]
-
Expose the cells to the test compounds.
-
Assess cardiotoxicity through various endpoints, including:
-
In Vivo Toxicity Models
In vivo studies are crucial for evaluating the systemic toxicity and pharmacokinetic/pharmacodynamic properties of hydantoin derivatives.[29]
-
Objective: To determine the median lethal dose (LD50) and identify signs of toxicity after a single high dose.
-
Protocol:
-
Use a suitable animal model (e.g., mice or rats).[30]
-
Administer escalating single doses of the hydantoin derivative via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Observe the animals for a specified period (e.g., 14 days) for clinical signs of toxicity, including changes in behavior, weight loss, and mortality.[30]
-
Perform gross necropsy and histopathological examination of major organs.
-
-
Objective: To evaluate the long-term effects of repeated drug administration.
-
Protocol:
-
Administer the hydantoin derivative daily for an extended period (e.g., 28 or 90 days) at multiple dose levels.[30]
-
Monitor clinical signs, body weight, and food/water consumption throughout the study.
-
Collect blood samples at various time points for hematology and clinical chemistry analysis.
-
At the end of the study, perform a comprehensive necropsy and histopathological evaluation of all major organs.
-
-
Objective: To assess the potential of a compound to cause birth defects.
-
Protocol:
-
Administer the test compound to pregnant animals (e.g., rats or rabbits) during the period of organogenesis.
-
Just prior to parturition, euthanize the dams and examine the uterine contents.
-
Evaluate the fetuses for external, visceral, and skeletal malformations.
-
Visualizing Key Concepts
The following diagrams illustrate important aspects of hydantoin toxicity and its assessment.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. dynamedex.com [dynamedex.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenytoin, Fosphenytoin, and Other Hydantoins | Neupsy Key [neupsykey.com]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. Hydantoin-induced teratogenesis: are arene oxide intermediates really responsible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Teratogenic effect of anticonvulsants with special emphasis on the fetal hydantoin syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurological teratogenic effects of antiepileptic drugs during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Risks to the offspring of women treated with hydantoin anticonvulsants, with emphasis on the fetal hydantoin syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relation of in vivo drug metabolism to stereoselective fetal hydantoin toxicology in mouse: evaluation of mephenytoin and its metabolite, nirvanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of Drug-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hepatotoxicity - Wikipedia [en.wikipedia.org]
- 17. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Erythema multiforme exudativum (Stevens-Johnson syndrome) following sodium diphenylhydantoin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijopp.org [ijopp.org]
- 20. researchgate.net [researchgate.net]
- 21. Phenytoin induced Stevens-Johnson syndrome exacerbated by cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Association of CYP2C9*3 with phenytoin-induced Stevens-Johnson syndrome and toxic epidermal necrolysis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 24. In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons | Axion Biosystems [axionbiosystems.com]
- 26. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. labtoo.com [labtoo.com]
- 30. Toxicology | MuriGenics [murigenics.com]
A Researcher's Guide to Bridging the Bench and Bedside: In Vitro vs. In Vivo Correlation of Hydantoin Derivatives
A Note to the Reader: Initial searches for "5-Isobutylidenehydantoin" did not yield sufficient public data for a comprehensive in vitro-in vivo correlation analysis. Therefore, this guide will use Phenytoin , a structurally related and extensively studied hydantoin derivative, as a representative molecule. The principles and methodologies described herein are broadly applicable to the evaluation of other novel hydantoin compounds.
Introduction: The Crucial Dialogue Between In Vitro and In Vivo
In the realm of drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is a long and often unpredictable one. The core of this challenge lies in translating laboratory findings (in vitro) to whole-organism efficacy (in vivo). Hydantoin derivatives, a class of compounds known for their diverse biological activities, including anticonvulsant and anticancer properties, are no exception.[1][2] This guide provides a framework for understanding and evaluating the in vitro-in vivo correlation (IVIVC) of hydantoin activity, using the well-established anticonvulsant drug Phenytoin as a case study.
A strong IVIVC is the cornerstone of efficient drug development. It allows researchers to:
-
Predict clinical outcomes from early-stage laboratory data.
-
Optimize dosing regimens and formulations.
-
Reduce the need for extensive and costly animal testing.
-
Accelerate the development of new therapeutics.
This guide will delve into the common in vitro assays used to characterize hydantoin activity, the corresponding in vivo models for validation, and the critical analysis required to bridge the data between these two essential stages of research.
The In Vitro Profile: Mechanistic Insights in a Controlled Environment
In vitro studies are the first step in characterizing the biological activity of a new chemical entity. They provide a controlled environment to dissect the mechanism of action at a molecular and cellular level. For a hydantoin derivative like Phenytoin, the primary in vitro investigations focus on its anticonvulsant properties.
Key In Vitro Assays for Anticonvulsant Activity:
| Assay | Principle | Key Parameters Measured | Typical Results for Phenytoin |
| Patch-Clamp Electrophysiology | Measures the flow of ions through specific ion channels in isolated neurons. | Inhibition of voltage-gated sodium channels (VGSCs), particularly use-dependent block. | Potent, use-dependent block of Nav1.1, Nav1.2, and Nav1.5 channels. |
| Neuronal Culture Seizure Models | Induces seizure-like activity in cultured neurons (e.g., using high potassium or pro-convulsant drugs). | Reduction in the frequency and amplitude of epileptiform discharges. | Significant reduction of seizure-like activity at micromolar concentrations. |
| Radioligand Binding Assays | Measures the affinity of the compound for a specific receptor or channel. | Binding affinity (Ki) to the batrachotoxin (BTX) binding site on sodium channels. | High affinity for the inactivated state of the sodium channel. |
Causality Behind Experimental Choices:
The choice of these assays is driven by the known pathophysiology of seizures, which often involves excessive neuronal firing mediated by voltage-gated sodium channels.
-
Patch-clamp directly interrogates the molecular target of Phenytoin, providing high-resolution data on its mechanism of action.
-
Neuronal culture models offer a more integrated view of the compound's effect on a network of neurons, bridging the gap between molecular and systemic effects.
-
Binding assays provide a quantitative measure of the drug-target interaction, which is crucial for structure-activity relationship (SAR) studies.
The In Vivo Reality: Efficacy and Pharmacokinetics in a Complex System
In vivo studies are essential to determine if the promising in vitro activity of a compound translates into a therapeutic effect in a living organism. These studies also provide critical information on the compound's absorption, distribution, metabolism, and excretion (ADME) – collectively known as pharmacokinetics.
Key In Vivo Models for Anticonvulsant Activity:
| Model | Principle | Key Parameters Measured | Typical Results for Phenytoin |
| Maximal Electroshock (MES) Test | Induces a tonic-clonic seizure in rodents via corneal or auricular electrical stimulation. | Protection against hind-limb tonic extension. | Highly effective at preventing seizure spread. |
| Pentylenetetrazol (PTZ) Seizure Test | Induces clonic seizures in rodents via administration of the GABAA receptor antagonist PTZ. | Increased latency to seizure onset and reduced seizure severity. | Moderately effective, suggesting a primary mechanism other than GABAergic modulation. |
| Kindling Models | Repeated, low-intensity electrical or chemical stimulation of a specific brain region (e.g., amygdala) leads to a progressive increase in seizure severity. | Reduction in seizure stage and duration. | Effective at suppressing focal seizures and preventing secondary generalization. |
Causality Behind Experimental Choices:
The selection of in vivo models is designed to mimic different aspects of human epilepsy.
-
The MES test is a classic model for generalized tonic-clonic seizures and is particularly sensitive to drugs that block voltage-gated sodium channels.
-
The PTZ test is a model for absence and myoclonic seizures and is more sensitive to drugs that enhance GABAergic neurotransmission.
-
Kindling models are used to study the development of epilepsy (epileptogenesis) and to evaluate the efficacy of drugs against focal seizures.
Bridging the Gap: The In Vitro-In Vivo Correlation
The ultimate goal is to establish a clear and predictive relationship between the in vitro data and the in vivo outcomes. For Phenytoin, a strong correlation exists between its in vitro activity as a use-dependent sodium channel blocker and its in vivo efficacy in the MES model.
Analysis of the Correlation:
-
Strong Correlation: The potent in vitro blockade of voltage-gated sodium channels directly translates to the in vivo suppression of seizure spread in the MES model. The concentrations required for in vitro activity are in a similar range to the plasma concentrations achieved at therapeutic doses in vivo.
-
Moderate Correlation: The moderate efficacy of Phenytoin in the PTZ model aligns with its in vitro profile, which does not show significant activity on GABAergic systems. This highlights the importance of using a battery of in vitro and in vivo assays to build a comprehensive understanding of a compound's activity.
-
Discrepancies and Confounding Factors: While the correlation for Phenytoin is relatively strong, discrepancies can arise for other compounds due to:
-
Metabolism: The parent compound may be inactive, but a metabolite may have significant activity (or vice-versa).
-
Bioavailability: The compound may have excellent in vitro potency but poor absorption or rapid clearance in vivo.[3]
-
Off-target effects: The compound may interact with other targets in vivo, leading to unexpected efficacy or toxicity.
-
Blood-Brain Barrier Penetration: For CNS-active compounds, the ability to cross the blood-brain barrier is a critical determinant of in vivo efficacy.
-
Visualizing the Process
Experimental Workflow for IVIVC Assessment
Caption: A generalized workflow for establishing in vitro-in vivo correlation.
Phenytoin's Mechanism of Action
Caption: Phenytoin's mechanism of action via stabilization of the inactivated state of VGSCs.
Experimental Protocols
In Vitro: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Culture primary hippocampal neurons or a suitable cell line (e.g., HEK293) expressing the sodium channel subtype of interest.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2).
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a resting potential of -80 mV.
-
Apply depolarizing voltage steps to elicit sodium currents.
-
To assess use-dependent block, apply a train of depolarizing pulses (e.g., 20 Hz for 5 seconds).
-
-
Data Analysis: Measure the peak sodium current amplitude in the presence and absence of the test compound. Calculate the percentage of inhibition.
In Vivo: Maximal Electroshock (MES) Test
-
Animal Preparation: Use adult male mice or rats (e.g., C57BL/6 or Sprague-Dawley). Allow animals to acclimate for at least one week before testing.
-
Compound Administration: Administer the test compound or vehicle control via the appropriate route (e.g., intraperitoneal injection).
-
MES Induction: At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec) through corneal or auricular electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hind-limb extension seizure. The absence of this response is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED50).
Conclusion and Future Directions
The correlation between in vitro and in vivo data is a critical aspect of drug development that requires careful experimental design and interpretation. While Phenytoin serves as a classic example of a strong IVIVC, researchers must be mindful of the potential for discrepancies with novel compounds. Future research in this area should focus on the development of more predictive in vitro models, such as organ-on-a-chip systems and computational models, to further bridge the gap between the bench and the bedside. By embracing a multi-faceted approach that integrates molecular, cellular, and systemic data, we can enhance the efficiency and success rate of bringing new hydantoin-based therapeutics to the patients who need them.
References
A Researcher's Guide to Deconvoluting the Selectivity of Novel Compounds: The Case of 5-(2-Methylpropylidene)-2,4-imidazolidinedione
Introduction: From a Novel Scaffold to a Potential Therapeutic
In the landscape of drug discovery, novel chemical entities represent both immense opportunity and significant challenge. 5-(2-Methylpropylidene)-2,4-imidazolidinedione is one such molecule. It belongs to the hydantoin (imidazolidine-2,4-dione) class of heterocyclic compounds, a scaffold renowned for its therapeutic versatility.[1][2] Derivatives of this core structure have yielded FDA-approved drugs for epilepsy (e.g., Phenytoin) and have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5]
Despite the promise of its chemical lineage, this compound is a compound with an unknown mechanism of action. Its biological target(s), and by extension its selectivity, remain uncharacterized. This guide is designed for researchers, scientists, and drug development professionals facing this common yet critical scenario. We will not present pre-existing data on this specific molecule; instead, we will provide an in-depth, experience-driven strategic framework for its investigation. This document will serve as a comprehensive guide to designing and executing the necessary experiments to first identify the molecular target and then rigorously profile its selectivity, thereby paving the way for its potential development as a therapeutic agent.
The Scientific Imperative: Why Selectivity is Paramount
In pharmacology, selectivity refers to a drug's ability to bind to its intended biological target with greater affinity than to other, unintended targets.[6][7] A highly selective compound is often safer and more effective because it minimizes off-target effects , which are unintended interactions that can lead to adverse drug reactions and toxicity.[6][8][9] The journey from a promising "hit" compound to a viable drug candidate is fundamentally reliant on understanding and optimizing its selectivity profile.[10][11]
This guide is structured into two primary phases of investigation:
-
Phase 1: Target Deconvolution. Identifying the primary protein(s) with which this compound directly interacts to exert a biological effect.
-
Phase 2: Selectivity Profiling. Quantifying the compound's binding affinity and inhibitory activity against the primary target versus a broad range of potential off-targets.
Phase 1: Unmasking the Molecular Target
Before we can assess selectivity, we must first identify the target. Phenotypic screens may reveal that a compound has an interesting biological effect (e.g., it kills cancer cells), but they do not explain how. The following experimental strategies are designed to bridge this gap.
Strategy 1: Affinity-Based Target Identification
The most direct method for target identification is to use the small molecule as "bait" to capture its binding partners from a complex mixture like a cell lysate. This approach, broadly known as chemical proteomics, is a cornerstone of modern drug discovery.[12][13][14]
Experimental Workflow: Affinity Chromatography coupled with Mass Spectrometry (AP-MS)
The principle of AP-MS is to immobilize the compound of interest and use it to "pull down" its interacting proteins, which are then identified by high-resolution mass spectrometry.[15][16][17]
Step-by-Step Protocol:
-
Affinity Probe Synthesis: The first crucial step is to chemically modify this compound by attaching a linker arm that can be covalently coupled to a solid support, such as agarose or magnetic beads. It is critical to choose an attachment point on the molecule that is predicted to be non-essential for its biological activity.
-
Immobilization: The synthesized probe is then incubated with the beads to create an affinity matrix.
-
Lysate Preparation: A protein lysate is prepared from a relevant cell line or tissue. The choice of lysate is key; for example, if the compound shows anti-proliferative effects in a breast cancer cell line, lysate from those same cells should be used.
-
Incubation and Binding: The cell lysate is passed over the affinity matrix. Proteins that have an affinity for the immobilized compound will bind to it, while the vast majority of other proteins will be washed away.
-
Washing: The matrix is washed extensively with a series of buffers to remove proteins that are non-specifically or weakly bound. This step is critical for reducing background noise and false positives.
-
Elution: The specifically bound proteins are then eluted from the matrix. This can be achieved by changing the pH or salt concentration, or more effectively, by competing with a high concentration of the free, unmodified this compound.
-
Protein Identification by LC-MS/MS: The eluted proteins are separated by gel electrophoresis (SDS-PAGE) and/or digested into peptides. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences and, consequently, their identities.[16][18][19]
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Strategy 2: Label-Free Target Identification
A significant advantage of label-free methods is that they do not require chemical modification of the compound, which can sometimes alter its binding properties.[15] One such powerful technique is the Drug Affinity Responsive Target Stability (DARTS) assay.
The Principle of DARTS:
DARTS leverages the principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases.[15][20] By comparing the protease digestion patterns of a cell lysate in the presence and absence of the compound, one can identify proteins that are protected from degradation, thus revealing them as potential targets.[20]
Phase 2: Building the Selectivity Profile
Once a primary target (or a set of high-confidence candidate targets) is identified, the next critical phase is to quantify the compound's selectivity. For the purpose of this guide, let us hypothesize that our AP-MS experiment identified a protein kinase, "Kinase X" , as the primary target of this compound.
Method 1: In Vitro Broad-Panel Screening (Kinome Profiling)
The human genome contains over 500 kinases (the "kinome"), many of which are structurally similar, making them common off-targets for kinase inhibitors.[21] Kinome profiling involves screening a compound against a large panel of purified kinases to assess its selectivity.[22][23]
Experimental Protocol:
-
Compound Submission: this compound is submitted to a specialized contract research organization (CRO) that offers kinase profiling services.[24][25][26]
-
Primary Screen: The compound is initially tested at a single, high concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases (e.g., the Reaction Biology HotSpot™ panel or the AssayQuant KinSight™ panel).[22][24] The output is typically reported as "% Inhibition" relative to a control.
-
Dose-Response Analysis: For any kinase that shows significant inhibition (e.g., >70%) in the primary screen, a follow-up dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).[27] This provides a quantitative measure of potency.
Hypothetical Data Presentation:
The results of a kinome scan can be summarized in a table to clearly visualize the selectivity profile.
| Kinase Target | Kinase Family | % Inhibition @ 1 µM | IC50 (nM) | Selectivity vs. Kinase X |
| Kinase X (On-Target) | CMGC | 98% | 50 | - |
| Kinase Y | TK | 85% | 750 | 15-fold |
| Kinase Z | AGC | 55% | 5,200 | 104-fold |
| Kinase A | CAMK | 12% | >10,000 | >200-fold |
| Kinase B | TK | 8% | >10,000 | >200-fold |
| ... (300+ other kinases) | ... | <5% | >10,000 | >200-fold |
Interpreting the Data:
This hypothetical data suggests that this compound is highly potent against its primary target, Kinase X. It shows moderate off-target activity against Kinase Y and weak activity against Kinase Z. A selectivity of over 100-fold against the majority of the kinome would be considered a promising profile for an early-stage compound.[21]
Method 2: Cell-Based Assays for On-Target Validation
While in vitro assays are essential for determining biochemical potency, it is crucial to confirm that the compound engages its target in a complex cellular environment and elicits the expected biological response.[28][29][30]
Experimental Workflow: Target Engagement and Phenotypic Assays
-
Cell Line Selection: Choose a cell line where Kinase X is known to be a key driver of a specific signaling pathway (e.g., a cancer cell line dependent on Kinase X for survival).
-
Target Engagement Assay: Treat the cells with increasing concentrations of the compound. After a set incubation time, lyse the cells and measure the phosphorylation status of a known downstream substrate of Kinase X using methods like Western Blot or a specific ELISA. A reduction in substrate phosphorylation indicates that the compound is successfully inhibiting Kinase X inside the cell.
-
Phenotypic Assay: In parallel, treat the cells with the compound and measure a relevant cellular outcome, such as cell proliferation (e.g., using a CellTiter-Glo® assay) or apoptosis (e.g., using a Caspase-Glo® 3/7 assay).
-
Data Correlation: Compare the concentration of the compound required to inhibit the target (target engagement EC50) with the concentration required to produce the cellular phenotype (phenotypic EC50). A close correlation between these values provides strong evidence that the observed cellular effect is due to the inhibition of the intended target.
Caption: Workflow for cell-based target validation.
Comparative Data Table:
| Assay Type | Target | Potency Metric | Value (nM) |
| Biochemical | Kinase X (On-Target) | IC50 | 50 |
| Cellular | Kinase X (On-Target) | EC50 (p-Substrate) | 150 |
| Cellular | Cell Proliferation | EC50 | 175 |
| Biochemical | Kinase Y (Off-Target) | IC50 | 750 |
| Cellular | Kinase Y (Off-Target) | EC50 (p-Substrate) | >10,000 |
This data shows a good correlation between biochemical potency, cellular target engagement, and the functional cellular outcome for the on-target, Kinase X. The rightward shift from IC50 to cellular EC50 is expected due to factors like cell membrane permeability and intracellular ATP concentrations. Importantly, the off-target activity against Kinase Y, observed in the biochemical assay, does not translate to a cellular effect, suggesting the compound is functionally selective for Kinase X in this cellular context.
Conclusion: Synthesizing a Coherent Selectivity Narrative
The investigation of a novel compound like this compound requires a systematic, multi-pronged approach. By combining unbiased target identification methods like AP-MS with broad-panel selectivity screening and confirmatory cell-based assays, researchers can build a robust data package that clearly defines a compound's mechanism of action and selectivity profile. This comprehensive understanding is the bedrock upon which all future drug development decisions—from lead optimization to preclinical safety studies—are built. The experimental framework outlined in this guide provides a clear and scientifically rigorous path to transforming a molecule of unknown function into a well-characterized asset with therapeutic potential.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Hydantoin - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. fiveable.me [fiveable.me]
- 7. aganitha.ai [aganitha.ai]
- 8. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azolifesciences.com [azolifesciences.com]
- 11. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 13. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 17. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brjac.com.br [brjac.com.br]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. kinaselogistics.com [kinaselogistics.com]
- 24. assayquant.com [assayquant.com]
- 25. assayquant.com [assayquant.com]
- 26. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
- 27. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 29. nuvisan.com [nuvisan.com]
- 30. news-medical.net [news-medical.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(2-Methylpropylidene)-2,4-imidazolidinedione
For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides a detailed protocol for the proper disposal of 5-(2-Methylpropylidene)-2,4-imidazolidinedione (CAS No. 1369499-44-4), ensuring the safety of personnel and adherence to environmental regulations. Our commitment is to empower researchers with the knowledge to handle chemical byproducts confidently and safely, reinforcing a culture of safety and sustainability in the laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with specific risks that dictate its handling and disposal requirements. According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation[1].
These classifications necessitate a disposal plan that minimizes direct contact, prevents accidental ingestion, and controls the release of dust or aerosols. The core principle of this protocol is containment and proper waste stream segregation, directly mitigating these identified risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. Based on the hazards, the following ensemble is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting EN 166 standards or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation[1]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use. | Prevents skin contact, which can lead to irritation[1]. |
| Body Protection | A laboratory coat or a chemical-resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator is required if working outside a fume hood or if there is a risk of generating dust. | Mitigates the risk of respiratory tract irritation from inhaling airborne particles of the compound[1]. |
This multi-layered approach to personal protection is a self-validating system; it assumes that a single barrier might fail and provides redundancy to ensure operator safety.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Adherence to local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is mandatory[2][3].
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container. This includes any contaminated consumables such as weigh boats, pipette tips, and gloves.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified to avoid unintended reactions[4][5].
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste[6].
Step 2: Container Labeling
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristics (e.g., "Toxic," "Irritant")[7]. The accumulation start date must also be clearly visible.
Step 3: Storage
-
Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory[7].
-
The storage area should be secure, well-ventilated, and away from incompatible materials. Secondary containment is highly recommended to mitigate spills.
Step 4: Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash[4]. This is critical to prevent environmental contamination and ensure compliance with regulations.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your EHS office immediately.
-
For small spills, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[1].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
